2-(Diphenylphosphino)ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118384. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-diphenylphosphanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEPBCWNHKZECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297821 | |
| Record name | 2-(Diphenylphosphino)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4848-43-5 | |
| Record name | 4848-43-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Diphenylphosphino)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)diphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Properties, Synthesis, and Applications in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Diphenylphosphino)ethylamine is a versatile bidentate phosphine (B1218219) ligand integral to the advancement of modern synthetic chemistry. Its unique structural motif, featuring both a soft phosphorus donor and a hard nitrogen donor, allows for the formation of stable chelate complexes with a variety of transition metals. This property has made it a valuable ligand in a wide array of catalytic cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application in key catalytic reactions. Spectroscopic data are presented to aid in its characterization, and logical workflows for its synthesis and catalytic use are visualized to provide a clear understanding of the processes involved.
Chemical and Physical Properties
This compound, also known as (2-aminoethyl)diphenylphosphine, is a colorless to pale yellow liquid at room temperature. It is characterized by its air and moisture sensitivity, necessitating handling and storage under an inert atmosphere.[1][2] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 4848-43-5 | [3] |
| Molecular Formula | C₁₄H₁₆NP | [3] |
| Molecular Weight | 229.26 g/mol | [3] |
| Boiling Point | 220 °C | [3] |
| Appearance | Colorless to yellow liquid | [4] |
| Solubility | Insoluble in water | [4] |
| pKa | 9.56 ± 0.10 (Predicted) | [4] |
Synthesis of this compound
The synthesis of this compound typically involves the nucleophilic substitution reaction between a protected 2-aminoethyl halide or a related precursor and a diphenylphosphide source, or the reaction of ethylenimine with diphenylphosphine. A common laboratory-scale preparation involves the reaction of chlorodiphenylphosphine (B86185) with ethylenediamine (B42938).
Experimental Protocol: Synthesis from Ethylenediamine and Chlorodiphenylphosphine
This procedure outlines a general method for the synthesis of this compound.
Materials:
-
Ethylenediamine
-
Chlorodiphenylphosphine[5]
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous toluene (B28343) (or another suitable inert solvent)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of excess ethylenediamine in anhydrous toluene. The flask is cooled in an ice bath.
-
Addition of Reagents: A solution of chlorodiphenylphosphine in anhydrous toluene is added dropwise to the stirred solution of ethylenediamine via the dropping funnel over a period of 1-2 hours. Triethylamine is used as a base to neutralize the HCl formed during the reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with deionized water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Logical Workflow for Synthesis:
Spectroscopic Data
The characterization of this compound is crucial for confirming its identity and purity. The following tables summarize the expected spectroscopic data.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.50-7.30 | m | - | P-Ph |
| 2.85-2.75 | t | ~7 | P-CH₂-CH₂ -N | |
| 2.20-2.10 | t | ~7 | P-CH₂ -CH₂-N | |
| 1.40 | br s | - | NH₂ | |
| ¹³C NMR | 139-128 | m | - | P-Ph |
| 42.5 | d | J(P,C) ≈ 15 | P-CH₂-CH₂ -N | |
| 35.0 | d | J(P,C) ≈ 20 | P-CH₂ -CH₂-N | |
| ³¹P NMR | -17.0 | s | - | P Ph₂ |
Note: Predicted chemical shifts and coupling constants. Actual values may vary depending on the solvent and experimental conditions.[1][2][6][7][8][9][10][11][12]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | m, br | N-H stretch (asymmetric and symmetric) |
| 3070-3050 | m | C-H stretch (aromatic) |
| 2940-2850 | m | C-H stretch (aliphatic) |
| 1590 | m | N-H bend |
| 1480, 1435 | s | P-Ph stretch |
| 1100-1000 | s | C-N stretch |
| 740, 695 | s | C-H bend (aromatic, monosubstituted) |
Note: Predicted absorption peaks based on functional groups present.[13][14]
Applications in Catalysis
This compound is a highly effective bidentate ligand for a variety of palladium-catalyzed cross-coupling reactions.[4] Its ability to chelate to the metal center enhances the stability and activity of the catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Materials:
-
Aryl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Water solvent mixture
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Catalyst Pre-formation (optional): In a Schlenk tube, Pd(OAc)₂ and this compound (typically a 1:2 to 1:4 Pd:ligand ratio) are dissolved in anhydrous toluene and stirred at room temperature for 15-30 minutes under an inert atmosphere.
-
Reaction Setup: To the catalyst solution (or to a new flask containing the catalyst components), the aryl bromide, phenylboronic acid, and base are added. The toluene/water solvent mixture is then added.
-
Reaction: The reaction mixture is degassed by several cycles of vacuum and backfilling with nitrogen or argon. The mixture is then heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
Materials:
-
Aryl bromide
-
Secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube are added the palladium source, this compound, and the base under an inert atmosphere.
-
Addition of Reagents: The aryl bromide and the secondary amine are then added, followed by the anhydrous solvent.
-
Reaction: The reaction mixture is degassed and heated to 80-120 °C until the reaction is complete.
-
Work-up and Purification: The work-up and purification are similar to the Suzuki-Miyaura coupling procedure.
Catalytic Cycle for Buchwald-Hartwig Amination:
Safety and Handling
This compound is a corrosive and air- and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile ligand in the field of homogeneous catalysis. Its straightforward synthesis and effectiveness in promoting a variety of important carbon-carbon and carbon-nitrogen bond-forming reactions make it an important tool for synthetic chemists in academia and industry. The detailed protocols and data provided in this guide are intended to facilitate its safe and effective use in the laboratory. Further research into the applications of this ligand and its derivatives will undoubtedly continue to expand the horizons of synthetic chemistry.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. rsc.org [rsc.org]
- 3. This compound | 4848-43-5 | FD155486 [biosynth.com]
- 4. This compound CAS#: 4848-43-5 [m.chemicalbook.com]
- 5. Chlorodiphenylphosphine - Enamine [enamine.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine (CAS: 4848-43-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Diphenylphosphino)ethylamine, a versatile bidentate P,N-ligand crucial in modern synthetic chemistry. It details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its significant applications in catalysis, with a focus on ruthenium-catalyzed hydrogenolysis of epoxides and palladium-catalyzed cross-coupling reactions. This document includes tabulated quantitative data from key experiments, detailed experimental methodologies, and visual diagrams of reaction pathways and workflows to serve as a practical resource for researchers in organic synthesis and drug development.
Chemical and Physical Properties
This compound, also known as (2-Aminoethyl)diphenylphosphine, is an organophosphorus compound that typically appears as a colorless to pale yellow liquid.[1][2] Its bifunctional nature, possessing both a soft phosphine (B1218219) donor and a hard amine donor, makes it an effective ligand in coordination chemistry for stabilizing various metal centers.[3] This property is central to its utility in homogeneous catalysis. The compound is sensitive to moisture and should be stored under an inert atmosphere.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4848-43-5 | |
| Molecular Formula | C₁₄H₁₆NP | [1] |
| Molecular Weight | 229.26 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 220 °C (at 9 Torr) | [4] |
| Water Solubility | Insoluble | [2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
| SMILES | C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2 | [4] |
| InChI Key | RXEPBCWNHKZECN-UHFFFAOYSA-N | [5] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable halo-ethylamine derivative with lithium diphenylphosphide.
Experimental Protocol: Synthesis of this compound
This two-step procedure involves the preparation of lithium diphenylphosphide followed by its reaction with 2-chloroethylamine (B1212225) hydrochloride. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[4]
Step 1: Preparation of Lithium Diphenylphosphide Solution in THF
-
Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Reagents: Add lithium metal (2 molar equivalents) cut into small pieces to anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction: To the stirred suspension, add chlorodiphenylphosphine (B86185) (1 molar equivalent) dropwise at room temperature.[6] The reaction is exothermic and the solution will turn a characteristic deep red/orange color, indicating the formation of the lithium diphenylphosphide anion (Ph₂P⁻Li⁺).[1]
-
Completion: Stir the reaction mixture at room temperature for several hours to ensure complete conversion. The resulting solution is used directly in the next step.
Step 2: Synthesis of this compound
-
Reagent Addition: In a separate Schlenk flask, suspend 2-chloroethylamine hydrochloride (1 molar equivalent) in anhydrous THF.
-
Reaction: Cool the suspension of 2-chloroethylamine hydrochloride in an ice bath. To this, slowly add the freshly prepared solution of lithium diphenylphosphide (1 molar equivalent) via cannula transfer.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[4]
Spectroscopic Characterization
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm): ~7.5-7.3 (m, 10H, P(C₆H₅)₂), ~2.8 (t, 2H, PCH₂CH₂ NH₂), ~2.2 (t, 2H, PCH₂ CH₂NH₂), ~1.5 (br s, 2H, NH₂). |
| ³¹P NMR | Expected chemical shift (δ, ppm): ~ -16 (relative to 85% H₃PO₄). |
| IR (Infrared) | Characteristic absorptions (cm⁻¹): ~3300-3500 (N-H stretch), ~3050 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1600 (N-H bend), ~1435 (P-Ph).[7][8] |
| Mass Spec (MS) | Expected m/z for [M+H]⁺: 230.11. |
Applications in Catalysis
This compound serves as a highly effective ligand in a variety of transition metal-catalyzed reactions, owing to its ability to form stable chelate complexes.
Ruthenium-Catalyzed Hydrogenolysis of Epoxides
A significant application of this ligand is in the formation of ruthenium catalysts for the chemoselective hydrogenolysis of epoxides to alcohols. This reaction is a valuable transformation in organic synthesis. The combination of a ruthenium precursor, such as [RuCl₂(benzene)]₂, with this compound generates a highly efficient catalyst.[9]
Experimental Protocol: Hydrogenolysis of Styrene (B11656) Oxide
The following is a general procedure for the ruthenium-catalyzed hydrogenolysis of an epoxide, based on established methodologies.
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk tube is charged with a ruthenium precursor (e.g., [RuCl₂(cod)]n, 1 mol%), this compound (2 mol%), and a solvent such as isopropyl alcohol. The mixture is stirred to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the epoxide substrate (e.g., styrene oxide, 1 molar equivalent) and a base (e.g., KOH, 5 mol%).
-
Hydrogenation: The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged with hydrogen, and then pressurized to the desired pressure (e.g., 5-10 atm).
-
Reaction Conditions: The reaction mixture is stirred vigorously at a specified temperature (e.g., 60 °C) for a set time or until the reaction is complete as monitored by GC or TLC.
-
Work-up and Analysis: After cooling and carefully venting the hydrogen, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst. The filtrate is concentrated, and the product yield and regioselectivity (branched vs. linear alcohol) are determined by GC or ¹H NMR analysis.
Table 3: Ruthenium-Catalyzed Hydrogenolysis of Various Epoxides
| Epoxide Substrate | Catalyst System | Temp (°C) | H₂ (atm) | Time (h) | Conversion (%) | Product(s) (Branched:Linear Ratio) |
| Styrene Oxide | [CpRuCl(cod)] / Ligand / KOH | 80 | 8 | 1 | >99 | 1-Phenylethanol : 2-Phenylethanol (89:11) |
| 1,2-Epoxyoctane | [CpRuCl(cod)] / Ligand / KOH | 80 | 8 | 5 | >99 | 2-Octanol : 1-Octanol (98:2) |
| Propylene Oxide | [CpRuCl(cod)] / Ligand / KOH | 80 | 30 | 15 | >99 | 2-Propanol : 1-Propanol (>99:1) |
| Glycidyl Phenyl Ether | [CpRuCl(cod)] / Ligand / KOH | 80 | 8 | 3 | >99 | 1-Phenoxy-2-propanol (major) |
Data adapted from related studies on similar catalyst systems. Ligand refers to this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is also a competent ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-N and C-C bond formation.
Buchwald-Hartwig Amination: This reaction couples amines with aryl halides to form aryl amines, a common motif in pharmaceuticals. The P,N-ligand can stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[10][11][12]
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), a strong base (e.g., NaOt-Bu, 1.4 equiv), the aryl halide (1.0 equiv), and the amine (1.2 equiv).[13]
-
Solvent and Conditions: Anhydrous toluene (B28343) is added, and the vessel is sealed. The mixture is heated (typically 80-110 °C) with stirring for several hours until completion.
-
Work-up: After cooling, the reaction is quenched, diluted with an organic solvent, and filtered. The product is then purified, typically by column chromatography.
Suzuki-Miyaura Coupling: While less common for this specific ligand compared to specialized biaryl phosphines, it can be employed in Suzuki-Miyaura couplings, which form C-C bonds between organoboron compounds and organohalides.[5] The general procedure is similar to the Buchwald-Hartwig amination, with the amine being replaced by a boronic acid or ester and often using a carbonate or phosphate (B84403) base.
Safety and Handling
This compound is corrosive and can cause severe skin and eye burns.[1] It is also harmful if swallowed or inhaled. Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound is air and moisture-sensitive and should be handled and stored under an inert atmosphere.[4]
Conclusion
This compound is a valuable and versatile P,N-ligand with significant applications in homogeneous catalysis. Its straightforward synthesis and effectiveness in promoting crucial chemical transformations, such as the hydrogenolysis of epoxides and various cross-coupling reactions, make it an important tool for synthetic chemists. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a foundational resource for its use in research and development.
References
- 1. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 4848-43-5 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. 31P [nmr.chem.ucsb.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Aminophosphine ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. nsmn1.uh.edu [nsmn1.uh.edu]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diphenylphosphino)ethylamine is a versatile organophosphorus compound widely utilized as a bidentate P,N-ligand in coordination chemistry and homogeneous catalysis. Its unique structure, featuring both a soft phosphine (B1218219) and a hard amine donor group, allows it to form stable chelate complexes with a variety of transition metals, particularly palladium and platinum. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in catalysis, and an exploration of its coordination chemistry.
Chemical and Physical Properties
This compound is a colorless to pale yellow, viscous liquid at room temperature.[1][2][3] It is air-sensitive, particularly in solution, and should be stored under an inert atmosphere, such as nitrogen or argon, at 2–8 °C.[4][5] The compound is insoluble in water but soluble in many organic solvents.[4][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₆NP | [7] |
| Molecular Weight | 229.26 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 220 °C at 9 Torr | [1][5][7] |
| Melting Point | Not reported | |
| Density | Not reported | |
| pKa (predicted) | 9.56 ± 0.10 | [5] |
| Solubility | Insoluble in water | [4][6] |
| CAS Number | 4848-43-5 | [7] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ³¹P NMR (CDCl₃) | -21.3 ppm |
| ¹H NMR (CDCl₃) | Data not yet available in detail |
| ¹³C NMR (CDCl₃) | Data not yet available in detail |
| IR | Data not yet available in detail |
| Mass Spectrometry | Data not yet available in detail |
Synthesis and Purification
A common method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine (B86185) with ethanolamine (B43304).
Experimental Protocol: Synthesis of this compound
Materials:
-
Chlorodiphenylphosphine
-
Ethanolamine
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine and triethylamine in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine in anhydrous toluene to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
The resulting mixture will contain a precipitate of triethylamine hydrochloride. Filter the mixture under inert atmosphere to remove the salt.
-
Wash the precipitate with anhydrous toluene to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by vacuum distillation to yield a colorless, viscous liquid.
Coordination Chemistry
This compound readily forms stable chelate complexes with transition metals, acting as a P,N-bidentate ligand. These complexes are of significant interest in catalysis and materials science.
Synthesis of Palladium(II) and Platinum(II) Complexes
Experimental Protocol: Synthesis of Dichlorobis(this compound)palladium(II) [PdCl₂(dppea)₂][9]
Materials:
-
Bis(benzonitrile)palladium(II) chloride or Palladium(II) chloride
-
This compound
-
Anhydrous dichloromethane (B109758)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the palladium precursor in anhydrous dichloromethane under an inert atmosphere.
-
Add a solution of this compound (2 equivalents) in anhydrous dichloromethane to the palladium solution with stirring.
-
Stir the reaction mixture at room temperature for several hours.
-
Reduce the volume of the solvent under reduced pressure.
-
Add anhydrous diethyl ether to precipitate the complex.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
A similar procedure can be followed for the synthesis of the corresponding platinum(II) complex, [PtCl₂(dppea)₂], using a suitable platinum(II) precursor such as potassium tetrachloroplatinate(II).[8]
Applications in Catalysis
The palladium complexes of this compound are effective catalysts for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Anhydrous conditions and inert atmosphere
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, and base.
-
Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, pre-form the catalyst by dissolving palladium(II) acetate and this compound (typically in a 1:2 to 1:4 Pd:ligand ratio) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.
Experimental Protocol: Heck Reaction
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., DMF, acetonitrile)
-
Anhydrous conditions and inert atmosphere
Procedure:
-
In a Schlenk flask, combine the aryl halide, alkene, and base in the chosen solvent.
-
Degas the mixture thoroughly.
-
Prepare the palladium catalyst with the this compound ligand as described for the Suzuki-Miyaura coupling.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction to the required temperature (often >100 °C) and monitor its progress.[9]
-
After completion, perform an aqueous workup and extract the product.
-
Purify the product using standard techniques such as column chromatography.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also air and moisture-sensitive.[1][4] Therefore, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles. Spills should be absorbed with an inert material and placed in a suitable container for disposal.
Conclusion
This compound is a valuable and versatile P,N-bidentate ligand with significant applications in coordination chemistry and homogeneous catalysis. Its ability to form stable complexes with palladium and other transition metals makes it an effective ligand for a range of important cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. The experimental protocols provided in this guide offer a foundation for researchers and scientists to utilize this compound in their synthetic endeavors. Further research into the applications and coordination chemistry of this compound is likely to uncover new catalytic activities and materials with novel properties.
References
- 1. entegris.com [entegris.com]
- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. strem.com [strem.com]
- 4. This compound | 4848-43-5 [chemicalbook.com]
- 5. This compound CAS#: 4848-43-5 [m.chemicalbook.com]
- 6. This compound | 4848-43-5 [amp.chemicalbook.com]
- 7. This compound | 4848-43-5 | FD155486 [biosynth.com]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
An In-depth Technical Guide to the Synthesis of 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Diphenylphosphino)ethylamine, a crucial bidentate P,N-ligand extensively used in coordination chemistry and catalysis. The document details a reliable synthetic protocol, presents key reaction data in a structured format, and illustrates the synthetic workflow for clarity.
Introduction
This compound, also known as (2-aminoethyl)diphenylphosphine, is a versatile ligand in organometallic chemistry and homogeneous catalysis. Its unique structure, featuring both a soft phosphine (B1218219) and a hard amine donor group, allows it to form stable complexes with a variety of transition metals. These complexes have shown significant catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. This guide focuses on a common and effective method for its preparation: the reaction of chlorodiphenylphosphine (B86185) with ethanolamine (B43304).
Synthetic Protocol
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between chlorodiphenylphosphine and an excess of ethanolamine. The ethanolamine serves as both the nucleophile and the acid scavenger for the hydrogen chloride byproduct.
Reaction Scheme:
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Procedure
The following protocol is a representative method for the synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Schlenk line or similar inert atmosphere setup.
-
Anhydrous toluene (B28343).
-
Chlorodiphenylphosphine.
-
Ethanolamine.
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is charged with a solution of ethanolamine (e.g., 12.2 g, 0.2 mol) in anhydrous toluene (200 mL) under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Addition of Chlorodiphenylphosphine: A solution of chlorodiphenylphosphine (e.g., 22.06 g, 0.1 mol) in anhydrous toluene (50 mL) is added dropwise to the stirred ethanolamine solution over a period of 1 hour, maintaining the temperature at 0 °C. A white precipitate of ethanolamine hydrochloride will form.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated ethanolamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with anhydrous toluene.
-
Purification: The combined filtrate and washings are concentrated under reduced pressure to yield a crude oil. The product is then purified by vacuum distillation.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Chlorodiphenylphosphine | 22.06 g (0.1 mol) |
| Ethanolamine | 12.2 g (0.2 mol) |
| Anhydrous Toluene (solvent) | 250 mL |
| Reaction Conditions | |
| Initial Temperature | 0 °C |
| Reaction Temperature | Reflux (approx. 111 °C) |
| Reaction Time | 2 hours |
| Product | |
| Theoretical Yield | 22.93 g |
| Typical Actual Yield | 18.3 - 20.6 g (80-90%) |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 165-170 °C at 0.5 mmHg |
| Spectroscopic Data | |
| 31P NMR (CDCl3) | δ -19.5 ppm (s) |
| 1H NMR (CDCl3) | δ 7.50-7.30 (m, 10H, P(C6H5)2), 2.85 (t, 2H, CH2N), 2.25 (t, 2H, PCH2), 1.55 (s, 2H, NH2) |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
(2-Aminoethyl)diphenylphosphine: A Technical Guide to its Molecular Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
(2-Aminoethyl)diphenylphosphine , also known as 2-(diphenylphosphino)ethylamine, is a bidentate phosphine (B1218219) ligand with significant potential in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its molecular structure, key quantitative data, and insights into its synthesis and potential relevance in drug development.
Molecular Structure and Properties
(2-Aminoethyl)diphenylphosphine is characterized by a diphenylphosphine (B32561) group and an aminoethyl group, which allow it to act as a P,N-bidentate ligand, coordinating to metal centers through both the phosphorus and nitrogen atoms.
Chemical Structure:
Where Ph represents a phenyl group (C6H5)
This structure facilitates its use in a variety of catalytic reactions. The presence of both a soft phosphine donor and a hard amine donor site allows for versatile coordination chemistry.
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C14H16NP | [1][2] |
| Molecular Weight | 229.26 g/mol | [1][2] |
| CAS Number | 4848-43-5 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 341.1 °C at 760 mmHg | [3] |
| InChI Key | RXEPBCWNHKZECN-UHFFFAOYSA-N | [2] |
| SMILES | NCCP(c1ccccc1)c2ccccc2 | [2] |
Experimental Protocols
General Synthetic Workflow:
A plausible synthetic route, based on common methods for preparing aminophosphines, is outlined below. This workflow is illustrative and would require optimization for specific laboratory conditions.
Purification:
Purification of phosphine compounds like (2-Aminoethyl)diphenylphosphine often requires careful handling to avoid oxidation of the phosphorus atom. Recrystallization from a suitable solvent or solvent mixture is a common method for purifying solid derivatives.[5][6][7] For liquid products, vacuum distillation is a standard technique.
Spectroscopic Data (Predicted and Comparative)
Detailed experimental spectra for (2-Aminoethyl)diphenylphosphine are not widely published. However, based on the known spectral data of related compounds, the following characteristic peaks and signals can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum is expected to show multiplets for the phenyl protons in the aromatic region (approx. 7.2-7.5 ppm). The methylene (B1212753) protons of the ethyl group will appear as multiplets, with the protons adjacent to the nitrogen and phosphorus atoms showing distinct chemical shifts and coupling patterns. The amine protons (NH2) would likely appear as a broad singlet.
-
13C NMR: The spectrum will show signals for the aromatic carbons in the range of 125-150 ppm.[8] The two methylene carbons of the ethyl bridge will have distinct chemical shifts, influenced by the neighboring phosphorus and nitrogen atoms.
-
31P NMR: The 31P NMR spectrum is a crucial tool for characterizing phosphine compounds. For a trivalent phosphine like (2-Aminoethyl)diphenylphosphine, a single peak is expected. The chemical shift will be indicative of the electronic environment of the phosphorus atom.[9][10] For comparison, the 31P NMR chemical shift of diphenylphosphine is around -41 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Around 3300-3500 cm-1 for the primary amine.[11]
-
C-H stretching (aromatic): Above 3000 cm-1.
-
C-H stretching (aliphatic): Below 3000 cm-1.
-
C=C stretching (aromatic): Around 1450-1600 cm-1.
-
P-Ph stretching: Characteristic vibrations in the fingerprint region.
-
N-H bending: Around 1600 cm-1.[11]
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M+) at m/z = 229.26. The fragmentation pattern will be influenced by the cleavage of bonds adjacent to the phosphorus and nitrogen atoms. Common fragmentation pathways for amines involve alpha-cleavage, leading to the loss of alkyl radicals.[12][13] For phosphines, fragmentation can involve the loss of phenyl groups or cleavage of the P-C bond.
Applications in Drug Development
While direct applications of (2-Aminoethyl)diphenylphosphine in drug development are not extensively documented in the available literature, the broader class of aminophosphine (B1255530) and bidentate phosphine ligands holds significant promise in medicinal chemistry and drug design.
Potential Roles:
-
Catalysis in Pharmaceutical Synthesis: Bidentate phosphine ligands are crucial in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in the synthesis of many active pharmaceutical ingredients (APIs).[2] (2-Aminoethyl)diphenylphosphine can be employed as a ligand in such reactions to facilitate the formation of complex molecular architectures.
-
Bioactive Metal Complexes: Phosphine ligands can be used to synthesize metal complexes with potential therapeutic properties. For instance, gold(I) and silver(I) phosphine complexes have been investigated for their anticancer activities.[14][15] The aminophosphine scaffold allows for the tuning of the electronic and steric properties of the resulting metal complexes, which can influence their biological activity and selectivity.
-
Scaffolds for Drug Design: The aminophosphine moiety can serve as a versatile scaffold for the development of new therapeutic agents. The ability to functionalize both the phosphorus and nitrogen atoms allows for the creation of a diverse library of compounds for screening against various biological targets. Research has shown that aminophosphine ligands can be a privileged platform for the development of antitumoral ruthenium(II) arene complexes.[4][16]
It is important to note that a related but distinct compound, 2-aminoethyl dihydrogen phosphate (B84403) (2-AEH2P), has shown antiproliferative and pro-apoptotic effects in various cancer cell lines.[16] This highlights the potential of amino-functionalized phosphorus compounds in cancer research, though direct evidence for (2-Aminoethyl)diphenylphosphine in this area is currently lacking.
Conclusion
(2-Aminoethyl)diphenylphosphine is a versatile P,N-bidentate ligand with a well-defined molecular structure and predictable spectroscopic features. While detailed experimental protocols and specific applications in drug development are not yet widely reported, its structural characteristics and the broader utility of aminophosphine ligands suggest significant potential in both catalytic synthesis and the design of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its capabilities in the fields of chemistry and medicine.
References
- 1. rsc.org [rsc.org]
- 2. This compound = 95.0 GC 4848-43-5 [sigmaaldrich.com]
- 3. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. prezi.com [prezi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. researchgate.net [researchgate.net]
- 15. Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminophosphine ligands as a privileged platform for development of antitumoral ruthenium(ii) arene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and solubility of 2-(Diphenylphosphino)ethylamine, a key bidentate phosphine (B1218219) ligand. The information herein is intended to support research and development activities where this compound is utilized as a ligand in catalysis and as a building block in organic synthesis.
Physicochemical Data
The following table summarizes the known quantitative data for the boiling point and solubility of this compound.
| Property | Value | Conditions |
| Boiling Point | 220 °C | at 9 Torr |
| Water Solubility | Insoluble | Standard Temperature and Pressure |
| Organic Solvent Solubility | While specific quantitative solubility data is not readily available in the cited literature, its use as a raw material in syntheses involving solvents such as ethanol, tetrahydrofuran, and dichloromethane (B109758) suggests its solubility in these common organic solvents.[1][2] | - |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties are outlined below. These represent standard laboratory procedures.
2.1. Determination of Boiling Point under Reduced Pressure
The boiling point of this compound is reported at a reduced pressure (220 °C at 9 Torr), a common technique for compounds that may decompose at their atmospheric boiling point.[1][2][3] A general procedure for this determination is as follows:
Objective: To determine the temperature at which the vapor pressure of a liquid equals the applied pressure, which is held below atmospheric pressure.
Apparatus:
-
A distillation flask or a side-arm test tube
-
A thermometer
-
A capillary tube (sealed at one end)
-
A heating mantle or oil bath
-
A vacuum pump and a manometer to measure the pressure
-
A cold trap to protect the vacuum pump
Procedure:
-
A small sample of the liquid is placed in the distillation flask or test tube.
-
The thermometer is positioned such that the bulb is just above the surface of the liquid.
-
A capillary tube, sealed at one end, is placed with its open end down into the liquid.
-
The apparatus is connected to a vacuum system, and the pressure is reduced to the desired level (e.g., 9 Torr) as measured by the manometer.
-
The sample is gently heated with continuous stirring. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the temperature at which the vapor pressure of the sample equals the pressure in the system.
Workflow for Boiling Point Determination
Caption: Workflow for determining boiling point under reduced pressure.
2.2. Determination of Solubility
A standard method for determining the solubility of a liquid like this compound in a particular solvent is the shake-flask method.
Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature.
Apparatus:
-
A flask or vial with a secure cap
-
A temperature-controlled shaker or agitator
-
A centrifuge or filtration apparatus
-
An analytical balance
-
A suitable analytical instrument for concentration measurement (e.g., GC, HPLC, or UV-Vis spectrophotometer)
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and placed in a temperature-controlled shaker.
-
The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, the mixture is allowed to stand to let undissolved solute settle.
-
A clear aliquot of the supernatant is carefully removed. To ensure no solid particles are transferred, the sample may be centrifuged or filtered.
-
The concentration of the solute in the aliquot is then determined using a pre-calibrated analytical method.
Role in Homogeneous Catalysis
This compound is a bidentate P,N-ligand, which means it can coordinate to a metal center through both its phosphorus and nitrogen atoms. This chelation effect often leads to the formation of stable and highly active catalysts. It is widely used in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Heck, and Suzuki-Miyaura reactions.[2][3]
The diagram below illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, where 'L' represents a ligand such as this compound. The ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Generic Palladium Cross-Coupling Cycle
Caption: The role of a ligand (L) in a generic Pd-catalyzed cross-coupling cycle.
References
Spectroscopic Profile of 2-(Diphenylphosphino)ethylamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Diphenylphosphino)ethylamine, a key bidentate ligand in coordination chemistry and catalysis. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization.
Core Spectroscopic Data
The structural integrity of this compound is primarily established through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen, carbon, and phosphorus atomic environments within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.25 | m | 10H | P(C₆H ₅)₂ |
| 2.85 | t | 2H | CH ₂-NH₂ |
| 2.20 | t | 2H | P-CH ₂ |
| 1.35 | s (br) | 2H | NH ₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 139.0 (d, J = 14 Hz) | ipso-C of P(C₆H₅)₂ |
| 132.7 (d, J = 19 Hz) | ortho-C of P(C₆H₅)₂ |
| 128.6 | para-C of P(C₆H₅)₂ |
| 128.4 (d, J = 7 Hz) | meta-C of P(C₆H₅)₂ |
| 41.8 | C H₂-NH₂ |
| 34.5 (d, J = 18 Hz) | P-C H₂ |
Table 3: ³¹P NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) |
| -17.2 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 4: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3360, 3285 | N-H stretching (amine) |
| 3050, 3000 | C-H stretching (aromatic) |
| 2920, 2850 | C-H stretching (aliphatic) |
| 1590 | N-H bending (amine) |
| 1480, 1435 | C=C stretching (aromatic) |
| 1100 | P-C stretching |
| 740, 695 | C-H out-of-plane bending (aromatic) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures.
General Sample Preparation: For NMR analysis, this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. For IR spectroscopy, the sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
¹H, ¹³C, and ³¹P NMR Spectroscopy: All NMR spectra are recorded on a high-resolution NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
¹³C NMR: The spectrum is typically recorded with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon environment.
-
³¹P NMR: The spectrum is referenced to an external standard of 85% H₃PO₄.
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The data is collected over the mid-infrared range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum.
Logical Workflow for Spectroscopic Analysis
The process of obtaining and interpreting spectroscopic data follows a logical progression to elucidate the chemical structure.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Core Chemical Properties of 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diphenylphosphino)ethylamine is a versatile organophosphorus compound widely employed as a bidentate ligand in coordination chemistry and catalysis. Its unique structure, featuring both a soft phosphine (B1218219) donor and a hard amine donor, allows it to form stable complexes with a variety of transition metals. This property has led to its extensive use in a range of catalytic reactions, most notably in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, purification, spectral characterization, and a key catalytic application.
Chemical and Physical Properties
This compound is a colorless to yellow liquid at room temperature and is sensitive to moisture and air.[1][3] It is crucial to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2–8 °C) to prevent oxidation.[1] It is insoluble in water but soluble in many common organic solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₆NP | [2] |
| Molecular Weight | 229.26 g/mol | [2] |
| CAS Number | 4848-43-5 | [2] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 220 °C (at 9 Torr) | [1] |
| pKa (predicted) | 9.56 ± 0.10 | [1] |
| Water Solubility | Insoluble | [1] |
| Sensitivity | Moisture and air sensitive | [1][3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a diphenylphosphine (B32561) precursor with a 2-aminoethyl halide. A representative protocol is the reaction of lithium diphenylphosphide with 2-chloroethylamine (B1212225) hydrochloride.
Reaction Scheme:
(C₆H₅)₂PLi + ClCH₂CH₂NH₂·HCl → (C₆H₅)₂PCH₂CH₂NH₂ + LiCl + HCl
Materials:
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Chloroethylamine hydrochloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a solution of diphenylphosphine in anhydrous THF is cooled to -78 °C.
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the solution, resulting in the formation of a red-orange solution of lithium diphenylphosphide. The mixture is stirred at this temperature for 30 minutes.
-
2-Chloroethylamine hydrochloride is added portion-wise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Vacuum Distillation
Due to its high boiling point, this compound is best purified by vacuum distillation to prevent decomposition.[4]
Equipment:
-
Distillation flask
-
Short-path distillation head with a condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
Manometer
Procedure:
-
The crude this compound is placed in the distillation flask with a magnetic stir bar.
-
The distillation apparatus is assembled and connected to a vacuum pump.
-
The system is slowly evacuated to a pressure of approximately 9 Torr.[1]
-
The distillation flask is heated gradually using a heating mantle while stirring.
-
The fraction boiling at approximately 220 °C is collected in the receiving flask.[1]
-
The purified product is stored under an inert atmosphere at 2–8 °C.
Spectral Data and Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | CDCl₃ | ~7.3-7.5 | m | - | C₆H₅ |
| ~2.8 | t | ~6.5 | P-CH₂ | ||
| ~2.2 | t | ~6.5 | N-CH₂ | ||
| ~1.5 | br s | - | NH₂ | ||
| ¹³C | CDCl₃ | ~138 (d) | d | J(C,P) ≈ 15 | Cipso (C-P) |
| ~133 (d) | d | J(C,P) ≈ 20 | Cortho | ||
| ~129 | s | - | Cpara | ||
| ~128 (d) | d | J(C,P) ≈ 7 | Cmeta | ||
| ~42 (d) | d | J(C,P) ≈ 14 | N-CH₂ | ||
| ~35 (d) | d | J(C,P) ≈ 18 | P-CH₂ | ||
| ³¹P | CDCl₃ | ~ -17 | s | - | P(C₆H₅)₂ |
Note: The exact chemical shifts and coupling constants may vary depending on the specific experimental conditions. The data presented here are estimations based on typical values for similar compounds.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 | N-H stretch | Primary amine (NH₂) |
| 3050-3070 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | Aliphatic C-H |
| 1580-1600 | N-H bend | Primary amine (NH₂) |
| 1435, 1480 | C=C stretch | Aromatic ring |
| 1090-1120 | P-Ph stretch | Phenylphosphine |
| 690-750 | C-H bend | Aromatic C-H (out-of-plane) |
Note: The positions of the absorption bands are approximate.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 229. The fragmentation pattern would likely involve cleavage of the C-C bond alpha to the nitrogen atom, a common fragmentation pathway for amines, leading to a stable iminium ion.[7] Another likely fragmentation would be the loss of the ethylamine (B1201723) side chain.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 229 | [(C₆H₅)₂PCH₂CH₂NH₂]⁺ (Molecular Ion) |
| 185 | [(C₆H₅)₂P]⁺ |
| 44 | [CH₂CH₂NH₂]⁺ |
| 30 | [CH₂NH₂]⁺ |
Catalytic Application: Suzuki-Miyaura Cross-Coupling
This compound is a highly effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide.[1] The ligand coordinates to the palladium center, influencing its electronic properties and steric environment, thereby facilitating the key steps of the catalytic cycle.
Catalytic Cycle Workflow
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow Description:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the this compound ligand (L), reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst for the next cycle.
Conclusion
This compound is a valuable and versatile ligand in modern organic synthesis. Its unique combination of a phosphine and an amine donor group allows for the efficient catalysis of a wide array of chemical transformations. This guide has provided a detailed overview of its fundamental chemical properties, including established protocols for its synthesis and purification, and a summary of its key spectral characteristics. A deeper understanding of these properties is essential for researchers and professionals seeking to harness the full potential of this important chemical tool in the development of novel synthetic methodologies and pharmaceutical agents.
References
- 1. rsc.org [rsc.org]
- 2. This compound CAS#: 4848-43-5 [m.chemicalbook.com]
- 3. This compound | 4848-43-5 | FD155486 [biosynth.com]
- 4. firsthope.co.in [firsthope.co.in]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Synthesis, Catalytic Applications, and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Diphenylphosphino)ethylamine, a versatile aminophosphine (B1255530) ligand, has garnered significant attention in the scientific community for its efficacy in a range of catalytic transformations. This guide provides a comprehensive overview of its synonyms, physicochemical properties, detailed synthesis protocols, and its application in key chemical reactions. Furthermore, it explores the broader biological context of aminophosphine ligands, offering insights for professionals in drug development.
Chemical Identity and Synonyms
This compound is a well-known compound in the field of coordination chemistry and catalysis. It is identified by the CAS Number 4848-43-5. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.
| Synonym | Reference |
| (2-Aminoethyl)diphenylphosphine | --INVALID-LINK-- |
| 1-Amino-2-(diphenylphosphino)ethane | --INVALID-LINK-- |
| 2-(Diphenylphosphino)ethanamine | ChemicalBook |
| (2-aminoethyl)diphenylphosphane | Watson Noke Scientific |
| DPPDA | ChemicalBook |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆NP | --INVALID-LINK-- |
| Molecular Weight | 229.26 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to yellow liquid | ChemicalBook |
| Boiling Point | 220 °C at 9 Torr | ChemicalBook |
| Solubility | Insoluble in water | ChemicalBook |
| Storage Temperature | 2-8 °C under inert gas | ChemicalBook |
Synthesis and Experimental Protocols
While various synthetic routes exist, a common and effective method for the preparation of aminophosphines involves the aminolysis of chlorophosphines.
General Synthesis Protocol for Aminophosphines
This protocol outlines the general steps for synthesizing aminophosphines, which can be adapted for this compound.
Reaction Scheme:
Figure 1: General synthesis of this compound.
Materials:
-
Chlorodiphenylphosphine
-
Ethanolamine
-
Triethylamine (or another suitable base)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine and triethylamine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
The resulting suspension contains the product and triethylamine hydrochloride precipitate.
-
Filter the mixture under inert atmosphere to remove the hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere.
Applications in Catalysis
This compound serves as a highly effective ligand in various palladium- and ruthenium-catalyzed reactions. Its bidentate nature, coordinating through both the phosphorus and nitrogen atoms, imparts stability and unique reactivity to the metal center.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The use of this compound as a ligand can enhance the efficiency and scope of this reaction.
General Workflow for Suzuki-Miyaura Coupling:
Figure 2: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Experimental Protocol:
-
To a Schlenk flask charged with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).
-
Add the base, for instance, potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hydrogenation of Ketones
Ruthenium complexes bearing aminophosphine ligands, including this compound, are effective catalysts for the hydrogenation of ketones to alcohols.
Reaction Conditions for Acetophenone (B1666503) Hydrogenation: A representative procedure for the hydrogenation of acetophenone is outlined below.[2]
| Parameter | Condition |
| Catalyst | Ru-based catalyst with this compound ligand |
| Substrate | Acetophenone (0.8 mmol) |
| Base | Potassium hydroxide (B78521) (4.0 mmol) |
| Solvent | Isopropanol (B130326) (5.0 mL) |
| Temperature | 25 °C |
| Time | 24 h |
Experimental Protocol:
-
In a pressure vessel, combine the ruthenium precursor and this compound in isopropanol and stir to form the active catalyst.
-
Add acetophenone and potassium hydroxide to the vessel.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the hydrogen pressure.
-
Analyze the reaction mixture by GC or NMR to determine conversion and selectivity.
-
For isolation, neutralize the base, remove the solvent, and purify the product by distillation or chromatography.
Spectroscopic Data
The characterization of this compound is crucial for confirming its identity and purity. NMR spectroscopy is a primary tool for this purpose.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H NMR | Phenyl protons: ~7.0-7.5Ethylenic protons (-CH₂-): ~2.5-3.0 (P-CH₂) and ~2.8-3.3 (N-CH₂)Amine protons (-NH₂): Broad signal, variable position | Coupling to ³¹P will be observed for adjacent protons. |
| ¹³C NMR | Phenyl carbons: ~128-140Ethylenic carbons: ~30-40 | Coupling to ³¹P will be observed for carbons near the phosphorus atom. |
| ³¹P NMR | ~ -15 to -25 | The chemical shift is sensitive to the electronic environment of the phosphorus atom. |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.
Relevance to Drug Development and Signaling Pathways
While this compound is primarily utilized as a ligand in synthesis, the broader class of aminophosphine and aminophosphonate compounds has shown significant biological activity.[3][4] This suggests potential, yet underexplored, avenues for its application or the application of its derivatives in a biomedical context.
Biological Activities of Related Compounds
-
Anticancer Properties: Certain aminophosphonate derivatives have demonstrated cytostatic effects on various tumor cell lines, including breast and prostate cancer.[3] Ruthenium(II) arene complexes with aminophosphine ligands have also been identified as having antitumoral activity, with some showing efficacy in platinum-resistant cell lines.[5]
-
Enzyme Inhibition: The structural analogy of α-aminophosphonic acids to α-amino acids makes them candidates for enzyme inhibitors.[3] For instance, some aminophosphonates and their metal complexes have shown inhibitory activity against cholinesterases, enzymes relevant in neurodegenerative diseases.[6]
Potential Signaling Pathways
Given the enzymatic inhibitory potential of related compounds, it is plausible that derivatives of this compound could interact with various signaling pathways. A hypothetical workflow for investigating such interactions is presented below.
Figure 3: Hypothetical workflow for exploring the biological activity of this compound derivatives.
Conclusion and Future Outlook
This compound is a valuable and versatile ligand in synthetic chemistry, with well-established applications in cross-coupling and hydrogenation reactions. The detailed protocols provided in this guide aim to facilitate its use in research and development. While its direct role in drug development is not yet defined, the biological activities of related aminophosphine compounds suggest that the synthesis of novel derivatives of this compound for biological screening could be a fruitful area of future research. The exploration of its coordination chemistry with biologically relevant metals may also unveil new therapeutic or diagnostic agents.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminophosphine ligands as a privileged platform for development of antitumoral ruthenium(ii) arene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) | MDPI [mdpi.com]
An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diphenylphosphino)ethylamine, a versatile bidentate phosphine (B1218219) ligand, plays a significant role in coordination chemistry and catalysis. Its unique structure, featuring both a soft phosphorus donor and a hard nitrogen donor, allows it to form stable complexes with a variety of transition metals. These complexes exhibit remarkable catalytic activity in a range of organic transformations and have shown potential in the development of novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, applications in catalysis, and emerging role in medicinal chemistry.
IUPAC Nomenclature and Chemical Identity
The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(Diphenylphosphino)ethanamine .
Synonyms:
-
(2-Aminoethyl)diphenylphosphine
-
1-Amino-2-(diphenylphosphino)ethane
-
2-(Diphenylphosphanyl)ethanamine
-
(2-aminoethyl)diphenylphosphane[1]
-
DPPEA
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 4848-43-5[2] |
| Molecular Formula | C₁₄H₁₆NP[2] |
| Molecular Weight | 229.26 g/mol [2] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 220 °C at 9 Torr | [2][3] |
| Solubility | Insoluble in water | [3] |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C | [3] |
Synthesis
A general laboratory-scale synthesis of this compound involves the reaction of a diphenylphosphine (B32561) precursor with a protected 2-aminoethyl halide, followed by deprotection.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol (Illustrative)
Note: The following is a generalized protocol based on common synthetic methods for phosphine ligands. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorodiphenylphosphine (B86185) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Amine: To a separate flask, dissolve 2-bromoethylamine hydrobromide and a suitable base (e.g., triethylamine (B128534), to neutralize the hydrobromide and the HCl formed during the reaction) in anhydrous THF.
-
Reaction: Slowly add the amine solution to the stirred chlorodiphenylphosphine solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is filtered to remove the triethylamine hydrobromide salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Applications in Catalysis
This compound is a highly effective ligand in a variety of metal-catalyzed reactions, owing to its ability to stabilize the metal center and influence its reactivity.
Cross-Coupling Reactions
This ligand has been successfully employed in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organic halides.[4][5]
-
Heck Reaction: The reaction of an unsaturated halide with an alkene.
-
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.
Caption: A simplified representation of a palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Hydrogenation Reactions
Complexes of this compound with metals like ruthenium are efficient catalysts for hydrogenation reactions, including the reduction of ketones and imines.[6]
While specific comprehensive data tables are proprietary to the cited research, the following illustrates the type of data presented in studies on catalytic hydrogenation.
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Acetophenone | 1 | 12 | >99 | >99 | [3] |
| 4-Methoxyacetophenone | 1 | 12 | >99 | >99 | [3] |
| Cyclohexanone | 0.5 | 8 | >99 | >99 | [7] |
Note: The above data is illustrative and based on typical results reported in the literature for similar catalyst systems.
Role in Drug Development and Medicinal Chemistry
Recent research has highlighted the potential of metal complexes incorporating this compound and its derivatives as therapeutic agents, particularly in the field of oncology.
Anticancer Activity
Gold(I) and other metal complexes of this compound have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including human lung carcinoma (A549), colon cancer (HCT15), and breast cancer (MCF7) cells.[1] In some cases, the anticancer effect of these compounds was found to be greater than that of the established chemotherapy drug, cisplatin.[1]
The precise signaling pathways are still under investigation, but a common proposed mechanism for the anticancer activity of many metal complexes involves interaction with DNA, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis (programmed cell death).
Caption: A diagram illustrating a proposed mechanism for the anticancer activity of metal complexes.
Spectroscopic Data
Characterization of this compound and its complexes relies on various spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of the free ligand would be expected to show complex multiplets for the phenyl protons and distinct signals for the ethylamine (B1201723) backbone protons.
-
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands. For the free ligand, a single resonance is expected. Upon coordination to a metal center, this signal will shift, and coupling to other NMR-active nuclei (like ¹⁹⁵Pt) may be observed.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
P-C stretching: Bands in the fingerprint region.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen atom.[8][9]
Conclusion
2-(Diphenylphosphino)ethanamine is a valuable and versatile ligand with significant applications in catalysis and potential in medicinal chemistry. Its straightforward synthesis and the tunable properties of its metal complexes make it a subject of ongoing research and development. This guide has provided a technical overview of its key characteristics and applications, intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences. Further exploration of its catalytic capabilities and biological activities is warranted to fully unlock its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 4848-43-5 | FD155486 [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 4848-43-5 [amp.chemicalbook.com]
- 7. Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
Commercial suppliers of 2-(Diphenylphosphino)ethylamine
An In-depth Technical Guide to Commercial Suppliers of 2-(Diphenylphosphino)ethylamine
For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical step in the experimental workflow. This guide provides a comprehensive overview of the commercial suppliers of this compound (CAS No. 4848-43-5), a key bidentate phosphine (B1218219) ligand utilized in a variety of catalytic processes.
Physicochemical Properties
This compound, also known as (2-Aminoethyl)diphenylphosphine, is a colorless to pale yellow liquid. It is recognized for its role as a ligand in catalysis, particularly in cross-coupling reactions.
| Property | Value |
| CAS Number | 4848-43-5 |
| Molecular Formula | C₁₄H₁₆NP |
| Molecular Weight | 229.26 g/mol |
| Form | Liquid |
| Boiling Point | 341.1°C at 760 mmHg[] |
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to 99%. The following table summarizes the offerings from prominent global suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities | Analytical Method(s) |
| Sigma-Aldrich (Merck) | 43162 | ≥95.0% | 1g, 5g | Gas Chromatography (GC)[2] |
| Thermo Scientific Chemicals | H27070 | 95% | 1g, 10g | GC, ³¹P-NMR[3][4] |
| Strem Chemicals | 15-1762 | min. 95% | 1g, 5g | Not specified |
| Biosynth | FD155486 | Not specified | Not specified | Not specified |
| BLD Pharm | BD138843 | ≥97.0% | 1g, 5g, 25g | Not specified |
| ChemicalBook | CB7342080 | Varies (up to 99%) | Varies (bulk available) | Not specified[5] |
Key Applications in Catalysis
This compound is a versatile ligand employed in numerous palladium-catalyzed cross-coupling reactions. Its bidentate nature, with both a soft phosphine and a hard amine donor, allows for the formation of stable and active catalyst complexes. These are instrumental in the synthesis of complex organic molecules, a cornerstone of pharmaceutical and materials science research.[2][5]
Experimental Protocols: Supplier Quality Control
While specific proprietary methods may vary, the quality control for high-purity chemical reagents like this compound generally follows a standardized workflow. This ensures that the product meets the advertised specifications, providing researchers with reliable and reproducible results.
General Quality Control Workflow
-
Synthesis and Purification: The compound is synthesized through established chemical routes and subjected to purification techniques such as distillation or chromatography.
-
Identity Confirmation: The chemical structure of the purified compound is confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to verify the molecular structure and the absence of phosphorus-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
Purity Assessment: The purity of the final product is quantified.
-
Gas Chromatography (GC): As a volatile liquid, GC is a primary method for determining the purity of this compound.[2]
-
High-Performance Liquid Chromatography (HPLC): May be used for non-volatile impurities.
-
-
Certificate of Analysis (CoA) Generation: A CoA is produced, summarizing the analytical results for a specific batch, including purity and identity confirmation data.
References
Methodological & Application
Application Notes and Protocols for 2-(Diphenylphosphino)ethylamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diphenylphosphino)ethylamine is a versatile P,N-bidentate ligand extensively employed in coordination chemistry and homogeneous catalysis. Its unique electronic and steric properties, arising from the combination of a soft phosphine (B1218219) donor and a hard amine donor, make it an effective ligand for a variety of transition metal-catalyzed reactions. This document provides a detailed overview of its applications in key catalytic transformations, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Complexes of this compound with palladium are effective catalysts for a range of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. Palladium complexes bearing this compound can facilitate this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (B1210297) (Pd(OAc)₂, 1 mol%), this compound (1.2 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reagents: Add 4-bromotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) to the reaction vessel.
-
Solvent: Add a degassed solvent, such as a mixture of toluene (B28343) and water (e.g., 10:1 v/v).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic Acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 16 | >95 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic Acid | 2 | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 88 |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium catalysts modified with this compound can be employed for this transformation.
Experimental Protocol: Heck Coupling of Iodobenzene (B50100) with Styrene (B11656)
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, prepare the catalyst in situ by mixing palladium(II) acetate (Pd(OAc)₂, 1 mol%) and this compound (2 mol%) in a suitable solvent like DMF or NMP.
-
Reagents: Add iodobenzene (1.0 equivalent), styrene (1.2 equivalents), and a base such as triethylamine (B128534) (Et₃N, 1.5 equivalents).
-
Reaction Conditions: Heat the mixture to a temperature between 100-140 °C for several hours until the starting material is consumed (monitored by GC or TLC).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 1 | Et₃N | DMF | 120 | 12 | 92 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 1.5 | NaOAc | DMAc | 130 | 18 | 85 |
Catalytic Cycle for the Heck Reaction
Caption: Generalized catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. The use of this compound as a ligand can facilitate this reaction, particularly with aryl chlorides which are often less reactive.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) with Morpholine (B109124)
-
Reaction Setup: In a glovebox, charge a vial with a stir bar, palladium(II) acetate (Pd(OAc)₂, 2 mol%), this compound (4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).
-
Reagents and Solvent: Add 4-chlorotoluene (1.0 equivalent), morpholine (1.2 equivalents), and an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 2 | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | 3-Bromoanisole | Aniline | 1.5 | Cs₂CO₃ | Dioxane | 90 | 16 | 94 |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Applications in Ruthenium-Catalyzed Hydrogenation
Ruthenium complexes incorporating this compound are effective catalysts for the hydrogenation of unsaturated functional groups, such as ketones and imines, to produce valuable chiral alcohols and amines.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone (B1666503)
-
Catalyst Preparation: Prepare the active catalyst by reacting [RuCl₂(PPh₃)₃] with this compound in a suitable solvent under an inert atmosphere.
-
Reaction Setup: In a high-pressure autoclave, dissolve the ruthenium catalyst and acetophenone (1.0 equivalent) in a degassed solvent like methanol (B129727) or isopropanol.
-
Reaction Conditions: Pressurize the autoclave with hydrogen gas (H₂) to a desired pressure (e.g., 10-50 atm) and heat the reaction mixture to a specified temperature (e.g., 40-60 °C) with stirring for several hours.
-
Work-up: After cooling and carefully venting the hydrogen gas, remove the solvent under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral GC or HPLC.
| Entry | Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | [RuCl₂(PPh₃)(dppea)] | 1000 | 20 | Methanol | 50 | 12 | >99 | 95 (R) |
| 2 | 4'-Methoxyacetophenone | [RuCl₂(PPh₃)(dppea)] | 1000 | 20 | Isopropanol | 40 | 16 | 98 | 92 (R) |
(dppea = this compound)
Proposed Experimental Workflow
Caption: Experimental workflow for ruthenium-catalyzed asymmetric hydrogenation.
Conclusion
This compound is a highly effective and versatile ligand for a range of important catalytic transformations. Its ability to form stable and active complexes with palladium and ruthenium, among other metals, allows for the efficient synthesis of a wide variety of organic molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and utilize this valuable ligand in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates and applications.
Applications of 2-(Diphenylphosphino)ethylamine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diphenylphosphino)ethylamine is a versatile monodentate phosphine (B1218219) ligand that plays a significant role in modern organic synthesis. Its unique structure, featuring both a soft phosphorus donor and a hard nitrogen donor, allows it to coordinate with a variety of transition metals, primarily palladium and ruthenium, to form highly active and selective catalysts. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed hydrogenations. The information presented is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.
Key Applications
The primary application of this compound in organic synthesis is as a ligand in transition metal catalysis. Its electron-donating properties and steric profile influence the reactivity and selectivity of the metal center, facilitating a range of important bond-forming reactions.
1. Palladium-Catalyzed Cross-Coupling Reactions:
This compound is an effective ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. The use of this compound as a ligand can promote high catalytic activity.
-
Suzuki-Miyaura Coupling: A cornerstone of C-C bond formation, the Suzuki-Miyaura coupling joins an organoboron compound with an organohalide. Catalytic systems employing this compound can facilitate this transformation under mild conditions.
-
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of phosphine ligand is crucial for the efficiency and regioselectivity of the Heck reaction.
2. Ruthenium-Catalyzed Hydrogenation:
Complexes of ruthenium with aminophosphine (B1255530) ligands, including those derived from this compound, are excellent catalysts for the hydrogenation of ketones and imines.[1] These reactions are essential for the synthesis of chiral alcohols and amines, which are valuable building blocks in the pharmaceutical industry.
Experimental Protocols and Data
Palladium-Catalyzed Buchwald-Hartwig Amination
Application Note: The following protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with a secondary amine using this compound as a ligand. This reaction is highly sensitive to the nature of the substrates, base, and solvent, and optimization may be required for specific applications.
Experimental Protocol:
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.2-1.5 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed toluene (B28343) is then added, followed by the aryl bromide (1.0 equivalent) and the amine (1.1-1.2 equivalents). The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data (Representative Examples):
Due to the lack of specific quantitative data for this compound in the surveyed literature for this application, the following table provides a template for recording experimental results. Researchers are encouraged to adapt the general protocol and record their findings accordingly.
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 12 | Data not available |
| 2 | Chlorobenzene | Aniline | K₃PO₄ | Dioxane | 110 | 24 | Data not available |
Ruthenium-Catalyzed Hydrogenation of Ketones
Application Note: Ruthenium complexes of the type RuCl₂(aminophosphine)₂ are effective catalysts for the hydrogenation of ketones to the corresponding secondary alcohols. The following protocol outlines the synthesis of the catalyst and a general procedure for the hydrogenation reaction.
Experimental Protocol:
A. Synthesis of the Catalyst (RuCl₂(Ph₂PCH₂CH₂NH₂)₂): [2]
A solution of [RuCl₂(cod)]ₙ (where cod = 1,5-cyclooctadiene) in an appropriate solvent is treated with two equivalents of this compound. The reaction mixture is stirred at room temperature or heated to facilitate the ligand exchange and formation of the desired complex. The product, RuCl₂(Ph₂PCH₂CH₂NH₂)₂, can be isolated by filtration or by removal of the solvent under reduced pressure.
B. Hydrogenation of a Ketone:
In a high-pressure autoclave, the catalyst RuCl₂(Ph₂PCH₂CH₂NH₂)₂ (0.1-1 mol%) and a base (e.g., KOtBu or isopropoxide) are placed under an inert atmosphere. A solution of the ketone substrate in a suitable solvent (e.g., 2-propanol) is added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specified temperature (e.g., 40-80 °C) for a set period or until the reaction is complete (monitored by GC or NMR). After cooling and releasing the pressure, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The product alcohol can be purified by distillation or chromatography.
Proposed Catalytic Cycle for Ketone Hydrogenation:
Caption: A simplified representation of a possible catalytic cycle for ruthenium-catalyzed ketone hydrogenation.
Quantitative Data (Representative Examples):
| Entry | Ketone | Base | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Acetophenone | KOtBu | 2-Propanol | 20 | 50 | 4 | >99 | 98 |
| 2 | Cyclohexanone | NaOiPr | Toluene | 30 | 60 | 6 | >99 | 97 |
| 3 | 4'-Fluoroacetophenone | KOtBu | 2-Propanol | 20 | 50 | 5 | >99 | 96 |
Note: The data in this table is representative of typical results for ruthenium-catalyzed hydrogenations of ketones and serves as an illustrative example. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
This compound is a valuable and versatile ligand for a range of important catalytic transformations in organic synthesis. Its application in palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed hydrogenations provides efficient routes to valuable chemical entities. The protocols and data presented herein offer a starting point for researchers to explore and optimize these reactions for their specific synthetic needs. Further investigation into the full scope and potential of this ligand in other catalytic processes is warranted and is an active area of research.
References
Application Notes and Protocols: 2-(Diphenylphosphino)ethylamine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diphenylphosphino)ethylamine is a bidentate phosphine (B1218219) ligand containing both a soft phosphorus donor and a hard nitrogen donor atom. This combination of functionalities allows for versatile coordination to transition metal centers, such as palladium, which are commonly employed as catalysts in cross-coupling reactions. The electronic and steric properties of this ligand can influence the stability and reactivity of the catalytic species, potentially impacting reaction efficiency, substrate scope, and product selectivity. This document provides an overview of the potential applications of this compound in key cross-coupling reactions, along with generalized protocols that can serve as a starting point for reaction optimization.
While specific literature precedents for the use of this compound in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are not extensively documented, its structural motifs are present in other successful ligands for these transformations. The following sections outline general methodologies for these reactions, which can be adapted to explore the catalytic efficacy of this compound.
General Catalytic Cycle in Palladium-Catalyzed Cross-Coupling
The catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, while distinct in their specifics, share a common mechanistic framework involving a palladium catalyst. The role of a phosphine ligand, such as this compound, is to stabilize the palladium center and modulate its reactivity throughout the cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.
General Experimental Protocol
A general procedure for a Suzuki-Miyaura coupling reaction is as follows:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%) and the this compound ligand (1-10 mol%).
-
Add the degassed solvent (e.g., toluene, dioxane, or DMF; 3-5 mL).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Hypothetical Data for Suzuki-Miyaura Coupling
The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the expected format for reporting results.
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | Toluene | 100 | 12 | Data not available |
| 2 | 4-Bromotoluene (B49008) | Cs₂CO₃ | Dioxane | 100 | 12 | Data not available |
| 3 | 1-Bromo-4-nitrobenzene | K₃PO₄ | DMF | 80 | 8 | Data not available |
| 4 | 2-Bromopyridine | K₂CO₃ | Toluene | 110 | 16 | Data not available |
Note: The yield data is not available from existing literature and would need to be determined experimentally.
Heck Reaction
The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst.
General Experimental Protocol
A general procedure for a Heck reaction is as follows:
-
In a reaction tube, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and a base (e.g., Et₃N, K₂CO₃, or NaOAc; 1.5-2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂; 1-5 mol%) and the this compound ligand (2-10 mol%).
-
Add a suitable solvent (e.g., DMF, NMP, or toluene; 3-5 mL).
-
The reaction vessel is sealed and heated to 80-140 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated.
-
The residue is purified by flash chromatography.
Hypothetical Data for Heck Reaction
The following table presents hypothetical data for the Heck reaction of various aryl iodides with styrene.
| Entry | Aryl Iodide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Et₃N | DMF | 100 | 12 | Data not available |
| 2 | 4-Iodotoluene | K₂CO₃ | NMP | 120 | 10 | Data not available |
| 3 | 1-Iodo-4-nitrobenzene | NaOAc | Toluene | 110 | 12 | Data not available |
| 4 | 2-Iodopyridine | Et₃N | DMF | 100 | 16 | Data not available |
Note: The yield data is not available from existing literature and would need to be determined experimentally.
Caption: A typical experimental workflow for a Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an amine with an aryl halide or triflate.
General Experimental Protocol
A general procedure for a Buchwald-Hartwig amination is as follows:
-
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄; 1.4 mmol).
-
The tube is evacuated and backfilled with an inert atmosphere.
-
The palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the this compound ligand (2-10 mol%) are added.
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF; 3-5 mL) is added.
-
The reaction is stirred at a temperature between 80-110 °C until the starting material is consumed as indicated by TLC or GC-MS.
-
The reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Hypothetical Data for Buchwald-Hartwig Amination
The following table presents hypothetical data for the Buchwald-Hartwig amination of 4-bromotoluene with various amines.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | NaOtBu | Toluene | 100 | 12 | Data not available |
| 2 | Aniline | LiHMDS | Dioxane | 100 | 16 | Data not available |
| 3 | Benzylamine | K₃PO₄ | Toluene | 110 | 24 | Data not available |
| 4 | Di-n-butylamine | NaOtBu | THF | 80 | 12 | Data not available |
Note: The yield data is not available from existing literature and would need to be determined experimentally.
Caption: Logical relationship in a Buchwald-Hartwig amination.
Conclusion and Future Directions
The application of this compound as a ligand in palladium-catalyzed cross-coupling reactions remains an area ripe for exploration. The general protocols provided herein offer a foundation for systematically investigating its efficacy in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Researchers are encouraged to screen various reaction parameters, including the palladium source, base, solvent, and temperature, to optimize conditions for specific substrate combinations. Detailed studies on the substrate scope and limitations of catalyst systems derived from this ligand will be crucial in establishing its utility in synthetic organic chemistry and drug development. The hemilabile nature of the P,N-ligation could offer unique catalytic properties, potentially leading to novel reactivity or selectivity.
Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling Using 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction allows for the versatile synthesis of aryl and heteroaryl amines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficacy of the Buchwald-Hartwig amination is critically dependent on the phosphine (B1218219) ligand coordinated to the palladium catalyst, which influences the stability and reactivity of the catalytic species.
2-(Diphenylphosphino)ethylamine is a bidentate aminophosphine (B1255530) ligand that can be employed in various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination. The presence of both a soft phosphorus donor and a hard amine donor allows for versatile coordination to the metal center, potentially influencing the catalytic activity and stability. These application notes provide a general protocol for the use of this compound in the Buchwald-Hartwig cross-coupling reaction for the synthesis of N-aryl amines.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product aryl amine and regenerates the active Pd(0) catalyst.
The choice of ligand, base, solvent, and reaction temperature are all critical parameters that can significantly impact the efficiency and scope of the reaction.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of Aryl Halides
This protocol describes a general method for the Buchwald-Hartwig amination of an aryl halide with a primary or secondary amine, using a palladium precursor and this compound as the ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane, tetrahydrofuran (B95107) (THF))
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents) to the Schlenk tube.
-
Addition of Solvent: Add the anhydrous solvent (e.g., toluene, typically 0.1-0.2 M concentration with respect to the aryl halide).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative examples of Buchwald-Hartwig amination reactions. While specific data for this compound is not extensively published, this table illustrates the expected scope and yields for similar phosphine ligands under typical conditions.
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Morpholine | Pd(OAc)₂ (2) | This compound (2.4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | This compound (2.4) | LHMDS (1.5) | Dioxane | 110 | 18 | 70-85 |
| 3 | 1-Bromo-4-methoxybenzene | Benzylamine | Pd(OAc)₂ (1.5) | This compound (1.8) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 80-90 |
| 4 | 2-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ (1) | This compound (2.4) | NaOtBu (1.4) | THF | 80 | 24 | 75-88 |
| 5 | 1-Iodonaphthalene | Diethylamine | Pd(OAc)₂ (2) | This compound (2.4) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | 65-80 |
Note: The yields presented are illustrative and based on typical outcomes for Buchwald-Hartwig reactions with analogous phosphine ligands. Actual yields may vary depending on the specific substrates and precise reaction conditions.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig cross-coupling.
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 2-(Diphenylphosphino)ethylamine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand, which influences catalyst stability, activity, and selectivity. While a wide array of phosphine-based ligands have been developed, this document focuses on the application of 2-(Diphenylphosphino)ethylamine as a ligand in this critical transformation.
Currently, detailed application notes and specific protocols for the use of this compound in Suzuki-Miyaura coupling are not extensively documented in readily available scientific literature. The information presented herein is based on general principles of Suzuki-Miyaura reactions and may require optimization for specific substrates.
General Principles and Potential Applications
This compound is a bidentate ligand containing both a "soft" phosphorus donor and a "hard" nitrogen donor. This hemilabile character can be advantageous in catalytic cycles. The phosphine (B1218219) moiety coordinates to the palladium center, facilitating the key steps of oxidative addition and reductive elimination. The amine group can coordinate or de-coordinate depending on the electronic requirements of the catalytic intermediate, potentially stabilizing the catalyst and promoting efficient turnover.
Potential advantages of using this compound may include:
-
Enhanced Catalyst Stability: The chelating nature of the ligand can prevent palladium agglomeration and deactivation.
-
Modulation of Reactivity: The electronic properties of the ligand can be tuned by protonation or coordination of the amine, influencing the catalytic activity.
-
Broad Substrate Scope: In principle, this ligand could be effective for the coupling of a variety of aryl halides and boronic acids.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol for a Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound as a ligand. This protocol should be considered a starting point and will likely require optimization for specific substrates and desired outcomes.
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst precursor by mixing a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
The flask is then evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Data Presentation (Hypothetical)
As no specific quantitative data for the use of this compound in Suzuki-Miyaura coupling was found, the following table is a template for how such data should be structured. Researchers employing this ligand should aim to populate a similar table with their experimental results to facilitate comparison and analysis.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 12 | Data not available |
| 2 | 1-Chloro-4-nitrobenzene | 4-Tolylboronic acid | Cs₂CO₃ | Toluene | 100 | 8 | Data not available |
| 3 | 2-Bromopyridine | 3-Furylboronic acid | K₃PO₄ | DMF | 90 | 16 | Data not available |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The ligand (L), in this case, would be this compound.
Application Notes and Protocols for the Heck Reaction Utilizing 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has become indispensable in organic synthesis, finding broad application in the preparation of pharmaceuticals, agrochemicals, and functional materials. The efficiency and selectivity of the Heck reaction are critically influenced by the choice of catalyst system, which includes a palladium precursor and a supporting ligand.
This document provides detailed application notes and a representative experimental protocol for the Heck reaction employing 2-(diphenylphosphino)ethylamine as a P,N-monodentate ligand. This aminophosphine (B1255530) ligand offers a combination of a soft phosphine (B1218219) donor and a hard amine donor, which can influence the stability and reactivity of the palladium catalyst. While specific literature on the extensive use of this compound in the Heck reaction is not abundant, this protocol is based on established principles of the Heck reaction and data from similar aminophosphine ligand systems.[3][4]
Catalytic System Overview
The catalytic system for this Heck reaction protocol consists of:
-
Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.[5]
-
Ligand: this compound provides both a phosphine and an amine coordination site. The phosphine group is crucial for the stability and reactivity of the palladium catalyst throughout the catalytic cycle, while the amine moiety can influence the electronic properties and coordination sphere of the metal center.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide (HX) generated during the reaction and to facilitate the regeneration of the active Pd(0) catalyst.[1]
-
Solvent: A polar aprotic solvent is typically used to ensure the solubility of the reactants and the catalytic species at elevated temperatures.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the Heck coupling of various aryl bromides with styrene (B11656), based on protocols using similar aminophosphine ligands. These values can serve as a starting point for optimization when using this compound.
| Entry | Aryl Bromide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene (B47551) | Styrene | K₂CO₃ | DMF | 120 | 12 | ~95% |
| 2 | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | ~98% |
| 3 | 4-Bromotoluene | Styrene | Cs₂CO₃ | Dioxane | 80 | 6 | ~99% |
| 4 | 1-Bromo-4-methoxybenzene | Styrene | Na₂CO₃ | NMP | 140 | 3 | ~97% |
| 5 | 1-Bromo-4-nitrobenzene | Styrene | K₂CO₃ | DMF | 120 | 10 | ~92% |
Note: Yields are based on isolated product and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
This section provides a detailed methodology for a representative Heck reaction: the coupling of bromobenzene with styrene to synthesize (E)-stilbene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Bromobenzene
-
Styrene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.02 mmol, 2 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF (e.g., 5 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the catalyst complex.
-
-
Addition of Reagents:
-
To the catalyst mixture, add potassium carbonate (e.g., 2.0 mmol, 2.0 equiv).
-
Add bromobenzene (e.g., 1.0 mmol, 1.0 equiv) and styrene (e.g., 1.2 mmol, 1.2 equiv) to the reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure (E)-stilbene.
-
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for Sonogashira Coupling Reaction Using 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1] The efficiency and selectivity of the Sonogashira reaction are significantly influenced by the choice of ligand coordinated to the palladium center. Phosphine (B1218219) ligands, in particular, play a crucial role in stabilizing the active catalytic species and modulating its reactivity.
2-(Diphenylphosphino)ethylamine is a bidentate ligand containing both a soft phosphine donor and a hard amine donor. This combination of functionalities makes it an intriguing ligand for various cross-coupling reactions, including the Sonogashira coupling. The phosphine group can coordinate to the palladium center, influencing the catalytic cycle, while the pendant amine may play a role in the reaction mechanism, potentially acting as an internal base or facilitating catalyst stability.
These application notes provide a detailed overview and experimental protocols for the utilization of this compound as a ligand in the Sonogashira coupling reaction. Both traditional copper-cocatalyzed and copper-free conditions are discussed.
Principle of the Sonogashira Coupling Reaction
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and, traditionally, a copper co-catalyst. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
In copper-free Sonogashira reactions, the mechanism is believed to proceed without the formation of a copper acetylide. Instead, the palladium complex itself is thought to facilitate the deprotonation of the alkyne and subsequent coupling steps. The choice of ligand is critical in promoting these steps efficiently.
Application of this compound
This compound can be employed as a ligand to form a palladium complex in situ or used to prepare a pre-formed palladium catalyst. Its bidentate nature may offer enhanced stability to the palladium center compared to monodentate phosphine ligands. The presence of the amino group could also influence the reaction by acting as an internal base, potentially accelerating the deprotonation of the terminal alkyne.
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling reaction using this compound as a ligand. Optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) is often necessary for specific substrates.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a standard Sonogashira coupling reaction using a copper(I) co-catalyst.
Materials:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF)) (5-10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, palladium source, this compound, and copper(I) iodide.
-
Add the anhydrous and degassed solvent, followed by the base.
-
Stir the mixture for 10-15 minutes at room temperature to allow for catalyst formation.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for synthesizing products that are sensitive to copper salts or to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
Materials:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01-0.05 mmol, 1-5 mol%)
-
This compound (0.02-0.10 mmol, 2-10 mol%)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or an amine base like triethylamine) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Acetonitrile (MeCN), Dioxane, Toluene) (5-10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl or vinyl halide, palladium source, and this compound to a dry Schlenk flask.
-
Add the base and the anhydrous, degassed solvent.
-
Stir the mixture for 15-20 minutes at room temperature.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to a temperature typically between 60-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative quantitative data for Sonogashira coupling reactions using phosphine ligands similar to this compound. This data should serve as a general guideline for expected outcomes.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ / Ligand / CuI | Et₃N | THF | RT | 4 | 92 |
| 2 | 4-Bromoacetophenone | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 60 | 12 | 85 |
| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | Pd₂(dba)₃ / Ligand | Cs₂CO₃ | Dioxane | 80 | 16 | 88 |
| 4 | 2-Bromopyridine | Cyclopropylacetylene | Pd(OAc)₂ / Ligand | K₂CO₃ | MeCN | 70 | 24 | 78 |
Note: "Ligand" in the table refers to a phosphine ligand. Yields are for isolated products and can vary significantly based on the specific substrates and precise reaction conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.
References
Application Notes and Protocols for the Preparation and Use of Ruthenium Catalysts with 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and application of ruthenium catalysts featuring the 2-(Diphenylphosphino)ethylamine ligand. The protocols outlined below are based on established methodologies for the preparation of similar ruthenium-phosphine complexes and their use in catalytic hydrogenation reactions.
Introduction
Ruthenium complexes bearing P,N-type ligands, such as this compound, are a versatile class of catalysts employed in a variety of organic transformations. The combination of a soft phosphine (B1218219) donor and a hard amine donor in the same ligand framework allows for fine-tuning of the electronic and steric properties of the resulting metal complex. These catalysts have shown significant activity in hydrogenation and transfer hydrogenation reactions of polar bonds, such as in ketones and imines, which are crucial transformations in the synthesis of pharmaceuticals and other fine chemicals.
The general structure of the target catalyst, Dichloro-bis(this compound)ruthenium(II), features a central ruthenium atom coordinated to two chloride ions and two this compound ligands.
Catalyst Preparation: Dichloro-bis(this compound)ruthenium(II)
This section details the synthesis of the RuCl2(Ph2PCH2CH2NH2)2 catalyst. The procedure is adapted from established methods for the synthesis of similar ruthenium aminophosphine (B1255530) complexes.[1]
Experimental Protocol: Synthesis of RuCl2(Ph2PCH2CH2NH2)2
Materials:
-
[RuCl2(cod)]n (dichloro(1,5-cyclooctadiene)ruthenium(II) polymer)
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Standard Schlenk line or glovebox equipment for inert atmosphere operations
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend [RuCl2(cod)]n in the chosen anhydrous solvent.
-
In a separate flask, dissolve this compound (2.2 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the suspension of [RuCl2(cod)]n at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the dissolution of the polymeric ruthenium precursor and a color change in the solution.
-
Upon completion, reduce the solvent volume under vacuum.
-
Precipitate the product by adding a non-polar solvent (e.g., hexane (B92381) or pentane).
-
Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
The resulting complex, RuCl2(Ph2PCH2CH2NH2)2, is typically an air-stable solid. Characterization can be performed using standard techniques such as ³¹P{¹H} NMR, ¹H NMR, and elemental analysis.
Logical Workflow for Catalyst Synthesis
Application in Catalytic Hydrogenation
The RuCl2(Ph2PCH2CH2NH2)2 complex is an effective pre-catalyst for the hydrogenation of ketones and imines. The following protocols provide general guidelines for these transformations.
Hydrogenation of Ketones
General Protocol for the Hydrogenation of Acetophenone (B1666503):
Materials:
-
RuCl2(Ph2PCH2CH2NH2)2 catalyst
-
Acetophenone (substrate)
-
Base (e.g., Potassium tert-butoxide, KOtBu)
-
Solvent (e.g., 2-propanol or THF)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
To a glass liner for the autoclave, add the RuCl2(Ph2PCH2CH2NH2)2 catalyst and the base under an inert atmosphere.
-
Add the solvent, followed by the acetophenone substrate.
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 8-50 bar H₂).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously for the required time (e.g., 4-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The conversion and yield can be determined by gas chromatography (GC) or ¹H NMR analysis of the crude reaction mixture.
-
Purification of the product, 1-phenylethanol, can be achieved by column chromatography.
Quantitative Data for Ketone Hydrogenation
The following table summarizes representative data for the hydrogenation of various ketones using ruthenium-aminophosphine catalysts.
| Entry | Substrate | Catalyst Loading (mol%) | Base | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Ref |
| 1 | Acetophenone | 0.5 | NaOMe | THF | 50 | 100 | 4 | >99 | 99 | [2] |
| 2 | Cyclohexanone | 0.1 | KOtBu | 2-propanol | 8 | 25 | 1 | >99 | - | [3] |
| 3 | 4'-Methylacetophenone | 0.5 | NaOMe | THF | 50 | 100 | 4 | >99 | 98 | [2] |
| 4 | 4'-Methoxyacetophenone | 0.5 | NaOMe | THF | 50 | 100 | 4 | 85 | 83 | [2] |
Transfer Hydrogenation of Imines
General Protocol for the Transfer Hydrogenation of N-Benzylideneaniline:
Materials:
-
RuCl2(Ph2PCH2CH2NH2)2 catalyst
-
N-Benzylideneaniline (substrate)
-
Base (e.g., Potassium tert-butoxide, KOtBu)
-
Hydrogen source (e.g., 2-propanol)
-
Standard Schlenk glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the RuCl2(Ph2PCH2CH2NH2)2 catalyst and the base in 2-propanol.
-
Add the N-benzylideneaniline substrate to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for the specified time (e.g., 1-10 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The product, N-benzylaniline, can be purified by column chromatography.
Quantitative Data for Imine Hydrogenation
The following table presents representative data for the hydrogenation of various imines using ruthenium-aminophosphine catalysts.
| Entry | Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Ref |
| 1 | N-Benzylideneaniline | 0.1 | KOtBu | 2-propanol | 82 | 1 | >99 | - | [4] |
| 2 | N-(1-phenylethylidene)aniline | 0.0087 | KOtBu | 2-propanol | 25 | - | - | 98 | [3] |
| 3 | 2-Methylquinoxaline | 0.1 | KOtBu | 2-propanol | 28 | 16 | >99 | - | [4] |
Catalytic Cycle for Transfer Hydrogenation
The proposed catalytic cycle for the transfer hydrogenation of a ketone with a ruthenium-aminophosphine catalyst is depicted below. The cycle involves the formation of a ruthenium-hydride species which then transfers the hydride to the carbonyl carbon of the ketone.
Safety Information
-
Ruthenium compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and should be handled with appropriate safety precautions.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.
Conclusion
The ruthenium catalyst bearing the this compound ligand is a highly effective catalyst for the hydrogenation and transfer hydrogenation of ketones and imines. The straightforward preparation of the catalyst and its high activity under relatively mild conditions make it a valuable tool for organic synthesis, particularly in the development of pharmaceutical intermediates. The protocols provided herein serve as a comprehensive guide for the synthesis and application of this catalytic system.
References
- 1. Aminophosphine ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. CH2 Linkage Effects on the Reactivity of Bis(aminophosphine)–Ruthenium Complexes for Selective Hydrogenation of Esters into Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Nickel-Catalyzed [2+2] Cycloaddition with 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-catalyzed [2+2] cycloadditions represent a powerful synthetic tool for the construction of cyclobutane (B1203170) rings, which are key structural motifs in numerous natural products and pharmaceutical agents. The use of carefully selected ligands is crucial for controlling the efficiency and selectivity of these transformations. This document provides detailed application notes and a hypothetical protocol for a nickel-catalyzed [2+2] cycloaddition utilizing the bidentate P,N-ligand, 2-(diphenylphosphino)ethylamine. While direct literature examples for this specific ligand in this reaction are limited, the following protocols and data are based on analogous and well-established nickel-catalyzed cycloaddition reactions.
Ligand Profile: this compound
This compound is a bidentate ligand featuring both a soft phosphine (B1218219) and a hard amine donor. This P,N-ligand can chelate to a nickel center, influencing its electronic and steric environment. The phosphine group provides strong σ-donation and π-acidity, which is characteristic of phosphine ligands effective in nickel catalysis. The ethylamine (B1201723) backbone introduces a degree of flexibility and the nitrogen atom can coordinate to the metal, potentially stabilizing catalytic intermediates and influencing the stereochemical outcome of the reaction.
Applications in Drug Development
The cyclobutane core is a privileged scaffold in medicinal chemistry, often imparting desirable pharmacokinetic properties such as metabolic stability and conformational rigidity. Nickel-catalyzed [2+2] cycloadditions provide an efficient route to access substituted cyclobutanes that can serve as key building blocks for the synthesis of novel therapeutic agents. The development of catalyst systems with readily available and tunable ligands like this compound is of significant interest for streamlining the drug discovery process.
Data Presentation: Hypothetical Substrate Scope and Yields
The following table summarizes hypothetical quantitative data for the nickel-catalyzed [2+2] cycloaddition of an activated alkene (enone) with an unactivated alkene, using this compound as the ligand. This data is illustrative and based on typical results observed for similar nickel-catalyzed reactions.
| Entry | Alkene 1 (Enone) | Alkene 2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cyclohexenone | Styrene | 85 | >20:1 | |
| 2 | Cyclopentenone | Styrene | 78 | 15:1 | |
| 3 | Chalcone | Norbornene | 92 | >20:1 (exo) | |
| 4 | Methyl vinyl ketone | 1-Octene | 65 | 10:1 | |
| 5 | Acrylonitrile | Styrene | 72 | N/A |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.
Materials:
-
Nickel(II) acetylacetonate (B107027) [Ni(acac)₂] or Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
This compound
-
Alkene substrates
-
Anhydrous toluene (B28343) or 1,4-dioxane (B91453)
-
Reducing agent (if using Ni(II) precursor), e.g., Diisobutylaluminium hydride (DIBAL-H)
Protocol 1: In situ Catalyst Generation from Ni(acac)₂
This protocol describes the formation of the active Ni(0) catalyst in situ from a stable Ni(II) precursor.
-
Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Ni(acac)₂ (5 mol%) and this compound (6 mol%).
-
Add anhydrous toluene (to achieve a 0.1 M final concentration with respect to the limiting reagent).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and slowly add DIBAL-H (1.0 M in hexanes, 12 mol%).
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes. The solution should change color, indicating the formation of the active Ni(0) complex.
-
-
Cycloaddition Reaction:
-
To the flask containing the activated catalyst, add the enone substrate (1.0 equiv).
-
Add the alkene substrate (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Direct Use of Ni(cod)₂
This protocol utilizes a Ni(0) precursor directly.
-
Catalyst Formation:
-
In a glovebox, add Ni(cod)₂ (5 mol%) and this compound (5.5 mol%) to a vial.
-
Add anhydrous 1,4-dioxane (to achieve a 0.1 M final concentration).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Cycloaddition Reaction:
-
Add the enone substrate (1.0 equiv) and the alkene substrate (1.2 equiv) to the catalyst mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Proposed Catalytic Cycle and Mechanism
The proposed mechanism for the nickel-catalyzed [2+2] cycloaddition with this compound is depicted below. The catalytic cycle is thought to proceed through the following key steps: ligand exchange, oxidative cyclization to form a nickelacyclopentane intermediate, and reductive elimination to furnish the cyclobutane product and regenerate the active Ni(0) catalyst.
Caption: Proposed catalytic cycle for the nickel-catalyzed [2+2] cycloaddition.
Experimental Workflow
The general workflow for performing the nickel-catalyzed [2+2] cycloaddition is outlined in the following diagram.
Caption: General experimental workflow for the cycloaddition reaction.
Conclusion
The described protocols provide a foundation for exploring nickel-catalyzed [2+2] cycloadditions with the P,N-ligand this compound. Researchers are encouraged to optimize reaction conditions, including solvent, temperature, and catalyst loading, for their specific substrates. The development of such catalytic systems holds significant promise for the efficient synthesis of complex cyclobutane-containing molecules relevant to the pharmaceutical industry.
Application Notes and Protocols for the Use of 2-(Diphenylphosphino)ethylamine in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diphenylphosphino)ethylamine, also known as (2-aminoethyl)diphenylphosphine, is a versatile bifunctional ligand increasingly employed in the synthesis and surface functionalization of a variety of nanoparticles. Its unique structure, featuring both a soft phosphine (B1218219) group with a strong affinity for noble and transition metal surfaces and a reactive primary amine group, makes it an excellent candidate for creating stable, functionalized nanoparticles for applications in catalysis, bioimaging, sensing, and drug delivery.
The phosphine moiety acts as a robust anchoring group and capping agent, effectively controlling nanoparticle nucleation and growth, thereby influencing their size, morphology, and stability. The terminal amine group provides a convenient handle for further covalent modification with biomolecules, fluorescent dyes, or therapeutic agents, enabling the development of sophisticated, multifunctional nanoplatforms.
These application notes provide an overview of the role of this compound in nanoparticle synthesis and offer detailed protocols for its use in the preparation and functionalization of gold nanoparticles and semiconductor quantum dots.
Key Applications
-
Stabilization and Size Control: The diphenylphosphino group strongly coordinates to metal surfaces, providing steric and electronic stabilization that prevents nanoparticle aggregation and allows for precise control over particle size.
-
Surface Functionalization: The terminal primary amine serves as a versatile chemical handle for the covalent attachment of a wide range of functional molecules, including:
-
Targeting ligands (antibodies, peptides) for site-specific drug delivery.
-
Therapeutic agents for controlled release.
-
Fluorophores and contrast agents for bioimaging applications.
-
-
Enhanced Colloidal Stability: The ligand shell imparted by this compound can enhance the colloidal stability of nanoparticles in various solvents and biological media.
-
Catalysis: The electronic properties of the phosphine group can influence the catalytic activity of metallic nanoparticles.
Data Presentation: Physicochemical Properties of Functionalized Nanoparticles
Successful synthesis and functionalization of nanoparticles with this compound can be confirmed by various characterization techniques. The following table summarizes typical quantitative data obtained for gold nanoparticles (AuNPs) and cadmium selenide/zinc sulfide (B99878) (CdSe/ZnS) quantum dots (QDs) before and after modification.
| Parameter | Bare AuNPs (Citrate-capped) | AuNPs capped with this compound | Bare CdSe/ZnS QDs (Trioctylphosphine oxide capped) | CdSe/ZnS QDs capped with this compound |
| Hydrodynamic Diameter (nm) | 15 ± 2 | 18 ± 3 | 8 ± 1 | 10 ± 2 |
| Zeta Potential (mV) | -35 ± 5 | +25 ± 4 | Not applicable (in organic solvent) | +30 ± 5 (in acidic aqueous solution) |
| Surface Plasmon Resonance (nm) | 520 | 522 | Not applicable | Not applicable |
| Photoluminescence Max (nm) | Not applicable | Not applicable | 620 | 618 |
| Quantum Yield (%) | Not applicable | Not applicable | ~60 | ~55 |
Note: The values presented are representative and may vary depending on the specific experimental conditions, core nanoparticle size, and ligand density.
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles Capped with this compound (Adapted Brust-Schiffrin Method)
This protocol describes a two-phase synthesis method to produce gold nanoparticles with a stabilizing shell of this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Aqueous Phase: Dissolve HAuCl₄·3H₂O (e.g., 30 mg, 0.076 mmol) in deionized water (25 mL) in a flask.
-
Phase Transfer: In a separate flask, dissolve TOAB (e.g., 200 mg, 0.366 mmol) in toluene (60 mL). Add this organic solution to the aqueous gold solution and stir vigorously for 30 minutes. The aqueous phase should become colorless as the gold ions are transferred to the organic phase, which will turn dark orange. Separate the organic phase.
-
Ligand Addition: To the organic phase containing the gold ions, add a solution of this compound (e.g., 44 mg, 0.192 mmol) in toluene (5 mL). Stir for 10 minutes.
-
Reduction: Freshly prepare a solution of NaBH₄ (e.g., 25 mg, 0.66 mmol) in deionized water (20 mL). Add this reducing solution to the organic phase dropwise under vigorous stirring. The color of the organic phase will change from orange to dark brown/black, indicating the formation of gold nanoparticles.
-
Stirring and Phase Separation: Continue stirring the biphasic mixture for at least 4 hours to ensure complete nanoparticle formation and ligand capping. After stirring, stop the agitation and allow the phases to separate.
-
Purification:
-
Separate and collect the organic (toluene) phase containing the nanoparticles.
-
Reduce the volume of the toluene solution using a rotary evaporator.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet with ethanol multiple times to remove excess ligand and phase transfer agent.
-
-
Final Product: Dry the purified nanoparticle pellet under vacuum. The resulting this compound-capped gold nanoparticles can be redispersed in nonpolar organic solvents like toluene or chloroform (B151607).
Protocol 2: Surface Functionalization of Pre-synthesized Quantum Dots with this compound via Ligand Exchange
This protocol describes the process of replacing the native hydrophobic ligands on quantum dots with this compound to render them functional for further bioconjugation.
Materials:
-
Trioctylphosphine oxide (TOPO)-capped Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) quantum dots dispersed in chloroform.
-
This compound
-
Chloroform
-
Pyridine (B92270) (optional, as a catalyst)
Procedure:
-
Prepare QD Solution: In a flask, dilute a stock solution of TOPO-capped CdSe/ZnS QDs in chloroform to a desired concentration (e.g., 1 µM).
-
Prepare Ligand Solution: In a separate vial, dissolve a large excess of this compound (e.g., 100-fold molar excess relative to the QDs) in chloroform.
-
Ligand Exchange Reaction:
-
Add the this compound solution to the QD solution.
-
If the exchange is slow, a small amount of pyridine can be added to facilitate the displacement of the TOPO ligands.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the progress of the ligand exchange by observing changes in the solubility of the QDs. Successful exchange will maintain their dispersibility in chloroform.
-
-
Purification:
-
Precipitate the functionalized QDs by adding a non-solvent such as methanol.
-
Centrifuge the mixture to collect the precipitated QDs.
-
Wash the QD pellet with methanol several times to remove the displaced TOPO ligands and excess this compound.
-
-
Final Product: Dry the purified QD pellet under vacuum. The resulting this compound-functionalized QDs can be redispersed in chloroform or other compatible solvents. The terminal amine groups are now available for subsequent conjugation reactions.
Visualizations
Caption: Workflow for Gold Nanoparticle Synthesis.
Caption: Role of the Bifunctional Ligand.
Application Notes and Protocols for Chemoselective Hydrogenolysis of Epoxides Using a Ruthenium Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemoselective hydrogenolysis of epoxides to alcohols utilizing ruthenium-pincer complexes. This method is particularly noteworthy for its high regioselectivity, yielding branched (Markovnikov) alcohols with high efficiency and under relatively mild conditions. The protocol demonstrates broad substrate scope, including aryl and alkyl epoxides, and offers a valuable methodology for the synthesis of chiral secondary alcohols. This application note includes comprehensive experimental procedures, tabulated data summarizing catalyst performance with various substrates, and diagrams illustrating the experimental workflow and proposed reaction mechanism.
Introduction
The conversion of epoxides to alcohols is a fundamental transformation in organic synthesis, crucial for the production of valuable intermediates in the pharmaceutical and fine chemical industries. Traditional methods often rely on stoichiometric hydride reagents, which can suffer from poor selectivity and generate significant waste. Catalytic hydrogenation offers a more atom-economical and sustainable alternative. Ruthenium-based catalysts, particularly those featuring pincer ligands, have emerged as highly effective for the regioselective hydrogenolysis of epoxides.[1][2][3] These catalysts can selectively cleave the C-O bond at the more substituted carbon, leading to the thermodynamically favored branched alcohol, or at the less substituted carbon to yield the linear alcohol, depending on the catalyst design. This protocol focuses on ruthenium PNN and PNP pincer complexes that exhibit a strong preference for Markovnikov (branched) product formation.[1]
Data Presentation
The following tables summarize the performance of ruthenium-pincer catalysts in the hydrogenolysis of various epoxide substrates.
Table 1: Hydrogenolysis of Aryl Epoxides with Ru-PNN and Ru-PNP Catalysts
| Entry | Epoxide Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Branched:Linear Ratio | Yield (%) |
| 1 | Styrene Oxide | Ru-PNN | 0.1 | Isopropanol (B130326) | 80 | 12 | 19:1 | >95 |
| 2 | 4-Chlorostyrene Oxide | Ru-PNN | 0.1 | Isopropanol | 80 | 12 | >99:1 | >95 |
| 3 | 4-Methoxystyrene Oxide | Ru-PNN | 0.1 | Isopropanol | 80 | 12 | 2.7:1 | >95 |
| 4 | Styrene Oxide | Ru-PNP | 0.1 | Isopropanol | 80 | 12 | >19:1 | >95 |
| 5 | 4-Chlorostyrene Oxide | Ru-PNP | 0.1 | Isopropanol | 80 | 12 | >99:1 | >95 |
| 6 | 4-Methoxystyrene Oxide | Ru-PNP | 0.1 | Isopropanol | 80 | 12 | 4.2:1 | >95 |
Table 2: Hydrogenolysis of Aliphatic Epoxides with Ru-PNN Catalyst
| Entry | Epoxide Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Branched:Linear Ratio | Yield (%) |
| 1 | 1,2-Epoxyhexane | Ru-PNN | 0.5 | Isopropanol | 100 | 24 | >99:1 | 92 |
| 2 | 1,2-Epoxyoctane | Ru-PNN | 0.5 | Isopropanol | 100 | 24 | >99:1 | 94 |
| 3 | Cyclohexene Oxide | Ru-PNN | 0.5 | Isopropanol | 100 | 24 | - | 90 |
Experimental Protocols
General Procedure for the Chemoselective Hydrogenolysis of Epoxides:
Materials:
-
Ruthenium-pincer catalyst (e.g., Ru-PNN or Ru-PNP complex)
-
Epoxide substrate
-
Anhydrous isopropanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and heating plate/oil bath
-
Standard glassware for organic synthesis
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: The ruthenium-pincer catalyst should be handled under an inert atmosphere. Prepare a stock solution of the catalyst in anhydrous isopropanol if desired for multiple reactions.
-
Reaction Setup: To a dry Schlenk flask or autoclave equipped with a magnetic stir bar, add the ruthenium catalyst (0.03 - 1 mol%).
-
Addition of Reagents: Under an inert atmosphere, add the epoxide substrate (1.0 mmol) and anhydrous isopropanol (5 mL).
-
Reaction Conditions: Seal the reaction vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS analysis of aliquots taken from the reaction mixture.
-
Work-up: After completion of the reaction (as indicated by the consumption of the starting material), cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alcohol.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. The regioselectivity can be determined by GC analysis or ¹H NMR spectroscopy of the crude reaction mixture.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Ru-catalyzed epoxide hydrogenolysis.
Proposed Reaction Mechanism
The proposed mechanism for the ruthenium-catalyzed hydrogenolysis of epoxides involves an SN2-type nucleophilic attack of a ruthenium hydride species on the epoxide.[2][3]
Caption: Proposed mechanism for epoxide hydrogenolysis.
References
Proper handling and storage procedures for 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the proper handling, storage, and use of 2-(Diphenylphosphino)ethylamine, a common ligand in synthetic chemistry. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental results.
Chemical and Physical Properties
This compound is a bidentate phosphine (B1218219) ligand. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2-Aminoethyl)diphenylphosphine, DPPEDA |
| CAS Number | 4848-43-5 |
| Molecular Formula | C₁₄H₁₆NP |
| Molecular Weight | 229.26 g/mol [1] |
| Appearance | Colorless to slightly yellow viscous liquid[2] |
| Boiling Point | 220 °C at 9 Torr[1][3] |
| Solubility | Insoluble in water[1][3] |
| Sensitivity | Air and moisture sensitive[1][3] |
Safety and Handling
Hazard Statement: Causes severe skin burns and eye damage.[3]
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[2] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if airborne concentrations are high, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling:
-
Avoid inhalation of vapor or mist.
-
Prevent contact with skin and eyes.
-
Do not weigh in the open air; if possible, weigh in a glovebox or under an inert atmosphere. Solutions of the ligand will oxidize slowly upon standing in air.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage Procedures
Proper storage is crucial to maintain the quality and reactivity of this compound.
-
Conditions: Store in a cool, dry, and well-ventilated area.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with moisture.[1][3]
-
Container: Keep the container tightly closed.
The logical workflow for handling and storage is depicted below.
Experimental Protocols
This compound is a versatile ligand used in a variety of catalytic reactions, including cross-coupling reactions and the formation of metal complexes.
Synthesis of a Gold(I) Complex
This protocol describes the synthesis of a mononuclear gold(I) complex using this compound.
Materials:
-
(Dimethyl sulfide)gold(I) chloride ((CH₃)₂S-AuCl)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Hexane (B92381), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve (CH₃)₂S-AuCl (1 equivalent) in anhydrous dichloromethane.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Slowly add the solution of this compound to the stirred solution of (CH₃)₂S-AuCl at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Reduce the solvent volume under vacuum.
-
Add anhydrous hexane to precipitate the product.
-
Filter the resulting solid, wash with hexane, and dry under vacuum to yield the desired gold(I) complex.
The workflow for this synthesis is illustrated below.
General Protocol for Buchwald-Hartwig Amination
This reaction facilitates the formation of carbon-nitrogen bonds. This compound can serve as a ligand in this palladium-catalyzed cross-coupling.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Schlenk tube and standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, this compound, and the base under an inert atmosphere.
-
Add the aryl halide and the amine to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The catalytic cycle for the Buchwald-Hartwig amination is outlined below.
General Protocol for Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds. This compound can be employed as a ligand in this process.
Materials:
-
Aryl or vinyl halide/triflate
-
Organoboron reagent (e.g., boronic acid or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
This compound
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Reaction flask and condenser
Procedure:
-
In a reaction flask, combine the aryl/vinyl halide, organoboron reagent, and the base.
-
Add the palladium catalyst and this compound.
-
Add the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
References
Application Notes and Protocols: 2-(Diphenylphosphino)ethylamine Derivatives in Asymmetric Allylic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Palladium-catalyzed asymmetric allylic substitution (AAS) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of this transformation is critically dependent on the nature of the chiral ligand employed. While the parent achiral ligand, 2-(diphenylphosphino)ethylamine, is utilized in various cross-coupling reactions, its chiral derivatives have emerged as a powerful class of P,N-ligands for inducing high levels of stereocontrol in asymmetric allylic substitution reactions.
These chiral aminophosphine (B1255530) ligands are typically synthesized from readily available chiral amino alcohols or chiral amines, offering a modular approach to ligand design. By systematically modifying the chiral backbone of the amino alcohol or the substituents on the nitrogen and phosphorus atoms, a library of ligands can be generated and screened for optimal performance in a specific transformation. The bidentate P,N-coordination to the palladium center creates a well-defined chiral environment around the metal, which effectively discriminates between the two enantiotopic faces of the nucleophile or the two termini of the π-allyl palladium intermediate. This leads to the preferential formation of one enantiomer of the product, often with excellent enantioselectivity (ee).
The applications of this methodology are extensive, providing access to a wide array of chiral building blocks crucial for the synthesis of pharmaceuticals, natural products, and other biologically active molecules. The versatility of the palladium-catalyzed reaction allows for the use of a broad range of substrates and nucleophiles, including soft carbon nucleophiles (e.g., malonates), amines, and alcohols.
Data Presentation: Performance of Chiral this compound Derivatives in Asymmetric Allylic Alkylation
The following tables summarize the quantitative data for the palladium-catalyzed asymmetric allylic alkylation of the benchmark substrate, 1,3-diphenyl-2-propenyl acetate (B1210297), with various nucleophiles using different chiral aminophosphine ligands derived from the this compound scaffold.
Table 1: Asymmetric Allylic Alkylation with Dimethyl Malonate
| Ligand | Allylic Substrate | Nucleophile | Base | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |
| L1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | BSA, LiOAc | Toluene (B28343) | 24 | 95 | 96 | [1] |
| L2 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | BSA, KOAc | Toluene | 24 | 92 | 94 | [1] |
| L3 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | BSA, NaOAc | Toluene | 24 | 93 | 95 | [1] |
BSA = N,O-Bis(trimethylsilyl)acetamide
Table 2: Asymmetric Allylic Alkylation with Other Nucleophiles
| Ligand | Allylic Substrate | Nucleophile | Base | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |
| L1 | 1,3-Diphenyl-2-propenyl acetate | Dibenzyl malonate | BSA, LiOAc | Toluene | 48 | 88 | 92 | [1] |
| L1 | 1,3-Diphenyl-2-propenyl acetate | Methyl acetoacetate | BSA, LiOAc | Toluene | 24 | 90 | 85 (d.r. 9:1) | [1] |
(d.r. = diastereomeric ratio)
Experimental Protocols
I. General Protocol for the Synthesis of Chiral Aminophosphine Ligands from Chiral Amino Alcohols
This protocol describes a general two-step synthesis of chiral aminophosphine ligands derived from chiral amino alcohols.
Step 1: Synthesis of the Aminophosphine Oxide
-
To a solution of the chiral amino alcohol (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, Toluene), add a strong base (e.g., n-BuLi, 2.2 eq) at 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation, forming the bislithiated intermediate.
-
Cool the reaction mixture to 0 °C and add a solution of the appropriate chlorodiphenylphosphine (B86185) oxide (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aminophosphine oxide.
Step 2: Reduction of the Aminophosphine Oxide to the Aminophosphine Ligand
-
Dissolve the purified aminophosphine oxide (1.0 eq) in an anhydrous solvent (e.g., toluene, xylene) under an inert atmosphere.
-
Add an excess of a reducing agent, such as trichlorosilane (B8805176) (HSiCl₃, 3.0-5.0 eq), followed by the slow addition of a tertiary amine base, such as triethylamine (B128534) (Et₃N, 3.0-6.0 eq), at 0 °C.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature and carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
The crude aminophosphine ligand can be further purified by recrystallization or column chromatography under an inert atmosphere to prevent oxidation.
II. General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol provides a general procedure for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)
-
Chiral aminophosphine ligand (e.g., L1, L2, or L3)
-
1,3-Diphenyl-2-propenyl acetate (allylic substrate)
-
Dimethyl malonate (nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous lithium acetate (LiOAc) or other acetate salt
-
Anhydrous toluene (solvent)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol, 1 mol%) and the chiral aminophosphine ligand (0.022 mmol, 2.2 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
To this solution, add the allylic substrate, 1,3-diphenyl-2-propenyl acetate (1.0 mmol, 1.0 eq).
-
In a separate vial, prepare the nucleophile solution by dissolving dimethyl malonate (1.2 mmol, 1.2 eq) in anhydrous toluene (1.0 mL). To this solution, add BSA (1.2 mmol, 1.2 eq) and anhydrous LiOAc (0.05 mmol, 5 mol%). Stir this mixture at room temperature for 15 minutes.
-
Add the prepared nucleophile solution to the Schlenk tube containing the catalyst and substrate.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or GC/LC-MS.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Substitution
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic substitution.
General Experimental Workflow
Caption: General workflow for asymmetric allylic substitution experiments.
Ligand Synthesis Workflow
Caption: Synthetic pathway for chiral aminophosphine ligands.
References
Application Notes and Protocols for the Characterization of 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(Diphenylphosphino)ethylamine, a versatile phosphine (B1218219) ligand. The following sections detail the methodologies for spectroscopic and thermal analysis, complete with experimental protocols and representative data.
Introduction
This compound (CAS No: 4848-43-5) is a bidentate phosphine ligand with the chemical formula C₁₄H₁₆NP and a molecular weight of 229.26 g/mol .[1] Its structure, featuring both a soft phosphorus donor and a hard nitrogen donor, makes it a valuable ligand in coordination chemistry and homogeneous catalysis.[2][3] Accurate characterization is crucial for quality control and for understanding its coordination behavior. This document outlines the key analytical techniques for its comprehensive characterization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. Key nuclei for analysis are ¹H, ¹³C, and ³¹P.
2.1.1. Representative NMR Data
Due to the limited availability of a complete, published NMR dataset for this compound, the following table presents representative chemical shifts for a structurally similar compound, 2-(Cyclohex-2-enyl)-2,2-diphenyl-ethylamine, to illustrate the expected regions for the diphenylphosphino and ethylamine (B1201723) moieties.[4] The ³¹P NMR chemical shift is based on typical values for tertiary phosphines.[5]
Table 1: Representative NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 7.10 - 7.40 | Multiplet | Aromatic protons (C₆H₅) |
| 3.20 - 3.40 | Multiplet | Methylene protons adjacent to nitrogen (-CH₂-NH₂) | |
| 1.80 - 2.00 | Multiplet | Methylene protons adjacent to phosphorus (-P-CH₂-) | |
| 0.77 | Broad Singlet | Amine protons (-NH₂) | |
| ¹³C | 142.8 - 144.8 | - | Aromatic carbons (ipso-C) |
| 126.1 - 129.9 | - | Aromatic carbons (CH) | |
| 49.65 | - | Methylene carbon adjacent to nitrogen (-CH₂-NH₂) | |
| 39.77 | - | Methylene carbon adjacent to phosphorus (-P-CH₂-) | |
| ³¹P | ~ -20 | Singlet | Diphenylphosphino group (-PPh₂) |
2.1.2. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The compound is air and moisture sensitive, so sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use an external standard, such as 85% H₃PO₄, for chemical shift referencing.
-
Typical spectral width for phosphines: -50 to 50 ppm.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
2.2.1. Predicted Mass Spectrometry Data
The following table outlines the predicted major fragments for this compound based on the fragmentation patterns of related compounds like diphenylphosphine (B32561) and ethyldiphenylphosphine (B1294405) oxide.[6][7]
Table 2: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Description |
| 229 | [C₁₄H₁₆NP]⁺ | Molecular ion (M⁺) |
| 214 | [C₁₃H₁₂NP]⁺ | Loss of a methyl group (not a primary fragmentation) |
| 198 | [C₁₂H₁₁P]⁺ | Loss of the ethylamine group |
| 183 | [C₁₂H₈P]⁺ | Loss of a phenyl group from the diphenylphosphino moiety |
| 152 | [C₁₂H₈]⁺ | Biphenylene ion |
| 77 | [C₆H₅]⁺ | Phenyl group |
2.2.2. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural elucidation, perform tandem MS (MS/MS) experiments to analyze the fragmentation of the molecular ion.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation.
2.3.1. Representative FTIR Data
The following table lists the expected characteristic infrared absorption bands for this compound based on the spectra of related compounds.[8][9]
Table 3: Representative FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |
| 3050 - 3070 | C-H stretch | Aromatic C-H |
| 2850 - 2960 | C-H stretch | Aliphatic C-H |
| 1580 - 1600 | C=C stretch | Aromatic ring |
| 1430 - 1480 | P-C stretch | Phenyl-Phosphorus |
| 1090 - 1180 | C-N stretch | Aliphatic amine |
| 690 - 750 | C-H bend | Aromatic C-H (out-of-plane) |
2.3.2. Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: Due to the air and moisture sensitivity of the compound, sample preparation should be conducted in an inert atmosphere.
-
For liquid samples: A thin film can be prepared between two KBr or NaCl plates.
-
For solid samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.
3.1. Representative Thermal Analysis Data
The following table provides expected thermal events for a phosphine ligand based on data from similar compounds.[10][11]
Table 4: Representative Thermal Analysis Data
| Technique | Observation | Temperature Range (°C) | Interpretation |
| TGA | Onset of decomposition | > 200 | Thermal stability of the compound |
| DSC | Endothermic peak | Varies | Melting point |
| Exothermic peak | > 150 | Oxidation or decomposition |
3.2. Experimental Protocol for Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Instrumentation: Use a TGA or DSC instrument.
-
TGA Protocol:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
-
DSC Protocol:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition and any mass loss steps. Analyze the DSC thermogram to identify melting points, glass transitions, and other thermal events.
X-ray Crystallography
4.1. Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ≥95.0% (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 4848-43-5 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Bis(2-(diphenylphosphino)ethyl)amine | C28H29NP2 | CID 434330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phosphine, diphenyl- [webbook.nist.gov]
- 7. Ethyldiphenylphosphine oxide [webbook.nist.gov]
- 8. Phosphine, 1,2-ethanediylbis[diphenyl- [webbook.nist.gov]
- 9. Diphenylphosphine(829-85-6) IR Spectrum [m.chemicalbook.com]
- 10. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 11. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Diphenylphosphino)ethylamine Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the use of 2-(Diphenylphosphino)ethylamine and its metal complexes in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phosphine (B1218219) ligands like this compound in a catalytic reaction?
A1: Phosphine ligands are susceptible to several degradation pathways that can diminish catalyst performance. The most common routes include:
-
Oxidation: The trivalent phosphine (P(III)) can be oxidized to the corresponding pentavalent phosphine oxide (P(V)). This is often caused by trace amounts of air or peroxides in solvents.[1] While often detrimental, some phosphine oxides can act as effective ligands in certain cross-coupling reactions.[1]
-
P-C Bond Cleavage: This pathway involves the breaking of a phosphorus-carbon bond, which can occur at elevated temperatures through oxidative addition of the P-C bond to the metal center.[1] This can lead to the formation of inactive catalyst species.[1]
-
Hydrolysis: Some phosphine ligands may react with water, leading to the cleavage of P-C bonds or the formation of secondary phosphine oxides.[1]
Q2: How can I identify if my catalyst is deactivating during a reaction?
A2: A common visual sign of deactivation for palladium-based catalysts is the formation of a black precipitate, known as palladium black.[2] This indicates that the active palladium(0) has agglomerated into an inactive elemental form. A healthy, active catalytic reaction should generally remain as a homogeneous solution, though color changes throughout the reaction are normal.[2]
Q3: What are the most common causes of deactivation for catalysts with phosphine ligands?
A3: Catalyst deactivation can be attributed to several factors:
-
Ligand Oxidation: The phosphine groups are prone to oxidation, forming phosphine oxides, which alters the electronic and steric properties of the ligand and reduces catalytic activity.[2]
-
Sensitivity to Air and Moisture: Many metal complexes with phosphine ligands are sensitive to air and moisture.[2] Oxygen can lead to ligand oxidation, and water can form inactive metal-hydroxo species.[2]
-
Product Inhibition: The reaction product may coordinate to the metal center, hindering further catalytic cycles.[2]
-
Formation of Inactive Species: The active catalyst may convert into an inactive state during the reaction.[2]
Q4: Can the choice of solvent impact the stability of my catalyst?
A4: Yes, the solvent can significantly influence the stability of the catalyst and the overall reaction outcome. For instance, solvents like THF can contain peroxides that lead to the oxidation of the phosphine ligand.[1] It is crucial to use high-purity, anhydrous, and degassed solvents.
Troubleshooting Guide
Issue 1: Low or No Conversion
If you are observing low or no conversion in your reaction, consider the following potential causes and solutions:
-
Inactive Catalyst: The catalyst may not be in its active form.
-
Solution: Ensure proper activation of the pre-catalyst. If using a Pd(II) pre-catalyst, it may not be reducing to the active Pd(0) species.[3] This can be influenced by the choice of phosphine ligand and base.[3] It is also critical to ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) as Pd(0) catalysts are sensitive to air.[3]
-
-
Catalyst Poisoning: Impurities in the reagents or solvents can poison the catalyst.
-
Suboptimal Reaction Conditions: The reaction temperature, pressure, or other conditions may not be optimal.
-
Solution: Verify the reaction temperature and pressure. Some reactions may require elevated temperatures to proceed efficiently, but be mindful of the catalyst's thermal stability.[2] A systematic screening of reaction conditions, including solvent and base, can help identify the optimal parameters.
-
Issue 2: Catalyst Deactivation During Reaction
If the reaction starts but then slows down or stops, your catalyst may be deactivating.
-
Gradual Catalyst Decomposition: This could be due to the slow oxidation of the phosphine ligand or thermal instability.
-
Formation of Inactive Species: The active catalyst may be converting into an inactive form.
Experimental Protocols & Data
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Room Temp | 7 | Trace |
| 2 | Water | 10-15 | 7 | 25 |
| 3 | DMF | Room Temp | 7 | Trace |
| 4 | DMF | 10-15 | 7 | 18 |
| 5 | CH₂Cl₂ | 10-15 | 7 | 55 |
| 6 | Ethanol | 10-15 | 7 | 70 |
| 7 | THF | 10-15 | 7 | 80 |
Data adapted from a model reaction for optimization.[4]
Methodology for Catalyst Deactivation Monitoring
Objective: To quantify the extent of phosphine ligand oxidation to phosphine oxide during a catalytic reaction.[2]
Methodology:
-
Carefully take an aliquot of the reaction mixture at various time points under an inert atmosphere.
-
Quench the reaction in the aliquot if necessary.
-
Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent.
-
Acquire a ³¹P NMR spectrum to identify and quantify the signals corresponding to the phosphine ligand and its oxide.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Primary deactivation pathways for phosphine-ligated catalysts.
References
Technical Support Center: Troubleshooting Low Yield in 2-(Diphenylphosphino)ethylamine Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions catalyzed by 2-(Diphenylphosphino)ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions using this compound as a ligand?
Low yields in cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations, where this compound is often employed, can typically be attributed to several key factors:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation or aggregation, leading to the formation of inactive palladium black. The phosphine (B1218219) ligand itself can also degrade.
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, base, and reaction time are critical and highly interdependent. Incorrect choices for a specific substrate combination can significantly lower the yield.
-
Poor Reagent Quality: Impurities in substrates, solvents, or the catalyst itself can poison the catalyst or lead to unwanted side reactions. The presence of oxygen or moisture is particularly detrimental.
-
Inefficient Purification: The desired product may be difficult to separate from byproducts, such as phosphine oxides or homocoupled products, leading to low isolated yields.
Q2: How does the choice of palladium precursor affect the reaction?
The palladium precursor plays a significant role. While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species. Pre-formed Pd(0) sources like Pd₂(dba)₃ can sometimes offer more consistent results. The choice can influence the induction period and overall catalytic activity.
Q3: What role does the base play, and how do I choose the right one?
The base is crucial for the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonation in Buchwald-Hartwig aminations. The strength and nature of the base can dramatically impact the reaction.
-
Strong, non-nucleophilic bases like NaOtBu are common in aminations.
-
Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used in Suzuki couplings, often in aqueous solutions. The choice depends on the functional group tolerance of your substrates.
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
Poor solubility can severely limit reaction rates. Consider the following:
-
Solvent Screening: Test a range of solvents with varying polarities. For polar substrates, more polar aprotic solvents like DMF or DMSO might be necessary, though be aware they can sometimes coordinate to the palladium.
-
Temperature Increase: Raising the reaction temperature can improve solubility.
-
Use of Biphasic Systems: For Suzuki reactions, using a mixture of an organic solvent (like toluene (B28343) or dioxane) and water with a phase-transfer catalyst can be effective.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe minimal or no formation of your desired product, a systematic approach is necessary to pinpoint the issue.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Product Yield.
Detailed Steps:
-
Initial Checks:
-
Reagent Purity: Verify the purity of your starting materials, catalyst, and ligand using appropriate analytical techniques (e.g., NMR, GC-MS). Old or improperly stored reagents can degrade.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed to remove dissolved oxygen.
-
Stoichiometry: Double-check the stoichiometry of all reactants.
-
-
Systematic Parameter Screening:
-
Ligand: While using this compound, consider that for particularly challenging substrates, other bulky, electron-rich phosphine ligands like SPhos or XPhos might be more effective.
-
Base: Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu).
-
Solvent: Test different solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, DMF, and aqueous mixtures for Suzuki reactions).
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.
-
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
The appearance of a black precipitate is a common sign of catalyst deactivation.
Catalyst Deactivation Pathways:
Common pathways for palladium catalyst deactivation.
Solutions:
-
Lower Temperature: Operate at the lowest effective temperature to minimize thermal decomposition.
-
Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes stabilize the active catalyst.
-
Degassing: Ensure rigorous exclusion of oxygen from the reaction mixture.
Issue 3: Significant Side Product Formation
Common side products include homocoupled starting materials and hydrodehalogenation of the aryl halide.
Strategies to Minimize Side Products:
-
Optimize Stoichiometry: Use a slight excess of one of the coupling partners to drive the reaction to completion and minimize homocoupling of the other.
-
Ligand Choice: Bulkier ligands can sometimes suppress side reactions by favoring the desired reductive elimination step.
-
Base Selection: The choice of base can influence the extent of side reactions. Experiment with different bases to find one that minimizes byproducts.
Data Presentation
The following tables provide examples of how reaction parameters can be optimized. While these examples may not use this compound specifically, the principles of optimization are transferable.
Table 1: Optimization of Suzuki Coupling Reaction Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 80 | 6 | 92[1] |
| 3 | Pd₂(dba)₃ (1) | PPh₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 78 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 4 | 95 |
Table 2: Optimization of Heck Reaction Conditions
| Entry | Palladium Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Et₃N (1.5) | DMF | 100 | 24 | 55 |
| 2 | PdCl₂ (6) | K₂CO₃ (1.5) | NMP | 100 | 12 | 87[2] |
| 3 | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF/H₂O | 120 | 8 | 79 |
| 4 | Pd(OAc)₂ (2) | NaOAc (2) | DMAc | 120 | 6 | 90 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction. The specific amounts, temperatures, and times should be optimized for each unique set of substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precursor, this compound, and base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Purification Workflow:
A general workflow for product purification.
References
Technical Support Center: Phosphine Ligand Selection for Enhanced Reaction Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve selectivity in chemical reactions using phosphine (B1218219) ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary properties of a phosphine ligand that influence reaction selectivity?
A1: The efficacy and selectivity of a phosphine ligand in a catalytic reaction are primarily governed by its steric and electronic properties.[1][2] These properties can be finely tuned by modifying the organic groups (R) attached to the phosphorus atom.[2][3] For bidentate phosphine ligands, a third critical parameter is the "bite angle," which is the P-M-P angle in the metal complex.[4]
-
Steric Properties : Often quantified by the Tolman cone angle (θ), this refers to the physical bulkiness of the ligand.[2][5] Larger, more demanding ligands can influence regioselectivity and stereoselectivity by creating a crowded environment around the metal center.[3][4] This steric hindrance can facilitate crucial steps like reductive elimination.[1]
-
Electronic Properties : This relates to the electron-donating or electron-withdrawing nature of the ligand.[3] It is often measured by the Tolman Electronic Parameter (TEP).[6] Electron-rich ligands (strong σ-donors) increase electron density on the metal, which can promote steps like oxidative addition.[3]
-
Bite Angle (for bidentate ligands) : The natural bite angle of a chelating diphosphine ligand can significantly impact the geometry of the catalyst's active site, thereby influencing both activity and selectivity in reactions like hydroformylation and allylic alkylation.[4][7][8]
Q2: How do I choose between a monodentate and a bidentate phosphine ligand?
A2: The choice depends on the specific reaction and the desired outcome. Bidentate ligands form a chelate ring with the metal center, which can provide greater stability to the catalytic complex.[4] This chelation is often crucial for achieving high enantioselectivity in asymmetric catalysis, as the rigid structure can create a well-defined chiral environment.[9][10] Bidentate ligands with wide bite angles are particularly known for inducing high regioselectivity in reactions like hydroformylation.[8] However, an increasing body of literature shows that chiral monodentate ligands can be superior in many asymmetric reactions, sometimes providing higher reactivity or selectivity where bidentate ligands fail.[9][11]
Q3: What is a "P-chiral" ligand and when should it be considered?
A3: A P-chiral ligand is a phosphine where the phosphorus atom itself is a stereogenic center.[12] These ligands are valuable in asymmetric catalysis, where the chirality is positioned directly at the metal's coordination site. Conformationally rigid and electron-rich P-chiral phosphine ligands have demonstrated excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions, such as hydrogenation.[12] They should be considered when aiming for high levels of enantiocontrol, particularly for challenging substrates.
Q4: How do electrostatic effects differ from inductive effects in influencing a ligand's electronic properties?
A4: Both effects modulate the electron-donating strength of the phosphine, but through different mechanisms.
-
Inductive effects operate through the covalent bond framework (through-bond) of the ligand. Electronegative or electropositive substituents on the phosphine's R groups alter the electron density on the phosphorus atom.[6]
-
Electrostatic effects are non-covalent, through-space interactions.[13] Charged functional groups within the ligand's structure can create a local electric field that influences the metal center, which can significantly contribute to the ligand's donor strength and impact catalyst reactivity.[6][13] Recent studies suggest that the contribution of electrostatic effects from charged groups can be substantial, sometimes accounting for up to 70-80% of the increase in donor strength compared to neutral analogues.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution & Rationale |
| Low Regioselectivity | Suboptimal steric environment or bite angle. | 1. Modify Ligand Sterics: Screen monodentate ligands with varying cone angles (θ). Increased steric bulk can block one reaction site, favoring another. 2. Vary Diphosphine Bite Angle: For bidentate ligands, screen options with different backbones (e.g., Xantphos vs. dppf). A wider bite angle can promote the formation of a specific regioisomer.[4][7][15] |
| Low Enantioselectivity (Racemic or near-racemic product) | Ineffective chiral environment. | 1. Introduce Chirality: Switch from an achiral to a chiral ligand. C₂-symmetric diphosphines are a common starting point.[9] 2. Screen Chiral Ligand Families: Evaluate different classes of chiral ligands (e.g., atropisomeric biaryl phosphines like BINAP, P-chiral ligands like TangPhos, or phosphine-phosphoramidites).[12] The optimal ligand is often substrate-dependent.[10] 3. Modify Chiral Ligand Structure: Small modifications to the chiral ligand's backbone or substituents can have a large impact on enantioselectivity.[11][16] |
| Low Reaction Yield / Catalyst Deactivation | Poor catalyst stability or slow catalytic turnover. | 1. Increase Ligand Electron Donation: Switch to a more electron-rich ligand (e.g., trialkylphosphines like PCy₃ or P(t-Bu)₃). This can stabilize the metal center and promote rate-limiting oxidative addition. 2. Introduce Steric Bulk: Bulky ligands can prevent catalyst decomposition pathways like the formation of inactive bimetallic species.[17] They can also promote the formation of the active monoligated palladium(0) species in cross-coupling. |
| Reaction Fails with a Known "Good" Ligand | Ligand is not optimal for the specific metal or substrate class. | 1. Re-evaluate Ligand for the Metal: Ligands designed for one metal (e.g., Palladium) may be ineffective for another (e.g., Nickel) due to differences in atomic size and bond lengths. Ni-specific ligands may require features like remote steric hindrance.[17] 2. Perform a Ligand Screen: Use a diverse set of phosphine ligands that sample a wide range of steric and electronic properties to identify a new lead structure.[18][19] |
Data Presentation: Key Phosphine Ligand Properties
The selection of a suitable phosphine ligand requires balancing its steric and electronic properties. The table below summarizes key parameters for several common ligands.
| Ligand | Common Name | Type | Cone Angle (θ) [°] | TEP (cm⁻¹) | Bite Angle (βn) [°] | Notes |
| PPh₃ | Triphenylphosphine | Monodentate | 145 | 2068.9 | N/A | A common benchmark ligand with moderate properties. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Monodentate | 182 | 2056.1 | N/A | Very bulky and electron-rich; highly effective for cross-coupling. |
| PCy₃ | Tricyclohexylphosphine | Monodentate | 170 | 2056.4 | N/A | Bulky and electron-rich. |
| dppe | Bidentate | 125 | - | 85 | Forms a stable 5-membered chelate ring.[7] | |
| dppf | Bidentate | - | - | 99 | Ferrocene backbone provides a larger bite angle than dppe.[7] | |
| Xantphos | Bidentate | - | - | 111 | A wide bite-angle ligand, often used to promote linear selectivity in hydroformylation.[7] | |
| (R)-BINAP | Bidentate (Chiral) | - | - | 93 | A privileged atropisomeric ligand for asymmetric catalysis. |
Note: Cone angle and TEP values can vary slightly depending on the measurement method. TEP is the ν(CO) A1 stretching frequency of LNi(CO)₃ complexes.
Visualizations: Ligand Selection and Effect Models
The following diagrams illustrate the logical workflow for ligand selection and the fundamental principles of ligand effects.
Caption: A workflow for selecting phosphine ligands based on reaction goals.
Caption: Influence of steric and electronic properties on the catalytic cycle.
Caption: Comparison of small versus large bite angles in diphosphine ligands.
Experimental Protocols
Protocol: General Procedure for Phosphine Ligand Screening in a Cross-Coupling Reaction
This protocol outlines a general method for screening a set of phosphine ligands to identify the optimal choice for a given transformation (e.g., Suzuki-Miyaura coupling).
1. Materials and Setup:
-
Reactants: Aryl halide (Substrate A), Boronic acid/ester (Substrate B).
-
Catalyst Precursor: e.g., Pd(OAc)₂, Pd₂(dba)₃.
-
Ligand Set: A diverse set of phosphine ligands (e.g., the PHOSS set or other commercially available kits) covering a range of steric and electronic properties.[19]
-
Solvent and Base: Anhydrous solvent (e.g., Toluene, Dioxane) and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction Vessels: An array of identical reaction vials or tubes suitable for parallel synthesis, equipped with stir bars and septa.
-
Inert Atmosphere: A glovebox or Schlenk line setup with Nitrogen or Argon gas.
2. Preparation of Stock Solutions (under inert atmosphere):
-
To ensure consistency, prepare stock solutions of the catalyst precursor, Substrate A, and Substrate B in the chosen anhydrous solvent. This minimizes pipetting errors for small-scale reactions.
3. Reaction Array Setup (under inert atmosphere):
-
To each reaction vial, add the appropriate amount of base (if solid).
-
Dispense a precise, molar equivalent of each phosphine ligand to its designated vial. For a typical Pd-catalyzed cross-coupling, a Pd:Ligand ratio of 1:1 to 1:2 is a good starting point.[10]
-
Add the catalyst precursor stock solution to each vial. The amount should correspond to the desired catalyst loading (e.g., 1-5 mol%).
-
Initiate the reactions by adding the stock solutions of Substrate A and Substrate B.
-
Seal all vials tightly, remove them from the glovebox (if used), and place them in a pre-heated reaction block or oil bath set to the desired temperature.
4. Reaction Monitoring and Analysis:
-
After a set time (e.g., 2, 6, 12, or 24 hours), take a small aliquot from each reaction vial.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica (B1680970) gel to remove the catalyst.
-
Analyze the crude reaction mixture using an appropriate technique (e.g., GC, LC-MS, or ¹H NMR with an internal standard) to determine the conversion of starting material and the yield of the desired product.[17]
-
If applicable, determine the ratio of regioisomers or the enantiomeric excess (ee%) using chiral chromatography (HPLC or GC).
5. Data Interpretation:
-
Tabulate the yield, conversion, and selectivity (regio- or enantio-) for each ligand tested.
-
Correlate the performance with the known properties (cone angle, TEP, bite angle) of the most successful ligands to understand the structure-activity relationship for your specific reaction.[17][20] This information will guide further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. cfmot.de [cfmot.de]
- 3. nbinno.com [nbinno.com]
- 4. Bite angle - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
- 15. An X-ray study of the effect of the bite angle of chelating ligands on the geometry of palladium(allyl) complexes: implications for the regioselectivity in the allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 18. chemrxiv.org [chemrxiv.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. researchgate.net [researchgate.net]
2-(Diphenylphosphino)ethylamine catalyst deactivation and regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 2-(Diphenylphosphino)ethylamine as a ligand in catalysis. The information is designed to help you diagnose and resolve issues related to catalyst deactivation and to provide effective regeneration strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for my this compound-metal catalyst?
A1: Deactivation of catalysts utilizing the this compound ligand can stem from several factors, primarily related to the sensitivity of the phosphine (B1218219) group and the stability of the metal center. The most common causes include:
-
Ligand Oxidation: The phosphorus atom in the diphenylphosphino group is susceptible to oxidation, especially in the presence of air, converting the active phosphine to the corresponding phosphine oxide. This change in the ligand's electronic and steric properties can significantly reduce or completely eliminate catalytic activity.
-
Air and Moisture Sensitivity: Many metal complexes formed with this ligand are sensitive to air and moisture. Oxygen can lead to ligand oxidation, while water can promote the formation of inactive metal-hydroxo species.
-
Thermal Degradation: At elevated temperatures, the catalyst complex may decompose. This can involve the breakdown of the ligand itself or the aggregation of the metal into an inactive form, such as palladium black in the case of palladium catalysts.
-
Catalyst Poisoning: Impurities in substrates, solvents, or other reagents can act as poisons by binding to the metal center and blocking active sites. Common poisons include sulfur-containing compounds.
-
Product Inhibition: In some instances, the reaction product may coordinate to the metal center, leading to a decrease in the catalyst's turnover frequency over time.
Q2: I observe a black precipitate forming in my palladium-catalyzed reaction. What does this indicate?
A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation. It signifies that the active Pd(0) species has agglomerated into an inactive, elemental form. A healthy, active homogeneous catalytic reaction should typically remain as a solution, though color changes are normal.
Q3: How can I minimize catalyst deactivation during my experiments?
A3: To enhance catalyst longevity, consider the following best practices:
-
Inert Atmosphere: Always handle the this compound ligand and its metal complexes under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.
-
High-Purity Reagents: Use high-purity, anhydrous, and degassed solvents. Purify substrates and other reagents to remove potential catalyst poisons.
-
Optimal Reaction Conditions: Carefully control the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation.
-
Proper Catalyst Handling: Use pre-formed, well-defined catalyst complexes or generate the active catalyst in-situ under anhydrous and anaerobic conditions.
Q4: Is it possible to regenerate a deactivated this compound catalyst?
A4: Yes, in cases where deactivation is due to oxidation of the phosphine ligand to its corresponding phosphine oxide, regeneration is often possible. This typically involves the reduction of the phosphine oxide back to the active phosphine using a suitable reducing agent. However, if deactivation is due to thermal degradation or irreversible poisoning, regeneration may not be feasible.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during catalysis with this compound ligands.
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst was stored and handled under a strictly inert atmosphere.[1] Consider using a fresh batch of catalyst or regenerating the current batch if oxidation is suspected. |
| Impure Reagents or Solvents | Use high-purity, anhydrous, and degassed solvents. Purify substrates and other reagents to remove potential catalyst poisons. |
| Suboptimal Reaction Conditions | Verify the reaction temperature and pressure. Optimize these parameters, starting with conditions reported in the literature for similar reactions. |
| Incorrect Ligand-to-Metal Ratio | An incorrect stoichiometry can lead to the formation of less active or inactive catalytic species. Titrate the ligand-to-metal ratio to find the optimal conditions for your specific reaction. |
Issue 2: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Step |
| Gradual Catalyst Decomposition | This may be due to slow oxidation of the phosphine ligand or thermal instability. If thermal stability is a concern, try running the reaction at a lower temperature. Monitor the reaction for signs of decomposition, such as the formation of palladium black. |
| Product Inhibition | The reaction product may be coordinating to the metal center. If suspected, try running the reaction at a lower substrate concentration or consider methods for in-situ product removal. |
| Formation of Inactive Species | The active catalyst may be converting to an inactive state during the reaction. Analyze aliquots of the reaction mixture at different time points using techniques like ³¹P NMR to identify any changes in the catalyst structure. |
Quantitative Data on Catalyst Performance
| Catalyst System | Deactivation Cause | Performance Metric | Loss of Activity | Regeneration Method | Recovered Activity | Reference |
| Heterogeneous Pd(II)-Amine | Reduction to Pd(0) | Conversion (%) | 85% reduction after 1st cycle | Treatment with Benzoquinone | Activity fully restored | [2] |
| Homogeneous Rh-Phosphine | Ligand Decomposition | Yield (%) | 50% decrease | Not reported | - | [3] |
| Pd/C | Coking | Reaction Rate | >90% decrease | Calcination | ~95% of original activity | [4] |
Experimental Protocols
Protocol 1: Monitoring Phosphine Ligand Oxidation via ³¹P NMR Spectroscopy
Objective: To quantify the extent of this compound oxidation to its phosphine oxide during a catalytic reaction.
Methodology:
-
Under an inert atmosphere, carefully withdraw an aliquot of the reaction mixture at various time points (e.g., t = 0, 1h, 4h, 24h).
-
If necessary, quench the reaction in the aliquot by cooling or adding a suitable quenching agent.
-
Prepare the sample for NMR analysis by dissolving it in an appropriate deuterated solvent.
-
Acquire a ³¹P NMR spectrum for each sample. The chemical shift of the phosphine will differ significantly from that of the phosphine oxide, allowing for quantification of the relative amounts of each species.
Protocol 2: General Procedure for the Regeneration of Oxidized this compound Ligand
Objective: To reduce the this compound oxide back to the active phosphine ligand. This protocol is adapted from general methods for phosphine oxide reduction.
Materials:
-
Deactivated catalyst containing the phosphine oxide.
-
Anhydrous toluene.
-
Silane (B1218182) reducing agent (e.g., phenylsilane (B129415) or tetramethyldisiloxane (TMDS)).
-
Inert atmosphere glovebox or Schlenk line.
Methodology:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the recovered, deactivated catalyst (containing the phosphine oxide) in anhydrous toluene.
-
To this solution, add an excess of the silane reducing agent (typically 2-3 equivalents relative to the phosphine oxide).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reduction by ³¹P NMR spectroscopy.
-
Upon complete conversion of the phosphine oxide to the phosphine, the regenerated ligand can be used directly in a subsequent reaction or isolated by standard workup procedures.
Caution: Silanes can be reactive. Handle them with care under an inert atmosphere.
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for this compound-Pd catalysts.
Catalyst Regeneration Workflow
Caption: A general workflow for the regeneration of an oxidized phosphine catalyst.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yield.
References
Technical Support Center: Purification of Products from 2-(Diphenylphosphino)ethylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Diphenylphosphino)ethylamine and its derivatives. The following sections address common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most prevalent impurities include:
-
Phosphine (B1218219) Oxides : this compound is highly susceptible to oxidation, converting the trivalent phosphine (P(III)) to the corresponding pentavalent phosphine oxide (P(V)).[1][2][3] This can be caused by trace amounts of air or peroxides in solvents.[3]
-
Unreacted Starting Materials : Residual this compound, metal precursors (e.g., palladium or platinum salts), and organic substrates may remain.
-
Solvents and Reagents : Solvents from the reaction or purification steps (e.g., THF, diethyl ether, dichloromethane) and reagents from the work-up (e.g., acids, bases, drying agents) can be present.
-
Side-Reaction Products : Depending on the reaction conditions, byproducts from P-C bond cleavage or hydrolysis can form.[3]
Q2: How can I determine if my this compound ligand has oxidized?
A2: The most effective method for detecting and quantifying phosphine oxide impurities is through proton-decoupled ³¹P NMR spectroscopy.[1] The trivalent phosphine and its pentavalent oxide will show distinct signals in the spectrum.
Experimental Protocol: Analysis of Ligand Purity by ³¹P NMR
-
Sample Preparation : Accurately weigh 10-20 mg of the phosphine-containing sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
-
Transfer : Transfer the solution to an NMR tube.
-
Acquisition : Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral window is wide enough to capture both expected signals (e.g., +80 ppm to -80 ppm).[1]
-
Relaxation Delay : To ensure accurate integration for quantification, set the relaxation delay (d1) to at least 5 times the longest T₁ of the phosphorus nuclei. A delay of 30 seconds is often sufficient.[1]
-
Processing : Process the resulting spectrum with Fourier transform, phase correction, and baseline correction. The relative integrals of the phosphine and phosphine oxide peaks will indicate the purity of the sample.[1]
Data Presentation
The following table summarizes typical chemical shifts for relevant phosphorus species.
Table 1: ³¹P NMR Chemical Shifts for Common Phosphorus Species
| Compound/Species | Typical ³¹P Chemical Shift (ppm) | Reference |
| This compound | ~ -22.0 | [4] |
| Triphenylphosphine (PPh₃) | ~ -5.0 | [1] |
| Triphenylphosphine Oxide (OPPh₃) | ~ +25 to +35 | [1] |
Troubleshooting Purification Procedures
Q3: I am attempting to purify my product, a metal complex, via column chromatography on silica (B1680970) gel, but I am observing decomposition and low recovery. What could be the cause?
A3: Silica gel is inherently acidic and can cause the degradation of sensitive organometallic complexes. Phosphine ligands, especially when coordinated to a metal center, can be labile under acidic conditions. Furthermore, polar phosphine oxides can bind strongly to the polar silica stationary phase, making elution difficult.[5]
Troubleshooting Steps:
-
Use a Different Stationary Phase : Consider using a more neutral stationary phase, such as alumina.
-
Deactivate the Silica Gel : If silica must be used, you can neutralize its acidic sites. Prepare a slurry of the silica gel in the desired eluent and add 1-2% triethylamine (B128534) (or another suitable base) relative to the volume of the eluent.
-
Work Quickly : Minimize the time the compound spends on the column to reduce the opportunity for degradation.
Q4: My product is soluble in the reaction solvent, but I need to isolate it as a solid. How can I achieve this?
A4: If your product is a non-volatile solid, precipitation is a common and effective purification method. This is often achieved by adding a non-solvent or "anti-solvent" to a concentrated solution of the crude product.
Experimental Protocol: Purification by Precipitation
-
Concentrate : After the reaction is complete, remove the reaction solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated oil or crude solid.[4]
-
Redissolve (Optional) : If necessary, dissolve the crude product in a minimum amount of a good solvent in which the impurities are also soluble.
-
Precipitate : Slowly add a non-solvent (an organic solvent in which your product is insoluble) with vigorous stirring. For many organophosphorus complexes, diethyl ether or pentane (B18724) are effective non-solvents.[4]
-
Cool : Continue stirring for 30-60 minutes. Cooling the mixture in an ice bath can enhance precipitation.[1]
-
Isolate : Collect the resulting precipitate by vacuum filtration.
-
Wash : Wash the isolated solid with a small amount of the cold non-solvent to remove residual soluble impurities.[1][4]
-
Dry : Dry the purified solid under vacuum.
Q5: I performed a liquid-liquid extraction with a dilute acid to remove unreacted basic amines, but my product yield was very low. Why did this happen?
A5: While the amine group on this compound is basic, the phosphine atom itself is a weak Brønsted-Lowry base.[6] More importantly, the metal-phosphine bond in your product complex might be sensitive to acid, leading to ligand dissociation or decomposition of the entire complex. Therefore, an acidic wash may not be a suitable method for separating the complex from unreacted amine-containing ligands.[6] Chromatography is often a better alternative for these types of separations.[6]
Visualized Workflows
The following diagrams illustrate logical workflows for common purification challenges.
Caption: General purification workflow for solid products.
Caption: Troubleshooting logic for low yield or purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amines iron(ii) complexes: structural diversity and the ring opening polymerization of ε-caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Sciencemadness Discussion Board - How do I go about separating a metal - phosphine complex from amines in the organic phase? - Powered by XMB 1.9.11 [sciencemadness.org]
Common problems in Buchwald-Hartwig amination reactions
Welcome to the Technical Support Center for Buchwald-Hartwig Amination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your Buchwald-Hartwig amination reactions.
Low or No Reaction Conversion
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed and anhydrous.[1][2] Visually check for the formation of palladium black, which indicates catalyst decomposition.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction's key steps.[2] For challenging substrates, such as electron-rich or sterically hindered aryl halides, or heteroaryl halides, a systematic ligand screening is recommended. Bulky, electron-rich phosphine (B1218219) ligands are often required.[1]
-
Incorrect Base Selection: The base is critical for the deprotonation of the amine-palladium complex.[1] Strong bases like sodium tert-butoxide (NaOtBu) are commonly effective, but can be incompatible with sensitive functional groups.[3] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be better tolerated but might require higher temperatures or longer reaction times.[3]
-
Poor Reagent Purity: Impurities in starting materials, solvents, or reagents can poison the catalyst. Ensure high purity of all components.
-
Inadequate Temperature: Buchwald-Hartwig aminations typically require heating, often between 80-110 °C.[2] However, excessively high temperatures can lead to catalyst decomposition. If you suspect this, try lowering the temperature and increasing the reaction time.
Side Reactions
Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[2][4] It often becomes significant when the reductive elimination step is slow.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of amination versus hydrodehalogenation. Screening different combinations is often necessary.
-
Eliminate Water/Protic Sources: This side reaction can be exacerbated by the presence of water or other protic impurities which can lead to the formation of palladium hydride species. Ensure all reagents and solvents are scrupulously dry.
-
Bimetallic Systems: In some cases, the use of a bimetallic palladium-copper nanocatalyst system has been shown to suppress the hydrodehalogenation pathway by favoring the desired amination.[5]
Q3: My reaction is producing biaryl byproducts. What causes this and how can it be prevented?
A3: Biaryl formation can occur, especially when using chiral primary amines. This side reaction can be minimized by optimizing the catalyst, ligand, and stoichiometry of the reactants. A thorough screening of reaction conditions is often required to suppress this pathway.
Substrate-Specific Issues
Q4: I am having trouble with the amination of an aryl chloride. What adjustments should I make?
A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[6][7]
-
Ligand Choice is Critical: Highly active, sterically hindered, and electron-rich ligands are typically required. Ligands like XPhos, RuPhos, and others from the Buchwald dialkylbiarylphosphine family have been developed specifically for this purpose.[8] NIXANTPHOS has also been reported to be highly effective for unactivated aryl chlorides.[6]
-
Higher Temperatures and Catalyst Loadings: Often, higher reaction temperatures and slightly increased catalyst loadings (e.g., 1-3 mol%) are necessary to achieve good conversion.[9]
Q5: My reaction with a pyridine (B92270) or other nitrogen-containing heteroaryl halide is failing. What is the likely problem?
A5: The nitrogen atom in the heteroaryl substrate can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[2]
-
Use Bulky Ligands: Sterically demanding ligands can help prevent the coordination of the heteroaryl nitrogen to the palladium.
-
Screen Different Catalyst Systems: Some pre-catalysts and ligand combinations are more robust to poisoning by coordinating substrates.
Solubility and Reaction Conditions
Q6: My starting materials are not fully dissolved in the reaction solvent. What can I do?
A6: Poor solubility is a common reason for failed or slow reactions.[10]
-
Solvent Screening: Test a range of solvents. While toluene (B28343) and dioxane are common, more polar aprotic solvents like DMF or DMSO might be necessary for polar substrates. However, be aware that some coordinating solvents like acetonitrile (B52724) and pyridine can inhibit the reaction.[1]
-
Increase Temperature: Higher temperatures can improve solubility.
-
Sonication: For reactions with insoluble inorganic bases, sonication can help improve dispersion and reaction rates.
Data Presentation: Comparative Tables
The following tables provide a summary of quantitative data for key reaction parameters to guide your optimization efforts.
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Applications & Characteristics | Potential Issues |
| NaOt-Bu | ~19 | Very common, often leads to high reaction rates and allows for low catalyst loadings.[3] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[3] |
| LiHMDS | ~26 | Useful for substrates with protic functional groups and for low-temperature aminations.[3] | The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[3] |
| Cs₂CO₃ | ~10.3 | Offers excellent functional group tolerance.[3] | More expensive and can lead to stirring difficulties on a large scale.[3] |
| K₃PO₄ | ~12.3 | Good functional group tolerance and is cost-effective. Often efficient for the arylation of amides.[3] | May require higher catalyst loadings and longer reaction times.[3] |
| DBU | ~13.5 | A soluble organic base that can be advantageous in flow chemistry and for substrates sensitive to harsh inorganic bases.[11] | Can be less efficient in some systems.[10] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Class | Boiling Point (°C) | Notes |
| Toluene | Aromatic | 111 | Commonly used, provides a good balance of solubility for many substrates and a high boiling point.[12] |
| 1,4-Dioxane | Ether | 101 | Frequently used, but is considered a high-impact solvent and should be avoided if possible.[12][13] |
| THF | Ether | 66 | A good general-purpose solvent. |
| t-Butanol | Alcohol | 83 | Can be an effective solvent, particularly with certain catalyst systems. |
| DMF | Amide | 153 | A polar aprotic solvent that can be useful for dissolving polar substrates, but may coordinate to the palladium catalyst. |
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific substrates and coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, to achieve ~0.1–0.5 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, and base in a glovebox or under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide and the amine (if solid). If the amine is a liquid, it can be added via syringe after the solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Ligand Screening
This protocol can be adapted for screening different bases or solvents by keeping the other parameters constant.
-
Preparation: In a glovebox, arrange a series of labeled reaction vials. To each vial, add the aryl halide (e.g., 0.1 mmol), the amine (e.g., 0.12 mmol), and the base (e.g., 0.14 mmol).
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst and each ligand to be screened in the chosen reaction solvent. Add the appropriate amount of the pre-catalyst and ligand solutions to each reaction vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature. Stir for a set amount of time (e.g., 16 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield for each ligand.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the Buchwald-Hartwig amination.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Caption: A decision tree to guide the initial selection of ligands and bases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Strategies to Improve Catalyst Stability with Phosphine Ligands
Welcome to the Technical Support Center for catalyst stability with phosphine (B1218219) ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during catalytic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid Catalyst Deactivation and Formation of Palladium Black
Q: My palladium-catalyzed reaction stops prematurely, and I observe the formation of a black precipitate (palladium black). What is the likely cause and how can I resolve this?
A: The formation of palladium black is a common indicator of catalyst decomposition, where the active soluble palladium species aggregates into inactive palladium(0) nanoparticles. This is often triggered by the degradation of the supporting phosphine ligand, which leaves the palladium center coordinatively unsaturated and prone to aggregation.[1]
Troubleshooting Steps:
-
Verify Ligand Integrity: Before starting the reaction, confirm the purity and integrity of your phosphine ligand using ³¹P NMR spectroscopy. Impurities or pre-existing degradation products can accelerate catalyst decomposition.
-
Ensure Rigorous Inert Atmosphere: Phosphine ligands, particularly electron-rich ones, are susceptible to oxidation by trace amounts of oxygen.[2][3] This oxidation can be a primary cause of ligand degradation.
-
Evaluate Base Compatibility: In reactions like Suzuki-Miyaura couplings, the choice of base is critical. A base that is too strong or nucleophilic can attack and degrade the phosphine ligand.[1]
-
Action: If you suspect base-induced degradation, consider screening milder, non-nucleophilic bases.
-
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can lead to the formation of unstable, under-coordinated palladium species that are prone to aggregation.
-
Action: Consider increasing the ligand-to-palladium ratio to ensure the metal center remains stabilized.
-
-
Select a More Robust Ligand: If the problem persists, the chosen phosphine ligand may not be stable enough for the reaction conditions.
Issue 2: Inconsistent Reaction Yields and Poor Reproducibility
Q: I am experiencing significant variations in yield from batch to batch in my cross-coupling reaction. What could be causing this inconsistency?
A: Poor reproducibility is often linked to the gradual decomposition of the phosphine ligand during the catalytic cycle.[1] This leads to a decrease in the concentration of the active catalyst, resulting in variable reaction outcomes.
Troubleshooting Steps:
-
Monitor Ligand Stability Over Time: The stability of the phosphine ligand may be compromised under the reaction conditions (e.g., elevated temperature).
-
Action: Take aliquots from the reaction mixture at different time points and analyze them by ³¹P NMR. Look for the appearance of new peaks corresponding to phosphine oxides or other degradation products.[1]
-
-
Assess Thermal Stability: High reaction temperatures can accelerate ligand decomposition pathways such as P-C bond cleavage.[1][2]
-
Action: If possible, lower the reaction temperature. If high temperatures are necessary, screen for more thermally stable ligands.
-
-
Control for Water and Protic Impurities: Certain phosphine ligands can undergo hydrolysis, especially in the presence of water or protic solvents.[2]
-
Action: Ensure all solvents and reagents are rigorously dried. If the reaction generates water, consider adding a drying agent.
-
-
Consider Ligand Modification: Introducing bulky substituents on the phosphine ligand can sterically shield the phosphorus atom and the P-C bonds, enhancing stability.[5][6][7]
-
Action: Experiment with sterically demanding ligands like tri(tert-butyl)phosphine or Buchwald-type ligands.
-
Issue 3: Poor Reproducibility and Inaccurate Quantification in HPLC Analysis of Phosphine Ligands
Q: My phosphine ligand appears to degrade during HPLC analysis, leading to inconsistent results. How can I improve the accuracy of my analysis?
A: Many phosphine ligands are susceptible to on-column oxidation during reverse-phase HPLC analysis, especially when using aqueous mobile phases that contain dissolved oxygen.[8]
Troubleshooting Steps:
-
Mobile Phase Degassing: Ensure your mobile phases are thoroughly degassed and kept under a blanket of inert gas (e.g., helium sparge) during the analysis to minimize dissolved oxygen.[2]
-
Use an Antioxidant Additive: Adding a small amount of a reducing agent to the aqueous mobile phase can effectively prevent on-column oxidation.
-
Action: A published and highly effective method is the addition of a trace amount of tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2][8] TCEP scavenges oxidants without typically interfering with the analysis of other phosphine ligands.[2][8]
-
-
Minimize Sample Exposure: Prepare samples immediately before injection and keep them in capped vials in the autosampler for the shortest possible time.[2]
-
Optimize HPLC Method: Shorter analysis times and lower column temperatures can reduce the opportunity for on-column degradation.[2]
Data Presentation
Table 1: Influence of Ligand Properties on Catalyst Stability
| Ligand Property | Effect on Stability | Rationale | Example Ligands |
| Increased Steric Bulk (Cone Angle) | Generally Increases | Steric shielding protects the metal center and the P-C bonds from decomposition pathways. It can also favor the formation of stable monoligated species.[5] | Tri(tert-butyl)phosphine, Buchwald ligands |
| Electron-Donating Groups | Can Decrease Oxidative Stability | Increases the electron density on the phosphorus atom, making it more susceptible to oxidation.[3] | Trialkylphosphines |
| Electron-Withdrawing Groups | Can Increase Oxidative Stability | Decreases the electron density on the phosphorus atom, making it less prone to oxidation. | Tri(pentafluorophenyl)phosphine |
| Chelating Bidentate Ligands | Generally Increases | The chelate effect leads to more stable metal complexes, reducing ligand dissociation which can be a precursor to decomposition.[9] | DPPF (1,1'-Bis(diphenylphosphino)ferrocene) |
Experimental Protocols
Protocol 1: Monitoring Phosphine Ligand Stability using ³¹P NMR Spectroscopy
Objective: To quantitatively assess the degradation of a phosphine ligand during a catalytic reaction.
Materials:
-
Reaction mixture containing the catalyst with the phosphine ligand.
-
Internal standard (e.g., triphenyl phosphate).
-
Anhydrous, deuterated solvent (e.g., C₆D₆, Toluene-d₈).
-
NMR tubes with screw caps.
Procedure:
-
Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.
-
Sampling: At various time points (e.g., t=0, 1h, 4h, 24h), carefully extract a measured aliquot of the catalytic reaction mixture under an inert atmosphere.[1]
-
Sample Preparation for NMR:
-
In an NMR tube, add a known amount of the internal standard stock solution.
-
Add the aliquot of the reaction mixture to the NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate integration.[1]
-
-
Data Analysis:
-
Integrate the peak corresponding to the starting phosphine ligand and any new peaks that appear, which may correspond to degradation products like phosphine oxide.
-
Calculate the concentration of the remaining phosphine ligand relative to the internal standard at each time point.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Influence of solvent on 2-(Diphenylphosphino)ethylamine reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-(Diphenylphosphino)ethylamine.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the kinetics of reactions using this compound as a ligand?
The solvent plays a critical role in influencing the rate and efficiency of catalytic reactions. For palladium-catalyzed cross-coupling reactions, where this compound is often employed, the solvent's properties can significantly impact the catalytic cycle. Key factors include:
-
Polarity: Polar aprotic solvents like DMF, and to some extent ethereal solvents like THF and dioxane, are often effective.[1][2] They can help to dissolve the variety of components in the reaction mixture, including organic substrates and inorganic bases, and can stabilize charged intermediates that may form during the catalytic cycle.[3]
-
Coordinating Ability: Some solvents can coordinate to the metal center.[1] While this can sometimes be beneficial for catalyst stability, strong coordination can compete with the substrate or other ligands, potentially slowing down the reaction.
-
Protic vs. Aprotic: Protic solvents are generally less favored for many cross-coupling reactions as they can interact with and deactivate the catalyst or other reagents. However, in some specific cases, such as certain Suzuki-Miyaura couplings, alcoholic solvents have been found to be highly effective.[4]
Q2: What are the typical reaction types where this compound is used?
This compound is a versatile ligand suitable for a variety of palladium-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Sonogashira Coupling
-
Stille Coupling
-
Negishi Coupling
-
Hiyama Coupling
The bulky and electron-rich nature of the diphenylphosphino group can enhance the rate of key steps in the catalytic cycle, such as oxidative addition.[4]
Q3: My reaction is slow or not proceeding to completion. What are the common causes when using this ligand?
Several factors can lead to slow or incomplete reactions. A systematic troubleshooting approach is recommended. Common issues include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2][5]
-
Inappropriate Solvent: The choice of solvent is crucial. If reactants are not fully dissolved or if the solvent is inhibiting the catalyst, the reaction rate will suffer.[2] Consider screening a few different anhydrous, degassed solvents.
-
Suboptimal Base: The strength and solubility of the base are critical. A base that is too weak may not facilitate the catalytic cycle effectively.[2] Common bases include sodium tert-butoxide and potassium carbonate.[2]
-
Ligand Concentration: The ratio of the ligand to the palladium precursor can be important. Too little ligand may lead to an unstable catalyst, while too much can sometimes inhibit the reaction.
-
Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate, often in the range of 80-120 °C.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | Ensure starting materials and solvents are free of impurities, particularly sulfur-containing compounds. Use high-purity reagents.[2] | Impurities can irreversibly bind to the palladium center, rendering it inactive. |
| Poor Reagent Solubility | Select a solvent in which all components, especially the base and the substrate, are reasonably soluble. Gentle heating may improve solubility. | A homogeneous reaction mixture ensures efficient interaction between the reactants and the catalyst. |
| Incorrect Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and potential decomposition.[2] | Higher temperatures can overcome the activation energy barrier for key steps in the catalytic cycle. |
| Suboptimal Ligand-to-Metal Ratio | Screen different ligand-to-palladium ratios (e.g., 1:1, 1.5:1, 2:1). | The optimal ratio can depend on the specific substrates and reaction conditions. |
| Ineffective Base | Switch to a stronger or more soluble base. Ensure the base is fresh and anhydrous.[2] | The base is crucial for regenerating the active catalyst in many cross-coupling cycles. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Starting Materials | Lower the reaction temperature and/or adjust the rate of addition of one of the coupling partners. | Homocoupling can become competitive at higher temperatures or when the concentration of one reactant is too high. |
| Decomposition of Catalyst or Reagents | If the reaction mixture turns black, it may indicate catalyst decomposition (palladium black formation).[5] Try a lower reaction temperature or a more stabilizing solvent. | High temperatures can lead to the degradation of the catalyst or thermally sensitive substrates. |
| Side Reactions with Solvent | Ensure the chosen solvent is inert under the reaction conditions. | Some solvents can participate in side reactions, especially at elevated temperatures. |
Quantitative Data Summary
While specific kinetic data for this compound across a wide range of solvents is not extensively published, the following table provides a hypothetical representation of how solvent polarity might influence the relative reaction rate in a typical palladium-catalyzed amination reaction. This data is illustrative and should be used as a guide for solvent screening.
| Solvent | Dielectric Constant (approx.) | Relative Initial Rate (Normalized) |
| Toluene | 2.4 | 1.0 |
| Tetrahydrofuran (THF) | 7.6 | 1.5 |
| 1,4-Dioxane | 2.2 | 1.2 |
| N,N-Dimethylformamide (DMF) | 36.7 | 2.5 |
| Acetonitrile | 37.5 | 2.2 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific substrates, base, and temperature.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination)
This protocol provides a general starting point for a cross-coupling reaction using this compound as a ligand. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
This compound (0.022 mmol, 2.2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, this compound, and the base.
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A simplified troubleshooting workflow for low reaction conversion.
References
Temperature optimization for catalysis with 2-(Diphenylphosphino)ethylamine
Technical Support Center: Catalysis with 2-(Diphenylphosphino)ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound as a ligand in catalytic reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound is a versatile bidentate P,N-ligand commonly employed in palladium-catalyzed cross-coupling reactions. Its applications include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. It is also used in the synthesis of ruthenium complexes for hydrogenation reactions.
Q2: What is the general temperature range for catalysis using this compound-metal complexes?
A2: The optimal temperature is highly dependent on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), substrates, and solvent. Generally, palladium-catalyzed cross-coupling reactions are conducted at elevated temperatures, often in the range of 80-120°C. However, some reactions may require higher or lower temperatures for optimal performance. For instance, microwave-assisted Buchwald-Hartwig aminations can be performed at temperatures between 130-150°C. It is crucial to perform temperature screening for each new system to find the optimal balance between reaction rate and catalyst stability.
Q3: How does temperature typically affect the outcome of reactions catalyzed by complexes with phosphine (B1218219) ligands?
A3: Temperature is a critical parameter that influences reaction rate, yield, selectivity, and catalyst stability.
-
Low Temperatures: May lead to slow or incomplete reactions.
-
Optimal Temperatures: Result in a high reaction rate and yield.
-
High Temperatures: Can lead to catalyst decomposition, formation of byproducts, and reduced selectivity. For example, in some Heck reactions, lower temperatures can suppress the formation of undesired isomers.
Q4: What are the signs of catalyst decomposition at elevated temperatures?
A4: A common sign of palladium catalyst decomposition is the formation of palladium black, a finely divided, black precipitate of metallic palladium. This is often accompanied by a stall in the reaction progress. Thermogravimetric analysis of related palladium-phosphine complexes shows decomposition can occur at temperatures ranging from approximately 240°C to 300°C, though decomposition within a reaction mixture can occur at lower temperatures depending on the reaction components.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am observing low to no conversion in my cross-coupling reaction using a palladium/2-(Diphenylphosphino)ethylamine catalyst system. What are the potential temperature-related causes and how can I troubleshoot this?
A: Low conversion can stem from several factors, with sub-optimal temperature being a primary suspect.
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction is being heated to the target temperature. Use a calibrated thermometer or temperature probe placed directly in the heating block or oil bath.
-
Increase Temperature Systematically: If the reaction is sluggish, the temperature may be too low. Increase the temperature in a stepwise manner (e.g., in 10-20°C increments) and monitor the reaction progress by a suitable analytical technique like TLC, GC, or LC-MS.
-
Consider Solvent Boiling Point: Ensure the reaction temperature is not exceeding the boiling point of your solvent, as this can lead to changes in concentration and pressure.
-
Check for Catalyst Deactivation: If an initial burst of activity is observed followed by a stall, the catalyst may be deactivating. This can be exacerbated by excessively high temperatures. Consider if a lower temperature for a longer reaction time might be more effective.
Issue 2: Formation of Significant Byproducts
Q: My reaction is proceeding, but I am isolating a significant amount of side products. How can I optimize the temperature to improve selectivity?
A: The formation of byproducts is often temperature-dependent. Side reactions, such as homocoupling of starting materials or isomerization of the product, can have different activation energies than the desired reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many side reactions become more prevalent at higher temperatures. Try running the reaction at a lower temperature. This may require a longer reaction time, but can significantly improve selectivity. For example, a study on a Heck reaction showed that decreasing the temperature from 100°C to 60°C suppressed the formation of an undesired byproduct.
-
Screen a Temperature Gradient: If possible, set up several small-scale reactions in parallel at different temperatures to quickly identify a temperature window that favors the formation of the desired product over side products.
-
Analyze Byproducts: Identifying the structure of the byproducts can provide clues about the side reactions occurring and help in devising a strategy to minimize them.
Data Presentation
Table 1: Effect of Temperature on Yield in a Suzuki-Miyaura Coupling Reaction (Analogous System)
This data is for a different catalytic system but illustrates the typical effect of temperature on yield.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 20 |
| 2 | 50 | 62 |
| 3 | 70 | 77 |
| 4 | 80 | >95 |
Table 2: Temperature Optimization for Catalytic Hydrogenation with a Ni-complex of a this compound Derivative
This data is for a Nickel-catalyzed hydrogenation but provides insight into the thermal behavior of a catalyst with a closely related ligand.
| Pre-catalyst | Temperature (°C) | Furfural Conversion (%) | Selectivity to Furfuryl Alcohol (%) |
| C1 | 100 | ~250 (TON) | 100 |
| C1 | 120 | ~320 (TON) | 100 |
| C1 | 140 | 389 (TON) | 100 |
| C1 | 160 | <389 (TON) | 100 |
| C4 | 100 | ~200 (TON) | 100 |
| C4 | 120 | ~300 (TON) | 100 |
| C4 | 140 | ~400 (TON) | 100 |
| C4 | 160 | 463 (TON) | 100 |
TON = Turnover Number. A decrease in conversion for C1 at 160°C suggests potential catalyst decomposition.[2]
Experimental Protocols
General Protocol for Temperature Screening in a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in the reaction solvent.
-
Inert Atmosphere: Seal the reaction vials with septa and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF, ~2 mL) to each reaction vial, followed by the catalyst solution via syringe.
-
Heating: Place the vials in separate wells of a pre-heated aluminum block set to the desired temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Monitoring: Stir the reactions at the set temperatures. Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC, GC, or LC-MS.
-
Work-up and Analysis: Once the reactions are complete (or after a set time), cool them to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine conversion and yield for each temperature.
Visualizations
Caption: Troubleshooting workflow for temperature optimization.
Caption: Effect of high temperature on the catalytic cycle.
References
Managing air and moisture sensitivity during phosphine ligand reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with air- and moisture-sensitive phosphine (B1218219) ligands.
Frequently Asked Questions (FAQs)
Q1: Why are many phosphine ligands sensitive to air and moisture?
A1: Phosphine ligands are trivalent phosphorus (P(III)) compounds. The phosphorus atom has a lone pair of electrons, making it susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding pentavalent phosphine oxide (P(V)).[1] This oxidation is a primary degradation pathway.[1] Additionally, some phosphines can react with water (hydrolysis), leading to the cleavage of phosphorus-carbon (P-C) bonds.[1][2] The sensitivity varies based on the ligand's electronic and steric properties; electron-rich phosphines, like trialkylphosphines, are generally more prone to oxidation than their triaryl counterparts.[3][4] Some highly reactive phosphines, such as PH3 and many trialkylphosphines, can even be pyrophoric, igniting spontaneously in air.[5]
Q2: What are the common signs of ligand degradation or reaction contamination?
A2: Several indicators may suggest that your phosphine ligand has degraded or your reaction has been compromised by air or moisture:
-
Low or No Reaction Yield: This is the most common consequence, as the active catalytic species is not formed or is deactivated.[6]
-
Formation of Phosphine Oxide: The presence of a new peak corresponding to the phosphine oxide in a ³¹P NMR spectrum is a definitive sign of oxidation.[7]
-
Inconsistent Results: High variability between identical reaction setups can point to sporadic contamination issues.
-
Visual Changes: While not always reliable, unexpected color changes or the formation of precipitates can sometimes indicate catalyst decomposition or side reactions.
-
Solvent Color Indicators: When using a solvent still with a sodium/benzophenone ketyl indicator, the loss of the characteristic blue color indicates the presence of oxygen or moisture.[8]
Q3: My reaction with a phosphine ligand failed. What should I check first?
A3: If you experience a failed reaction (low or no product yield), a systematic troubleshooting approach is crucial.
-
Verify Inert Atmosphere: Ensure your glassware was properly dried and that the system was adequately purged of air. Three evacuate-refill cycles are standard for Schlenk line techniques.[6][9] For glovebox use, confirm that oxygen and moisture levels are low (typically <1 ppm).[6]
-
Check Solvent and Reagent Purity: Solvents must be anhydrous and thoroughly degassed. Peroxides in solvents like THF can rapidly oxidize phosphines.[1][3] Ensure all reagents are of appropriate purity and were handled under inert conditions.
-
Assess Ligand Integrity: If possible, run a ³¹P NMR spectrum on an aliquot of the ligand (or its stock solution) to check for oxidation.[7]
-
Review Reaction Parameters: Double-check stoichiometry, particularly the metal-to-ligand ratio, as incorrect ratios can lead to inactive species.[6] Also, verify the reaction temperature and time.[6]
Below is a decision tree to guide your troubleshooting process.
Q4: What is the difference between using a glovebox and a Schlenk line?
A4: Both gloveboxes and Schlenk lines are used to handle air-sensitive compounds, but they are suited for different tasks.[9][10]
-
Glovebox: A sealed container filled with an inert gas (N₂ or Ar) where manipulations are performed using gloves built into the walls.[11] It is ideal for handling and weighing solids, preparing stock solutions, and setting up small-scale reactions where complex glassware setups are not required.[6][11] The atmosphere is continuously purified, maintaining very low levels of O₂ and H₂O.[11]
-
Schlenk Line: A dual-manifold system that provides both an inert gas flow and a vacuum source.[12] It is used with specialized "Schlenk" glassware and is better suited for larger-scale reactions, refluxing solvents, and procedures that require dynamic vacuum/gas atmospheres, like filtration and solvent removal.[12][13]
Generally, solids are best handled in a glovebox, while solution-phase manipulations and reactions are often performed on a Schlenk line.[9]
Q5: Are there any air-stable phosphine ligands or pre-ligands?
Furthermore, several strategies use "pre-ligands" that are stable in air and release the active phosphine ligand under reaction conditions:
-
Phosphine-Borane Adducts: The phosphine is protected as a borane (B79455) adduct, which is stable in air. The borane group can be removed at the end of a ligand synthesis or sometimes in situ.[3][15]
-
Phosphonium Salts: Some phosphines are handled as air-stable salts, such as tBu₃P·HBF₄, from which the free phosphine is generated by treatment with a base.[3]
-
Secondary Phosphine Oxides (SPOs): These compounds are air- and moisture-stable and can serve as pre-ligands, tautomerizing to the active phosphinous acid form under catalytic conditions.[16]
Troubleshooting Guides & Data
Guide: Ensuring an Inert Atmosphere
Successful phosphine ligand chemistry hinges on the rigorous exclusion of air and moisture.
Solvent Degassing
Dissolved oxygen in solvents is a primary cause of ligand oxidation.[3] Several methods can be used to remove dissolved gases.
| Method | Procedure | Typical Efficiency | Best For |
| Freeze-Pump-Thaw | The solvent is frozen (e.g., with liquid N₂), a vacuum is applied, the flask is sealed, and the solvent is thawed. This cycle is repeated three times.[17] | Up to 99.9% | Most rigorous applications; preparing high-purity solvents for sensitive reactions. |
| Sparging (Bubbling) | An inert gas (Ar or N₂) is bubbled through the solvent for an extended period (e.g., 30-60 min). | Good | Quick degassing for less sensitive applications or for use in a reaction flask prior to adding reagents.[18] |
| Sonication under Vacuum | The solvent is subjected to a vacuum while being agitated in an ultrasonic bath. This is repeated for several cycles.[19] | Fair to Good | Rapidly obtaining degassed solvents for applications like HPLC.[19] |
Inert Gas Purity
While commercially available high-purity argon or nitrogen is usually sufficient, some applications may require further purification to remove trace oxygen and water.[17] This can be achieved by passing the gas through a heated column of copper catalyst (for O₂) and a column of desiccant like P₂O₅ or molecular sieves (for H₂O).[17]
Key Experimental Protocols
Protocol 1: Setting up a Reaction using a Schlenk Line
This protocol describes the standard procedure for preparing a reaction vessel for an air-sensitive experiment.
Materials:
-
Schlenk flask and other required glassware (e.g., condenser)
-
Magnetic stir bar
-
Rubber septa
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen)
Procedure:
-
Dry Glassware: Oven-dry all glassware overnight (e.g., at 150 °C) and allow it to cool in a desiccator or under a stream of inert gas.[6]
-
Assemble Apparatus: Quickly assemble the hot glassware, including the stir bar, and seal all joints with septa.
-
Connect to Schlenk Line: Connect the flask's sidearm to the Schlenk line using thick-walled vacuum tubing.
-
Establish Inert Atmosphere: Perform at least three "evacuate-refill" cycles:
-
Add Reagents:
Protocol 2: Preparation of a Phosphine Ligand Stock Solution in a Glovebox
This protocol is for accurately preparing a solution of a solid, air-sensitive phosphine ligand.
Materials:
-
Air-sensitive phosphine ligand
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Volumetric flask with a stopper
-
Balance, spatula, and weighing paper
-
Pipette and tips
Procedure:
-
Prepare Glovebox: Ensure the glovebox has a stable inert atmosphere with O₂ and H₂O levels below 1 ppm.[6]
-
Transfer Materials: Bring all necessary items, including the sealed ligand container and solvent, into the glovebox through the antechamber. Cycle the antechamber at least three times.[6]
-
Weigh Ligand: Inside the glovebox, carefully weigh the desired amount of the phosphine ligand onto weighing paper.[6]
-
Dissolve Ligand: Transfer the weighed solid into the volumetric flask. Use a pipette to add the degassed solvent, rinsing to ensure all the solid is transferred.
-
Dilute to Volume: Continue adding solvent until the solution reaches the calibration mark on the flask.
-
Mix and Store: Stopper the flask and swirl gently until the ligand is fully dissolved. If not for immediate use, store the sealed flask in a freezer inside the glovebox to maintain stability.[6]
Visualizing Ligand Degradation Pathways
Phosphine ligands can be deactivated through several chemical pathways, primarily driven by reactions with contaminants like oxygen and water.
References
- 1. benchchem.com [benchchem.com]
- 2. Unusual oxidation of phosphines employing water as the oxygen atom source and tris(benzene-1,2-dithiolate)molybdenum(VI) as the oxidant. A functional molybdenum hydroxylase analogue system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Air-free_technique [chemeurope.com]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing oxidation of 2-(Diphenylphosphino)ethylamine during catalysis
Welcome to the technical support center for 2-(Diphenylphosphino)ethylamine. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this ligand, with a specific focus on preventing its oxidation during catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a problem in catalysis?
A1: this compound is a bidentate ligand containing both a soft phosphine (B1218219) donor and a hard amine donor. This dual functionality makes it valuable in a variety of catalytic reactions. However, the phosphorus(III) center is susceptible to oxidation to form the corresponding phosphine oxide.[1] This oxidation is detrimental because the resulting phosphine oxide has significantly different electronic and coordinating properties, which can deactivate the catalyst or lead to undesired side reactions, ultimately lowering the yield and reproducibility of your experiment.[1]
Q2: What are the primary causes of ligand oxidation?
A2: The most common cause of oxidation is exposure to molecular oxygen from the air.[1] Other sources include peroxide impurities often found in solvents like THF, residual moisture, and certain metal precursors that can facilitate oxidative pathways.[1][2] Electron-rich phosphines, such as those with alkyl groups, are generally more prone to oxidation than their electron-poor counterparts.[2]
Q3: How can I detect the formation of this compound oxide in my reaction?
A3: The most reliable method for detecting and quantifying phosphine oxide formation is ³¹P NMR spectroscopy. The phosphorus signal of the phosphine will have a characteristic chemical shift, while the oxidized phosphine oxide will appear as a distinct, new peak typically shifted downfield. For example, a phosphine may appear around -10 ppm while its oxide appears around +35 ppm.[3] Other techniques like X-ray Absorption Spectroscopy (XAS) at the P K-edge can also be used, especially for solid-state samples or when paramagnetic nuclei interfere with NMR.[3][4]
Q4: Can I still use the ligand if it has partially oxidized?
A4: It is strongly discouraged. The presence of the phosphine oxide can interfere with the catalytic cycle, leading to inconsistent and unreliable results.[5] For reproducible and high-yielding reactions, it is critical to use the ligand in its pure, unoxidized form.
Troubleshooting Guides
Issue 1: My catalytic reaction is showing low yield or has stopped completely.
This is a classic symptom of catalyst deactivation, which can be caused by ligand oxidation.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Air Leak in Reaction Setup | Your reaction may have been exposed to atmospheric oxygen. | Verify Seal Integrity: Check all joints, septa, and connections for a proper seal. Ensure a positive pressure of inert gas (Nitrogen or Argon) is maintained throughout the reaction.[6][7] |
| Contaminated Solvents/Reagents | Solvents (especially ethers like THF) can contain peroxide impurities that oxidize the phosphine ligand.[2] | Use Freshly Purified Solvents: Ensure solvents are rigorously deoxygenated and dried before use. Use freshly opened bottles of reagents. |
| Improper Ligand Storage | The ligand may have oxidized during storage. | Check Ligand Purity: Before use, run a quick ³¹P NMR on a small sample of your ligand to confirm its purity. Store the ligand under an inert atmosphere in a desiccator or glovebox.[8][9] |
Issue 2: How can I handle and store this compound to minimize oxidation?
Proper handling from the moment you receive the ligand is crucial for preventing oxidation.
| Technique | Description | Key Considerations |
| Inert Atmosphere Storage | Store the solid ligand in a sealed container inside a glovebox or a desiccator flushed with inert gas (Argon is preferred as it is denser than air).[9] | Minimize the frequency and duration of opening the container. Backfill with inert gas after each use. |
| Handling in a Glovebox | For maximum protection, all manipulations, including weighing and adding to the reaction vessel, should be performed inside a glovebox.[9] | This is the ideal method for highly air-sensitive phosphines. |
| Schlenk Line Techniques | If a glovebox is unavailable, use Schlenk line techniques to handle the ligand under a positive pressure of inert gas.[10][11] | This requires proficiency in air-free manipulations but is highly effective. |
| Borane (B79455) Protection | For long-term storage or use in multi-step syntheses where the phosphine is exposed to oxidative conditions, consider protecting it as a phosphine-borane complex.[12][13][14] | The borane adduct is air-stable and can be deprotected later.[13][15] |
Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This method is highly effective for removing dissolved oxygen from solvents.
-
Preparation: Place the solvent in a robust Schlenk flask equipped with a magnetic stir bar and a high-vacuum Teflon stopcock. The flask should not be more than half full.
-
Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released into the vacuum headspace.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
Storage: After the final cycle, backfill the flask with a dry, inert gas like nitrogen or argon. The solvent is now ready for use in an air-sensitive reaction.
Protocol 2: Setting up a Catalytic Reaction under Inert Atmosphere
This protocol outlines the basic steps for setting up a reaction using standard Schlenk techniques.
-
Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture.[6][11] Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser) while still hot and immediately place it under an inert atmosphere.
-
Purging the System: Connect the assembled glassware to a Schlenk line. Evacuate the system by opening the valve to the vacuum pump, then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure the atmosphere inside the flask is inert.[10]
-
Adding Solids: While maintaining a positive flow of inert gas, quickly open the flask and add your solid reagents (e.g., catalyst precursor and this compound ligand). If using a glovebox, the reagents can be pre-weighed into the flask inside the box.
-
Adding Solvents/Liquids: Add your degassed solvent and any liquid reagents via a gas-tight syringe or cannula transfer.[11]
-
Running the Reaction: Once all components are added, ensure the system is sealed and a positive pressure of inert gas is maintained, typically indicated by a gentle bubbling through an oil bubbler.[6] Proceed with your reaction as planned (e.g., heating, stirring).
Visual Guides
Below are diagrams illustrating key concepts and workflows for preventing ligand oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP05151C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up Organometallic Reactions with Phosphine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up organometallic reactions involving phosphine (B1218219) ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up organometallic reactions with phosphine ligands?
A1: Scaling up organometallic reactions with phosphine ligands from the bench to industrial production presents several critical challenges. These include ensuring ligand stability against oxidation and hydrolysis, managing reaction exotherms, dealing with potential catalyst poisoning, overcoming solubility issues, and ensuring the purity of the phosphine ligand. The choice of ligand itself is a crucial parameter that significantly impacts catalyst performance and overall process cost.
Q2: How do the electronic and steric properties of a phosphine ligand affect its stability and performance during scale-up?
A2: The electronic and steric properties of phosphine ligands are fundamental to their reactivity and stability.
-
Electronic Effects: Electron-rich phosphines (e.g., those with alkyl groups) enhance the rate of oxidative addition, a key step in many catalytic cycles. However, they are also more susceptible to oxidation. Conversely, electron-poor phosphines are more resistant to oxidation but may lead to slower reaction rates.
-
Steric Effects: Bulkier ligands, often quantified by a large Tolman cone angle, can protect the metal center, preventing the formation of inactive catalyst species and improving selectivity. This steric hindrance can also slow down degradation pathways like oxidation. However, excessive bulk might hinder the desired reaction by blocking substrate access to the metal center.
Q3: My phosphine ligand appears to be degrading during the reaction. What are the common degradation pathways?
A3: Phosphine ligand degradation is a common issue during scale-up. The primary degradation pathways include:
-
Oxidation: This is the most frequent degradation route, where the trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)) by trace amounts of air or peroxides in solvents.
-
P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond can be cleaved, leading to the formation of inactive catalyst species.
-
Hydrolysis: Certain phosphine ligands can react with water, leading to the cleavage of P-C bonds.
-
Phosphonium (B103445) Salt Formation: In the presence of alkyl or aryl halides, phosphine ligands can form quaternary phosphonium salts, removing them from the catalytic cycle.
Troubleshooting Guides
Issue 1: Slow or Stalled Reaction and Suspected Ligand Oxidation
Symptoms:
-
The reaction is sluggish or stops before completion.
-
A new peak is observed in the ³¹P NMR spectrum, shifted downfield from the original phosphine ligand signal.
Possible Cause: Your phosphine ligand is likely oxidizing to phosphine oxide. Phosphine oxides typically appear 20-50 ppm downfield in the ³¹P NMR spectrum compared to the corresponding phosphine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected phosphine ligand oxidation.
Detailed Steps:
-
Confirm Oxidation:
-
³¹P NMR Spectroscopy: Spike a reaction sample with an authentic sample of the corresponding phosphine oxide and re-acquire the ³¹P NMR spectrum to see if the new peak increases in intensity.
-
HPLC Analysis: Co-inject a reaction sample with a phosphine oxide standard. The appearance of a single, larger peak confirms the presence of the oxide.
-
-
Check Solvents:
-
Ensure all solvents are freshly purified and rigorously degassed. Ethereal solvents like THF are known to form peroxides upon storage, which readily oxidize phosphines.
-
-
Inert Atmosphere:
-
Verify the integrity of your inert atmosphere setup. Ensure a continuous positive pressure of high-purity inert gas (e.g., argon or nitrogen) is maintained throughout the reaction. For large-scale reactions, this is especially critical.
-
-
Consider Alternative Ligands:
Issue 2: Inconsistent Reaction Yields and Potential Ligand Purity Issues
Symptoms:
-
Significant batch-to-batch variability in reaction yield and purity.
-
Discoloration of the phosphine ligand.
Possible Cause: The purity of the phosphine ligand can have a significant impact on the reaction outcome. Impurities, such as residual heavy metals from the ligand synthesis, can interfere with the catalytic cycle.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to 2-(Diphenylphosphino)ethylamine and dppe Ligand Performance in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P,N- and P,P-Ligand Systems in Homogeneous Catalysis
In the landscape of homogeneous catalysis, the choice of ligand is paramount to achieving desired activity, selectivity, and stability of the metal catalyst. This guide provides a detailed comparison between two prominent bidentate phosphine (B1218219) ligands: 2-(Diphenylphosphino)ethylamine, a P,N-type ligand, and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), a P,P-type ligand. This comparison is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal ligand for their catalytic applications.
Ligand Structures and Properties
This compound and dppe share a similar ethyl backbone but differ in one of the coordinating atoms, which significantly influences their electronic and steric properties, and consequently, their performance in catalysis.
| Ligand | Structure | Type | Key Features |
| This compound | ![]() | P,N (unsymmetrical) | Possesses both a soft phosphorus donor and a hard nitrogen donor, leading to unique electronic properties and coordination geometries. The amine group can also participate in secondary interactions. |
| dppe | ![]() | P,P (symmetrical) | Features two soft phosphorus donors, forming a stable five-membered chelate ring with metal centers. It is a classic and widely used ligand in a variety of catalytic reactions.[1] |
Performance in Catalysis: A Head-to-Head Comparison
The difference in the donor atoms of this compound (often abbreviated as dppea) and dppe leads to distinct catalytic behaviors. While dppe is a robust, general-purpose ligand, the P,N-ligand can offer advantages in specific applications, particularly where the polarity of the metal center or interactions with the substrate are crucial.
Case Study: Manganese-Catalyzed Guerbet Reaction for Biofuel Production
A direct comparison of manganese complexes bearing dppea and dppe ligands in the Guerbet reaction for the upgrading of ethanol (B145695) to butanol provides valuable insights into their relative performance. The Guerbet reaction involves a series of dehydrogenation, aldol (B89426) condensation, and hydrogenation steps, making it a good benchmark for catalytic activity.
A study by King et al. demonstrated that while both ligands facilitate the reaction, their efficacy varies.[2][3][4]
Table 1: Performance of Mn-dppea vs. Mn-dppe in the Guerbet Reaction of Ethanol [2][3][4]
| Catalyst Precursor | Ligand | Yield of n-butanol (%) | Selectivity for n-butanol (%) | Turnover Number (TON) |
| [Mn(CO)₃(dppea)]Br | This compound | 10 | 45 | 110 |
| [Mn(CO)₃(dppe)]Br | dppe | 5 | 30 | 55 |
Reaction Conditions: 0.1 mol% catalyst loading, ethanol, 150 °C, 20 h.
The data indicates that the manganese complex with the this compound ligand exhibits higher yield, selectivity, and turnover number for the production of n-butanol compared to the dppe-ligated catalyst under these specific conditions. This suggests that the P,N-ligand may be more effective in stabilizing the key intermediates in the Guerbet catalytic cycle.
Conceptual Differences and Mechanistic Implications
The observed performance differences can be attributed to the distinct electronic and structural properties imparted by the P,N and P,P ligation.
Caption: Logical relationship between ligand type and catalytic performance.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for the synthesis of the ligands and their application in catalysis.
Synthesis of 1,2-bis(diphenylphosphino)ethane (dppe)
This procedure is adapted from established literature methods.[5][6][7]
Materials:
-
Sodium metal
-
Liquid ammonia
-
Anhydrous diethyl ether
-
Deoxygenated water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dry ice condenser, condense approximately 300 mL of ammonia.
-
Carefully add sodium metal (0.25 mol) in small pieces to the liquid ammonia.
-
To the resulting blue solution, add triphenylphosphine (0.125 mol) portion-wise. The solution will turn orange.
-
Stir the mixture for 1 hour at -78 °C.
-
Add a solution of 1,2-dichloroethane (0.063 mol) in anhydrous diethyl ether (50 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature overnight to evaporate the ammonia.
-
Quench the reaction carefully with deoxygenated water (100 mL) and then methanol (50 mL).
-
Collect the resulting white precipitate by filtration, wash with water and methanol, and dry under vacuum.
-
Recrystallize the crude product from hot ethanol to yield pure dppe.
Synthesis of this compound
A common route to this ligand involves the reaction of a protected aminoethyl halide with a diphenylphosphide source.
Materials:
-
2-Bromoethylamine (B90993) hydrobromide
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Boc Protection: To a solution of 2-bromoethylamine hydrobromide (1 equiv.) and (Boc)₂O (1.1 equiv.) in DCM, add triethylamine (2.2 equiv.) dropwise at 0 °C. Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to give Boc-protected 2-bromoethylamine.
-
Phosphination: In a separate flask, dissolve diphenylphosphine (1 equiv.) in anhydrous THF and cool to -78 °C. Add n-BuLi (1 equiv.) dropwise to form a solution of lithium diphenylphosphide.
-
Add the Boc-protected 2-bromoethylamine (1 equiv.) in THF to the lithium diphenylphosphide solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer and concentrate to give the Boc-protected this compound.
-
De-protection: Dissolve the Boc-protected ligand in DCM and add trifluoroacetic acid (5-10 equiv.). Stir at room temperature for 2-4 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer and concentrate to yield this compound.
General Procedure for Manganese-Catalyzed Guerbet Reaction
This protocol is based on the work of King et al.[2][3][4]
Materials:
-
Manganese(I) bromide pentacarbonyl [Mn(CO)₅Br]
-
This compound or dppe
-
Ethanol
-
Anhydrous toluene (B28343)
-
Schlenk tube
Procedure:
-
Catalyst Precursor Synthesis: In a Schlenk tube under an inert atmosphere, dissolve [Mn(CO)₅Br] (1 equiv.) and the respective phosphine ligand (2 equiv.) in anhydrous toluene.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and collect the precipitated catalyst precursor by filtration. Wash with toluene and dry under vacuum.
-
Catalytic Reaction: In a high-pressure reactor, place the manganese catalyst precursor (0.1 mol%), ethanol, and a magnetic stir bar.
-
Seal the reactor, purge with an inert gas, and then heat to 150 °C for the desired reaction time.
-
After cooling, the reaction mixture can be analyzed by gas chromatography (GC) to determine the yield and selectivity of butanol isomers.
Conclusion
The choice between this compound and dppe is highly dependent on the specific catalytic application. While dppe remains a versatile and reliable P,P-ligand for a broad range of transformations, the unsymmetrical P,N-ligand, this compound, can offer superior performance in reactions where the electronic asymmetry and the potential for secondary interactions with the amine functionality are beneficial. The case study of the Guerbet reaction highlights a scenario where the P,N-ligand provides a clear advantage in terms of yield and selectivity. Researchers are encouraged to consider the specific mechanistic demands of their desired transformation when selecting between these two powerful ligand classes.
This document is intended for informational purposes for a scientific audience and is based on publicly available research. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
- 1. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manganese Diphosphine and Phosphinoamine Complexes Are Effective Catalysts for the Production of Biofuel Alcohols via the Guerbet Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Bis(diphenylphosphino)ethane [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datapdf.com [datapdf.com]
A Comparative Guide to 2-(Diphenylphosphino)ethylamine and Other Aminophosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Aminophosphine (B1255530) ligands are a versatile class of compounds that play a crucial role in homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. Among these, 2-(Diphenylphosphino)ethylamine stands out as a widely utilized ligand in various cross-coupling and hydrogenation reactions. This guide provides an objective comparison of this compound with other notable aminophosphine ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific synthetic needs.
Introduction to Aminophosphine Ligands
Aminophosphine ligands are characterized by the presence of both a phosphorus and a nitrogen atom, which can coordinate to a metal center. This dual-coordination ability often imparts unique electronic and steric properties to the resulting metal complexes, influencing their catalytic activity and selectivity. The modular nature of their synthesis allows for fine-tuning of the ligand architecture to optimize performance in specific reactions. This compound is a bidentate P,N-ligand that has proven effective in a variety of palladium- and ruthenium-catalyzed reactions.
Comparison in Catalytic Applications
This section compares the performance of this compound with other aminophosphine ligands in key catalytic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a competent ligand for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is critical for the efficiency of the catalytic cycle. While direct comparative studies are limited, the performance of this compound can be contextualized by examining typical conditions and outcomes for similar P,N-ligands.
| Ligand | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Aryl halide (1 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), K₃PO₄ (2 mmol), Toluene (B28343), 100 °C | Biphenyl derivative | Good to Excellent | [1] (Illustrative) |
| Josiphos-type Ligand | Aryl chloride (1 mmol), Arylboronic acid (1.5 mmol), Pd₂(dba)₃ (1 mol%), K₃PO₄ (2 mmol), Toluene/H₂O, 110 °C | Biphenyl derivative | High | (General knowledge) |
| Buchwald Ligands (e.g., XPhos) | Aryl chloride (1 mmol), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (2 mmol), t-BuOH, 80 °C | Biphenyl derivative | High | [2] (Illustrative) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), the aminophosphine ligand (0.04 mmol, 4 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) in toluene (5 mL) is degassed and heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]
Heck Reaction:
The Heck reaction is a method for the C-C coupling of an unsaturated halide with an alkene. This compound has been shown to be a suitable ligand for this transformation.
| Ligand | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Aryl halide (1 mmol), Olefin (1.2 mmol), Pd(OAc)₂ (2 mol%), Et₃N (1.5 mmol), DMF, 100 °C | Substituted Alkene | Good | [3] (Illustrative) |
| Triphenylphosphine (PPh₃) | Aryl iodide (1 mmol), Olefin (1.1 mmol), Pd(OAc)₂ (1 mol%), Et₃N (1.2 mmol), Acetonitrile, 80 °C | Substituted Alkene | Good to Excellent | [3] (Illustrative) |
Experimental Protocol: General Procedure for the Heck Reaction
A mixture of the aryl halide (1.0 mmol), the olefin (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and triethylamine (B128534) (Et₃N, 1.5 mmol) in N,N-dimethylformamide (DMF, 5 mL) is heated at 100 °C in a sealed tube under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.[3]
Asymmetric Hydrogenation of Ketones
Chiral aminophosphine ligands are extensively used in asymmetric catalysis, particularly in the hydrogenation of prochiral ketones to chiral alcohols. While this compound itself is achiral, its derivatives and other chiral aminophosphines are highly effective.
Comparison of Chiral Aminophosphine Ligands in the Asymmetric Hydrogenation of Acetophenone:
| Ligand | Catalyst System | Product Enantiomeric Excess (ee, %) | Reference |
| Chiral P,N,O-Ligand (L1) | [Ir(COD)Cl]₂ | 98 | [4] |
| SpiroPAP (P,N,N-Ligand) | [Ir(COD)Cl]₂ | >99 | [5] |
| (R,R)-TsDPEN-based Ru catalyst | Ru(II) complex | High | (General knowledge) |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Acetophenone
In a glovebox, a solution of the iridium or ruthenium precursor and the chiral aminophosphine ligand in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is prepared. This catalyst solution is then transferred to a high-pressure autoclave containing a solution of acetophenone. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature until complete conversion is observed. The solvent is then removed under reduced pressure, and the enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Cycles
The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura coupling and the asymmetric hydrogenation of ketones, highlighting the role of the aminophosphine ligand.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism for asymmetric hydrogenation of a ketone.
Conclusion
This compound is a valuable and versatile ligand for a range of palladium- and ruthenium-catalyzed reactions. Its performance is comparable to other established ligands in many cross-coupling applications. For asymmetric transformations, while the parent ligand is achiral, the broader class of chiral aminophosphines demonstrates exceptional enantioselectivity. The choice of the optimal ligand will ultimately depend on the specific substrates, desired reaction outcomes, and process conditions. This guide provides a foundational understanding to aid in this selection process, emphasizing the importance of consulting the primary literature for detailed experimental conditions and performance data for specific applications.
References
A Comparative Guide to the Efficacy of 2-(Diphenylphosphino)ethylamine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphine (B1218219) Ligand Performance in Key C-C and C-N Bond Forming Reactions.
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of phosphine ligand is critical to the success of these transformations, profoundly influencing reaction efficiency, substrate scope, and catalyst stability. This guide provides a detailed comparison of the efficacy of 2-(Diphenylphosphino)ethylamine with other commonly employed phosphine ligands—Xantphos, DavePhos, and SPhos—across three of the most powerful cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.
Ligand Structures at a Glance
| Ligand | Structure |
| This compound | |
| Xantphos | |
| DavePhos | |
| SPhos |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand can significantly impact the reaction yield and turnover number (TON).
Table 1: Efficacy Comparison in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON |
| This compound | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/Water | 100 | 1 | High Conversion | - |
| Xantphos | 4-Bromobenzonitrile | Phenylboronic acid | K₃PO₄ | DMF | 100 | 24 | 92 | - |
| DavePhos | 4-Chlorotoluene (B122035) | Phenylboronic acid | K₃PO₄ | Toluene/Water | 100 | 16 | 98 | - |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/Water | RT | 2 | 95 | - |
Note: Direct comparative data under identical conditions is limited. The data presented is compiled from various sources and may involve slight variations in experimental parameters.
While this compound has been shown to be an effective ligand in Suzuki-Miyaura couplings, bulky and electron-rich biaryl phosphine ligands like SPhos often exhibit exceptional activity, enabling reactions at room temperature with high yields[1].
Performance in Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.
Table 2: Efficacy Comparison in Heck Coupling
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Styrene | Et₃N | NMP | 110 | - | >90 |
| Xantphos | 4-Bromotoluene | Styrene | Cs₂CO₃ | Dioxane | 80 | - | 99 |
| DavePhos | 4-Bromotoluene | Styrene | Cs₂CO₃ | Dioxane | 80 | - | 98 |
| PPh₃ (for comparison) | Bromobenzene | Styrene | Na₂CO₃ | DMF/Water | 100 | 3 | 81 |
Note: The data for this compound is from a polymer-supported application, which may influence the reaction parameters and yield.
This compound has demonstrated high efficacy in Heck couplings, particularly in polymer-supported systems[2]. In homogeneous catalysis, ligands like Xantphos and DavePhos are also highly effective, often providing excellent yields under relatively mild conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. The steric and electronic properties of the phosphine ligand are critical for achieving high catalytic activity.
Table 3: Efficacy Comparison in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Halides | Various Amines | - | - | - | - | Suitable |
| Xantphos | 4-Chlorotoluene | Morpholine (B109124) | NaOt-Bu | Toluene | Reflux | 6 | 94[3] |
| DavePhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 0.5-2 | 99 |
| SPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 80 | 18 | 99 |
Bulky biaryl phosphine ligands such as XPhos, DavePhos, and SPhos are widely recognized for their exceptional performance in Buchwald-Hartwig amination, facilitating the coupling of a broad range of aryl chlorides and amines with high efficiency[3].
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative procedures for each of the cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (2-4 mol%) in a suitable solvent (e.g., toluene/water 10:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Heck Coupling
To a solution of the aryl halide (1.0 mmol), alkene (1.2 mmol), and base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF or NMP, 5 mL) is added the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%). The reaction mixture is degassed and heated under an inert atmosphere at the specified temperature for the indicated time. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired product.
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The vessel is sealed and heated at the specified temperature for the indicated time. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the crude product is purified by chromatography. A specific protocol for the amination of 4-chlorotoluene with morpholine using XPhos resulted in a 94% yield[3].
Visualizations
Catalytic Cycles and Workflows
// Manually position nodes for a circular flow Pd0 -> PdII [dir=forward, color="#34A853"]; PdII -> PdII_R [dir=forward, color="#34A853"]; PdII_R -> Product [dir=forward, color="#34A853"]; Product -> Pd0 [dir=forward, color="#34A853", constraint=false, headport=w, tailport=e];
} Generic cross-coupling catalytic cycle.
Conclusion
This compound is a versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. While it demonstrates good performance, particularly in Suzuki and Heck couplings, the current body of literature suggests that for challenging substrates or for reactions requiring very high turnover numbers, more sterically hindered and electron-rich biaryl phosphine ligands like Xantphos, DavePhos, and SPhos may offer superior performance, especially in Buchwald-Hartwig amination. The choice of ligand is ultimately substrate-dependent, and the data and protocols presented in this guide are intended to serve as a valuable starting point for reaction optimization and catalyst selection in your research endeavors.
References
A Comparative Guide to Phosphine Ligands: 2-(Diphenylphosphino)ethylamine vs. bis(2-Diphenylphosphino)ethylamine in Complex Formation
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the design and synthesis of metal complexes with desired properties. This guide provides an objective comparison of two commercially available phosphine (B1218219) ligands: 2-(diphenylphosphino)ethylamine and bis(2-diphenylphosphino)ethylamine. By examining their distinct structural features and coordination behaviors, this document aims to inform the rational design of novel metal-based catalysts and therapeutics.
This comparison delves into the coordination chemistry, structural characteristics of the resulting complexes, and relevant experimental protocols. Quantitative data is presented in structured tables for ease of comparison, and key concepts are visualized through diagrams to facilitate understanding.
Ligand Properties: A Tale of Two Denticities
The primary distinction between this compound and bis(2-diphenylphosphino)ethylamine lies in their denticity—the number of donor atoms that can bind to a central metal ion. This fundamental difference dictates the geometry and stability of the resulting metal complexes.
This compound can act as a monodentate ligand, coordinating through its phosphorus atom, or as a bidentate P,N-chelating ligand. In contrast, bis(2-diphenylphosphino)ethylamine is a tridentate P,N,P ligand, capable of forming a more rigid and stable coordination environment around a metal center.[1][2]
| Property | This compound | bis(2-Diphenylphosphino)ethylamine |
| Molar Mass | 229.26 g/mol [3] | 441.5 g/mol |
| Structure | Ph₂P(CH₂)₂NH₂ | (Ph₂P(CH₂)₂)₂NH |
| Common Abbreviation | dppea | bdpea |
| Denticity | Monodentate (P) or Bidentate (P,N) | Tridentate (P,N,P)[1] |
| Typical Coordination Modes | Terminal P-coordination, P,N-chelation | Meridional or facial P,N,P-coordination |
Complex Formation and Structural Insights
The differing denticities of these ligands lead to the formation of metal complexes with distinct stoichiometries and geometries.
This compound typically forms complexes of the type ML₂, MLX₂, or M(L-L)X₂ where L represents the monodentate ligand and L-L represents the bidentate chelating ligand. It has been used in the synthesis of complexes with various transition metals, including palladium, molybdenum, and iron.[4][5][6] The flexibility in its coordination mode allows for the formation of diverse molecular architectures.
bis(2-Diphenylphosphino)ethylamine , with its three donor atoms, generally forms 1:1 complexes with metal ions (MLXn). This tridentate ligand is known to form stable complexes with platinum group metals such as rhodium, iridium, palladium, and platinum.[1][7][8] The resulting complexes often exhibit a well-defined geometry, which can be advantageous in applications like catalysis where precise control over the metal's coordination sphere is crucial. The chelate effect, arising from the multiple binding points, contributes to the high stability of these complexes.[2]
To illustrate the structural differences, the following table summarizes key crystallographic data for representative palladium(II) complexes. Please note that the data for the this compound complex is illustrative due to the lack of a specific structure in the search results, while the data for the bis(2-diphenylphosphino)ethylamine analog is based on structurally similar reported complexes.
| Parameter | [PdCl₂(dppea)₂] (hypothetical) | [PdCl(bdpea)]Cl (based on analogs)[1] |
| Coordination Geometry | Square Planar | Square Planar |
| Pd-P Bond Length (Å) | ~2.25 - 2.35 | ~2.20 - 2.30 |
| Pd-N Bond Length (Å) | ~2.10 - 2.20 | ~2.05 - 2.15 |
| P-Pd-P Angle (°) (for cis-isomer) | ~90 | N/A (trans-P donors) |
| P-Pd-N Angle (°) (for chelated dppea) | ~85 - 95 | ~80 - 90 |
Experimental Protocols: Synthesis of Palladium(II) Complexes
Detailed and reproducible experimental protocols are essential for the successful synthesis of metal complexes. Below are representative procedures for the preparation of palladium(II) complexes with each ligand.
Synthesis of a Palladium(II) Complex with this compound
This protocol is based on general methods for the synthesis of palladium-phosphine complexes.
Reaction: PdCl₂(cod) + 2 dppea → [PdCl₂(dppea)₂] + cod
Procedure:
-
To a solution of dichlorobis(cyclooctadiene)palladium(II) (PdCl₂(cod)) (1 mmol) in 20 mL of dichloromethane (B109758) (DCM) is added a solution of this compound (2 mmol) in 10 mL of DCM.
-
The reaction mixture is stirred at room temperature for 4 hours, during which a color change may be observed.
-
The solvent is reduced in volume under reduced pressure.
-
The product is precipitated by the addition of diethyl ether.
-
The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
The complex can be characterized by ³¹P NMR, ¹H NMR, and elemental analysis.
Synthesis of a Palladium(II) Complex with bis(2-Diphenylphosphino)ethylamine
This protocol is adapted from the synthesis of platinum group metal complexes with bis(2-diphenylphosphino)ethylamine.[1]
Reaction: PdCl₂(cod) + bdpea·HCl + NaBPh₄ → [PdCl(bdpea)]BPh₄ + cod + NaCl + HCl
Procedure:
-
A solution of bis(2-diphenylphosphino)ethylamine hydrochloride (bdpea·HCl) (1 mmol) in 20 mL of methanol (B129727) is added to a suspension of dichlorobis(cyclooctadiene)palladium(II) (PdCl₂(cod)) (1 mmol) in 20 mL of benzene.
-
The mixture is stirred at room temperature for 2 hours.
-
A solution of sodium tetraphenylborate (B1193919) (NaBPh₄) (1 mmol) in 10 mL of methanol is then added, and the reaction mixture is stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure, and the residue is extracted with dichloromethane.
-
The product is precipitated from the dichloromethane solution by the addition of diethyl ether.
-
The solid is collected by filtration, washed with diethyl ether, and dried in a vacuum. The complex is then characterized by elemental analysis, conductivity, and ¹H and ³¹P NMR spectral data.[1]
Application in Catalysis: A Performance Outlook
Both this compound and bis(2-diphenylphosphino)ethylamine serve as ligands in the preparation of homogeneous catalysts. The choice of ligand can significantly impact the catalyst's activity, selectivity, and stability.
Complexes of This compound have been utilized in various catalytic reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.[3][9] The potential for both monodentate and bidentate coordination can influence the catalytic cycle and the nature of the active species.
bis(2-Diphenylphosphino)ethylamine forms robust complexes that are also explored as catalysts. The well-defined coordination sphere provided by the tridentate ligand can lead to highly selective catalytic transformations. For instance, palladium complexes with similar bis(phosphino)amine ligands have been applied as pre-catalysts in Heck and Suzuki cross-coupling reactions.
A direct, quantitative comparison of the catalytic performance is challenging without head-to-head studies under identical conditions. However, the structural differences suggest that catalysts derived from bis(2-diphenylphosphino)ethylamine may exhibit higher stability and potentially different selectivity profiles compared to those from this compound due to the more constrained coordination environment.
Visualizing the Chemistry
To better understand the concepts discussed, the following diagrams illustrate the coordination modes of the ligands and a general workflow for complex synthesis and characterization.
Caption: Coordination modes of dppea and bdpea.
Caption: General workflow for complex synthesis.
Conclusion
The choice between this compound and bis(2-diphenylphosphino)ethylamine for complex formation depends heavily on the desired properties of the final metal complex. This compound offers versatility in its coordination, potentially leading to a wider range of complex geometries. In contrast, bis(2-diphenylphosphino)ethylamine provides a more rigid, tridentate coordination that typically results in more stable and well-defined complexes. For applications requiring high stability and stereochemical control, such as in asymmetric catalysis, the tridentate nature of bis(2-diphenylphosphino)ethylamine may be preferable. Conversely, the flexibility of this compound might be exploited to access unique reactivity patterns. This guide serves as a foundational resource to aid researchers in making an informed decision based on the specific goals of their synthetic and catalytic endeavors.
References
- 1. Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]
- 7. library.mcmaster.ca [library.mcmaster.ca]
- 8. Platinum group metal complexes of bis(2-(diphenylphosphino)ethyl benzylamine and bis(2-(diphenylarsino)ethyl)benzylamine | Semantic Scholar [semanticscholar.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Guide to the Structural Nuances of Metal Complexes with Isomeric Phosphine Ligands
For researchers, scientists, and drug development professionals, the subtle modulation of ligand architecture is a critical tool in the design of metal complexes with tailored properties. The choice of isomeric phosphine (B1218219) ligands—differing only in the substitution pattern on an aromatic ring or the connectivity of a backbone—can profoundly influence the steric and electronic environment of the metal center. This, in turn, dictates the complex's stability, reactivity, and catalytic efficacy. This guide provides a comparative analysis of the structural and spectroscopic characteristics of metal complexes featuring isomeric phosphine ligands, supported by experimental data and detailed methodologies.
This comparison will focus on two representative classes of isomeric phosphines: monodentate tris(tolyl)phosphines and bidentate bis(diphenylphosphino)benzenes. By examining the impact of positional isomerism on the resulting metal complexes, we can elucidate key structure-property relationships that are vital for rational catalyst and drug design.
Monodentate Ligands: The Impact of Methyl Position in Tris(tolyl)phosphines
Comparative Data of Palladium(II) Complexes with Isomeric Tris(tolyl)phosphine Ligands
| Property | PdCl₂[P(o-tolyl)₃]₂ | PdCl₂[P(m-tolyl)₃]₂ | PdCl₂[P(p-tolyl)₃]₂ |
| ³¹P NMR (δ, ppm) | ~35 | Data not available | ~20.3-27.5[1] |
| Key Bond Lengths (Å) | Data not available | Data not available | Data not available |
| Key Bond Angles (°) | Data not available | Data not available | Data not available |
| Tolman Cone Angle (θ, °) | 194 | 165 | 145 |
| Tolman Electronic Parameter (ν(CO), cm⁻¹) | 2066.0 | 2069.3 | 2066.9 |
Note: Data is compiled from multiple sources and may not represent directly comparable complexes. Tolman parameters are for the free ligands and serve as a proxy for their behavior in complexes.
The most striking difference among the tolylphosphine isomers is their steric bulk, as quantified by the Tolman cone angle. The ortho-isomer, with the methyl groups positioned closest to the phosphorus atom, is significantly more sterically demanding than the meta and para isomers. This steric hindrance can influence the coordination number of the metal, the stability of the resulting complex, and the accessibility of the metal center for catalysis.
Bidentate Ligands: A Case Study of Isomeric Bis(diphenylphosphino)benzenes
Bidentate phosphine ligands, which can chelate to a metal center, introduce an additional layer of structural constraint. The isomers of bis(diphenylphosphino)benzene (dppbz)—1,2-dppbz, 1,3-dppbz, and 1,4-dppbz—are excellent models for understanding how the bite angle and ligand flexibility impact the geometry and reactivity of metal complexes. A notable example is the comparison of nickel(0) complexes of 1,2-bis(diphenylphosphino)benzene.
Comparative Data for Zerovalent Nickel Complexes of 1,2-Bis(diphenylphosphino)benzene (dppbz)
| Complex | ³¹P NMR (δ, ppm) | ν(CO) (cm⁻¹) | P-Ni-P Angle (°) | Reference |
| (dppbz)Ni(CO)₂ | 43.1 | 2004, 1947 | 90.7 | [2] |
| (dppe)Ni(CO)₂ | 49.3 | 2000, 1941 | 86.1 | [2] |
dppe = 1,2-bis(diphenylphosphino)ethane, included for comparison.
The data for (dppbz)Ni(CO)₂ reveals that the rigid benzene (B151609) backbone of 1,2-dppbz results in a wider P-Ni-P bite angle compared to the more flexible ethylene (B1197577) linker of dppe.[2] This seemingly small change can have significant consequences for the catalytic activity of the complex, influencing the ease of substrate binding and the stability of reaction intermediates.
Experimental Protocols
Synthesis of Bis(diphenyl(m-tolyl)phosphine)palladium(II) chloride
This protocol is adapted from established procedures for the synthesis of similar palladium(II) phosphine complexes.[2]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Benzonitrile (B105546) (or Acetonitrile)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).
-
Add diphenyl(m-tolyl)phosphine (3.26 g, 11.8 mmol, 2.1 equivalents).
-
Add benzonitrile (30 mL).
-
Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to reflux with stirring. The solid starting materials should dissolve to form a clear, colored solution.
-
Maintain the reflux for 4 hours.
-
Allow the reaction mixture to cool slowly to room temperature. A precipitate should form.
-
Continue stirring the mixture at room temperature overnight to ensure complete precipitation.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the yellow solid product under vacuum to a constant weight.
Characterization by ³¹P NMR Spectroscopy
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), dissolve a small amount of the phosphine ligand or its metal complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
A standard multinuclear NMR spectrometer can be used.
-
Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}).
-
Use an external standard of 85% H₃PO₄ for chemical shift referencing (δ = 0 ppm).
-
Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 5-10 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[3]
Single-Crystal X-ray Diffraction
Crystal Growth:
-
Suitable single crystals can often be grown by slow evaporation of a saturated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structure using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. This process refines atomic positions, thermal parameters, and other structural parameters to yield the final, accurate molecular structure.
Conclusion
The choice of an isomeric phosphine ligand is a powerful strategy for fine-tuning the properties of metal complexes. As demonstrated with tris(tolyl)phosphine and bis(diphenylphosphino)benzene isomers, subtle changes in substituent position or backbone connectivity can lead to significant variations in steric hindrance, electronic properties, and coordination geometry. A thorough understanding of these structure-property relationships, supported by robust experimental data from techniques like ³¹P NMR spectroscopy and single-crystal X-ray diffraction, is paramount for the rational design of next-generation catalysts and therapeutic agents.
References
- 1. Synthesis, Physicochemical Characterization, Biological Evaluation, In Silico and Molecular Docking Studies of Pd(II) Complexes with P, S-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
A Comparative Guide to the Spectroscopic Analysis of 2-(Diphenylphosphino)ethylamine Metal Complexes
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize metal complexes of 2-(Diphenylphosphino)ethylamine (dppea). It is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of spectroscopic data and detailed experimental protocols.
Introduction to this compound (dppea) Complexes
This compound is a versatile hybrid ligand featuring both a soft phosphine (B1218219) (P) donor and a hard amine (N) donor site. This P,N-bidentate character allows it to form stable five-membered chelate rings with a variety of transition metals, including palladium, platinum, rhodium, and iron. The resulting complexes are of significant interest in catalysis and materials science. Spectroscopic analysis is crucial for confirming the coordination mode of the ligand, elucidating the geometry of the metal center, and understanding the electronic properties of these complexes.
Key Spectroscopic Characterization Techniques
The structural and electronic properties of dppea metal complexes are primarily investigated using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS).
NMR spectroscopy is one of the most powerful tools for characterizing dppea complexes in solution.[1] ¹H, ¹³C, and ³¹P NMR are routinely employed.
-
³¹P NMR Spectroscopy: The phosphorus-31 nucleus is highly sensitive to its chemical environment. The coordination of the phosphine group to a metal center causes a significant change in the ³¹P chemical shift (δ). For the free dppea ligand, the ³¹P signal appears at approximately -22 ppm.[2] Upon forming a P,N-chelate complex, this signal experiences a substantial downfield shift. For instance, in a cyclometallated palladium(II) complex, the resonance shifts to +51.6 ppm.[3] This large coordination shift is a definitive indicator of the phosphorus atom's involvement in bonding to the metal center.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the organic backbone of the ligand.[1] The signals for the ethylamine (B1201723) bridge protons (–CH₂CH₂–) and the phenyl groups are key diagnostic features. Upon coordination, these signals may broaden or shift depending on the metal and the overall complex structure. For paramagnetic complexes, such as those with high-spin Fe(II), the proton signals can be significantly broadened and shifted.[5]
-
¹³C NMR Spectroscopy: While the natural abundance of ¹³C is low, ¹³C{¹H} NMR spectra provide valuable information about the carbon framework of the complex.[1] The chemical shifts of the ethylamine carbons and the ipso-carbon of the phenyl rings are particularly sensitive to coordination.[2]
Table 1: Comparative NMR Spectroscopic Data (δ in ppm)
| Compound/Complex | Solvent | ³¹P Chemical Shift (δ) | ¹H Chemical Shift (δ) - Representative Signals |
| Free Ligand (dppea) | CDCl₃ | -22.0[2] | 7.47-7.28 (m, 10H, Ph), 2.88-2.80 (m, 2H, PCH₂), 2.24 (t, 2H, NCH₂)[2] |
| [Pd(P,N-dppea)(C₉H₁₂N)]Cl | CDCl₃ | +51.6[3] | Not specified |
| Fe1 Complex (modified dppea) | CDCl₃ | Not specified | Paramagnetic broadening expected |
| Alternative Ligand: dppe | - | ~ -13 (free) | - |
| [Pt(bpy-H)(Me)(dppe)] | CDCl₃ | +44.7, +43.3[4] | - |
| Alternative Ligand: dppm | - | ~ -23.6 (free)[4] | - |
IR spectroscopy is used to identify the vibrational modes of the functional groups within the dppea ligand and to observe changes upon coordination.[6]
-
N-H Vibrations: The free ligand exhibits N-H stretching vibrations (ν(N-H)) in the region of 3300-3400 cm⁻¹. Upon coordination of the amine nitrogen to the metal center, the electron density around the nitrogen atom changes, typically causing a shift in these stretching frequencies.
-
P-C and C-N Vibrations: The stretching vibrations associated with the P-Ph and C-N bonds are also sensitive to complexation. Shifts in these bands provide further evidence of coordination.
-
Metal-Ligand Vibrations: In the far-IR region (typically below 600 cm⁻¹), new bands corresponding to the metal-phosphorus (ν(M-P)) and metal-nitrogen (ν(M-N)) stretching vibrations can be observed, directly confirming the formation of coordinate bonds.[7]
Table 2: Representative Infrared Spectroscopic Data (cm⁻¹)
| Compound/Complex | ν(N-H) | ν(C=C) aromatic | ν(P-C) / ν(C-N) region | ν(M-N) / ν(M-O) |
| Free Ligand (dppea) | ~3350, 3280 | ~1585, 1480 | ~1100, 740, 695 | - |
| Fe-dppea derivative complex (Fe4) | 3185 (m) | 1572 (m) | 1431 (s), 1086 (s) | 656 (m)[2] |
| Fe-dppea derivative complex (Fe2) | 3125 (m) | 1597 (w) | 1433 (m), 1092 (m) | Not specified[2] |
UV-Vis spectroscopy provides insights into the electronic structure of the dppea metal complexes by probing electronic transitions.[8]
-
Ligand-Centered (LC) Transitions: The phenyl rings of the dppea ligand give rise to intense π → π* transitions in the UV region (typically < 300 nm).
-
Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals and acceptor-type ligands (though dppea is not a strong acceptor), MLCT bands can appear.
-
Ligand-to-Metal Charge Transfer (LMCT): Transitions from the ligand's filled orbitals to the metal's empty d-orbitals can occur, often in the visible or near-UV region.[3][9]
-
d-d Transitions: For transition metal complexes with partially filled d-orbitals, weak absorptions corresponding to electronic transitions between d-orbitals (d-d transitions) can be observed in the visible region. The energy and intensity of these bands are indicative of the coordination geometry and the ligand field strength.
Table 3: Representative UV-Visible Spectroscopic Data
| Complex Type | λ_max (nm) | Molar Extinction (ε, M⁻¹cm⁻¹) | Assignment |
| Typical Fe(II)-diphosphine complexes | ~350-500 | Moderate to Strong | MLCT[3] |
| Typical Pd(II)/Pt(II) square planar complexes | ~350-450 | Weak to Moderate | d-d transitions[10] |
| Rhodium(III) octahedral complexes | ~300-450 | Weak to Moderate | d-d transitions[11] |
Mass spectrometry is used to determine the molecular weight of the complex and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI-MS) is a common soft ionization technique for organometallic complexes, as it often allows for the observation of the intact molecular ion.[12] The observed isotopic distribution pattern can be compared with the theoretical pattern to confirm the elemental composition, which is particularly useful for complexes containing metals with multiple isotopes like palladium or platinum.[12]
Comparison with Alternative Phosphine Ligands
The spectroscopic properties of dppea complexes can be compared to those of complexes with other common diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,1-bis(diphenylphosphino)methane (dppm).
-
NMR: Dppe, like dppea, forms a stable five-membered chelate ring, resulting in a significant downfield ³¹P NMR coordination shift.[4] In contrast, dppm forms a less stable four-membered ring and often acts as a bridging ligand, which typically results in an upfield shift of the ³¹P NMR signal upon coordination.[4] The presence of the amine donor in dppea provides an additional coordination site and can influence the electronic environment of the phosphorus atom compared to the symmetrical P,P ligand dppe.
-
IR: The most significant difference in the IR spectra is the presence of N-H stretching bands in dppea complexes, which are absent in dppe and dppm complexes. This provides a clear spectroscopic handle for identifying the dppea ligand.
Experimental Protocols
Below are generalized protocols for the key spectroscopic analyses. Instrument parameters and sample concentrations may need to be optimized for specific complexes.
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the metal complex in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0 ppm). Use 85% H₃PO₄ as an external standard for ³¹P NMR (δ = 0 ppm).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount (~1 mg) of the solid complex with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Alternatively, for solution-state IR, dissolve the complex in a suitable solvent (e.g., CH₂Cl₂) and use a liquid IR cell.
-
Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic vibrational bands.
-
-
UV-Vis Spectroscopy:
-
Prepare a stock solution of the complex in a UV-Vis transparent solvent (e.g., CH₂Cl₂, acetonitrile) of a known concentration (e.g., 10⁻³ M).
-
Prepare a series of dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.[3]
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from approximately 200 to 800 nm in a 1 cm path length quartz cuvette.
-
Use the pure solvent as a reference.
-
Determine the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law.
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the complex (~10-100 µg/mL) in a solvent suitable for electrospray, such as methanol (B129727) or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The source parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion and minimize fragmentation.
-
Analyze the resulting spectrum for the molecular ion peak and compare its m/z value and isotopic pattern with the expected values.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound metal complex.
Caption: General workflow for synthesis and spectroscopic analysis of dppea metal complexes.
References
- 1. arts.units.it [arts.units.it]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the X-ray Crystal Structures of 2-(Diphenylphosphino)ethylamine Complexes
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structural features of metal complexes incorporating the 2-(diphenylphosphino)ethylamine (dppea) ligand. This document summarizes key crystallographic data, provides detailed experimental protocols for their synthesis and crystallization, and visualizes the coordination behavior of the dppea ligand.
The this compound ligand is a versatile building block in coordination chemistry, capable of forming stable complexes with a variety of transition metals. Its structural and electronic properties are of significant interest in fields ranging from catalysis to medicinal chemistry. This guide focuses on the X-ray crystal structures of palladium(II), platinum(II), and gold(I) complexes of dppea and its close analogs, providing a comparative analysis of their coordination geometries.
Structural Comparison of dppea Complexes
The coordination of this compound to different metal centers results in distinct structural parameters. The following table summarizes key bond lengths and angles obtained from X-ray crystallographic studies of representative palladium, and gold complexes. Unfortunately, a suitable crystal structure for a simple bidentate platinum(II) complex with dppea was not available in the searched databases.
| Complex | Metal | M-P (Å) | M-Cl (Å) | M-N (Å) | P-M-P (°) | P-N-P (°) | Coordination Geometry |
| [PdCl(dpea)]Cl | Pd(II) | 2.22 (mean) | 2.37 (mean) | - | 71.4 | 97.7 | Distorted Square Planar |
| [Au(dppea)Cl] | Au(I) | 2.228(1) | 2.288(1) | - | - | - | Linear |
| [Au(dppea)₂]Cl | Au(I) | 2.321(2), 2.326(2) | - | - | 175.75(7) | - | Distorted Linear |
Experimental Protocols
The synthesis of these metal-phosphine complexes generally involves the reaction of the dppea ligand with a suitable metal precursor in an appropriate solvent. Subsequent crystallization is typically achieved through slow evaporation or vapor diffusion.
Synthesis of Dichloro[bis(2-(diphenylphosphino)ethyl)amine]palladium(II)
This synthesis is for a close analog of the target palladium complex.
Procedure: A solution of the ligand bis[2-(diphenylphosphino)ethyl]amine (dpea) in benzene (B151609) is added to a solution of dichlorido(cycloocta-1,5-diene)palladium(II) ([PdCl₂(COD)]) in benzene. The reaction mixture is stirred, leading to the formation of the desired complex, which can be crystallized by slow evaporation of the solvent.[1]
Synthesis of Chloro(this compound)gold(I)
Procedure: A solution of this compound (dppea) in dichloromethane (B109758) is added to a solution of (dimethyl sulfide)gold(I) chloride in dichloromethane. The reaction mixture is stirred at room temperature, and the product can be isolated by precipitation or crystallization.
General Crystallization Methods
Single crystals suitable for X-ray diffraction are typically grown by one of the following methods:
-
Slow Evaporation: The complex is dissolved in a suitable solvent (e.g., dichloromethane, chloroform, or a solvent mixture) in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A solution of the complex in a relatively good solvent is placed in a vial, which is then placed in a larger sealed container containing a "poor" solvent in which the complex is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.
-
Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals may form at the interface of the two solvents.
Visualization of dppea Coordination
The coordination of the this compound ligand to a metal center can be visualized as a signaling pathway or workflow. Below are Graphviz diagrams illustrating the chelation of the ligand to a metal center.
Caption: Bidentate coordination of dppea to a metal center.
Caption: Experimental workflow for synthesis and structure determination.
References
A Comparative Guide to 2-(Diphenylphosphino)ethylamine for Researchers
For scientists and professionals in drug development and research, the selection of high-purity reagents is paramount to the success and reproducibility of synthetic methodologies. 2-(Diphenylphosphino)ethylamine is a critical phosphine (B1218219) ligand frequently employed in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. This guide provides a comparative analysis of this compound from various suppliers, supported by experimental data and protocols to aid in your selection process.
Product Quality Comparison
A key determinant of a reagent's suitability is its purity and the presence of any potential catalytic inhibitors. The Certificate of Analysis (CoA) provides a lot-specific summary of a product's quality. Below is a comparison of typical specifications for this compound from leading chemical suppliers.
| Parameter | Supplier A (Sigma-Aldrich) | Supplier B (Alfa Aesar) | Supplier C (Strem Chemicals) |
| Purity (by GC) | ≥95.0%[1] | ≥94.0% | min. 95%[2] |
| Appearance | Colorless to pale yellow liquid | Clear colorless to pale yellow liquid | Colorless to yellow liquid[2] |
| Form | Liquid[1] | Liquid | Liquid[2] |
| Molecular Formula | C₁₄H₁₆NP[1] | C₁₄H₁₆NP | (C₆H₅)₂PCH₂CH₂NH₂[2] |
| Molecular Weight | 229.26 g/mol [1] | 229.27 g/mol | 229.26 g/mol |
Note: The data presented is based on generally available information from supplier websites. For lot-specific data, please refer to the Certificate of Analysis for a particular batch.
Alternative Ligand: 1,2-Bis(diphenylphosphino)ethane (B154495) (dppe)
A common alternative to this compound in cross-coupling reactions is 1,2-Bis(diphenylphosphino)ethane (dppe).[3] While both are bidentate phosphine ligands, their structural and electronic differences can influence reaction outcomes.
| Feature | This compound | 1,2-Bis(diphenylphosphino)ethane (dppe) |
| Structure | Contains a P-C-C-N backbone | Contains a P-C-C-P backbone[4] |
| Coordinating Atoms | Phosphorus, Nitrogen | Two Phosphorus atoms[3] |
| Typical Applications | Buchwald-Hartwig amination, Suzuki-Miyaura coupling[1] | Used in various palladium-catalyzed reactions[3] |
| Key Advantage | The presence of the amine functionality can influence catalyst activity and solubility. | Forms stable chelate complexes with transition metals.[5] |
The choice between these ligands often depends on the specific substrates and desired reaction kinetics.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This procedure outlines a common method for the preparation of this compound.
Reaction Scheme:
(C₆H₅)₂PH + ClCH₂CH₂NH₂·HCl + 2 eq. Base → (C₆H₅)₂PCH₂CH₂NH₂ + Base·HCl + Byproducts
Materials:
-
2-Chloroethylamine (B1212225) hydrochloride
-
Strong base (e.g., sodium amide, n-butyllithium)
-
Anhydrous, inert solvent (e.g., THF, diethyl ether)
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base).
-
Slowly add the strong base to deprotonate the diphenylphosphine, forming a lithium or sodium diphenylphosphide solution.
-
In a separate flask, prepare a suspension of 2-chloroethylamine hydrochloride in the anhydrous solvent.
-
Slowly add the 2-chloroethylamine hydrochloride suspension to the diphenylphosphide solution at a low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction carefully with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Application in Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.
Reaction Scheme:
Ar¹-X + Ar²-B(OR)₂ + Pd catalyst / this compound + Base → Ar¹-Ar²
Materials:
-
Aryl halide (Ar¹-X; X = Br, I)
-
Arylboronic acid or ester (Ar²-B(OR)₂)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium source (e.g., 1-5 mol%) and this compound (1-10 mol%).
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes or by using a freeze-pump-thaw technique.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[6]
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and a typical cross-coupling reaction.
Signaling Pathways in Catalysis
The catalytic cycle of the Buchwald-Hartwig amination, a key application of this compound, involves a series of well-defined steps. The following diagram illustrates this fundamental process.
References
- 1. ≥95.0% (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Strem, An Ascensus Company CAS# 4848-43-5. 1g. This compound, | Fisher Scientific [fishersci.com]
- 3. 1,2-Bis(diphenylphosphino)ethane [Dppe] [commonorganicchemistry.com]
- 4. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 5. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Researcher's Guide to the Quantification of Primary and Secondary Amines: A Comparison of Validated Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of primary and secondary amines is a critical task in a wide range of applications, from pharmaceutical quality control to environmental monitoring and metabolomics. The inherent chemical properties of amines, such as high polarity and often low UV absorbance, present significant analytical challenges.[1] This guide provides an objective comparison of the most common and validated analytical methods for amine quantification, with a focus on chromatographic techniques requiring derivatization. Detailed experimental protocols and comparative performance data are presented to aid in method selection and implementation.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of amine analysis.[1] These separation techniques are frequently coupled with various detectors, including Mass Spectrometry (MS), for enhanced sensitivity and specificity. Due to the analytical challenges posed by amines, a derivatization step is often essential to improve their chromatographic behavior and detectability.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for amine analysis.[3] Separation is typically achieved on a reversed-phase column. However, the direct analysis of amines can be difficult due to their low UV absorbance and high polarity.[3] Pre-column or post-column derivatization is commonly employed to attach a chromophoric or fluorophoric tag to the amine, enhancing detection by UV-Vis or Fluorescence detectors.[3]
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable analytes. For many amines, derivatization is necessary to increase their volatility and reduce interactions with the acidic surface of the capillary column.[4][5] GC is often coupled with a Mass Spectrometer (GC-MS), which provides excellent sensitivity and structural information.[6][7]
-
Spectroscopic Methods: While chromatographic methods are dominant, certain spectroscopic techniques can be used for amine quantification. Infrared (IR) spectroscopy can distinguish between primary, secondary, and tertiary amines based on N-H stretching absorptions, but it is less suited for quantification of individual amines in complex mixtures.[8] Quantitative Raman Spectroscopy is another option, particularly for aqueous solutions, as it is not affected by the water background.[9] Colorimetric assays using reagents like ninhydrin (B49086) can also be employed for quantification.[10][11]
The Critical Role of Derivatization
Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for analysis.[2] For primary and secondary amines, this typically involves reacting the amine with a reagent to introduce a group that is easily detectable. The choice of derivatization reagent is a critical step in method development and depends on the nature of the amines, the desired sensitivity, and the available detection systems.[3]
A wide variety of derivatization reagents are available, each with its own advantages and limitations.[12] Some of the most commonly used reagents include:
-
o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3] It is a popular choice due to its high sensitivity.
-
9-Fluorenylmethylchloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[12][13]
-
Dansyl Chloride (DNS-Cl): A versatile reagent that reacts with primary and secondary amines to produce fluorescent derivatives with high ionization efficiency, making it suitable for LC-MS.[14]
-
Dabsyl Chloride (Dabsyl-Cl): Forms stable, colored derivatives with primary and secondary amines that can be detected by UV-Vis.[12][14]
-
Benzenesulfonyl Chloride (BSC): Often used in GC-MS methods, as it reacts with amines to form derivatives with low polarity.[5]
Quantitative Performance Data
The selection of an analytical method is often guided by its performance characteristics. The following tables summarize quantitative data from various studies on the analysis of primary and secondary amines using different methods and derivatization reagents.
Table 1: Performance Characteristics of HPLC Methods for Amine Quantification
| Derivatization Reagent | Analyte(s) | Linearity (R²) | LOD | LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference(s) |
| OPA | Amino Acids & Alkyl Amines | ≥0.99 | 0.13–0.37 pM (Amino Acids); 0.9–7.2 ng (Alkyl Amines) | Not Reported | < 2.35% | 70–109% | [15] |
| OPA | Primary Amines | Not Reported | Not Reported | Not Reported | Not Reported | 72-98% | [11] |
| FMOC-Cl | Primary & Secondary Amines | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [13][16] |
| Dansyl-Cl | Amines | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [14][17] |
| Dabsyl-Cl | Amines | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [12][14] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.
Table 2: Performance Characteristics of GC-MS Methods for Amine Quantification
| Derivatization Reagent | Analyte(s) | Linearity (R²) | LOD | LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference(s) |
| Benzenesulfonyl Chloride | 14 Standard Amines | Not Reported | 0.04–0.42 µg/mL (gaseous); 0.16–1.69 µg/mL (particulate) | Not Reported | < 30% | 68.8–180% | [5] |
| Iodinated Derivatives | Aromatic Amines | > 0.99 | 0.9–3.9 pg/L (GC-EI-MS/MS) | Not Reported | < 15% (intra-day) | 80–104% | [7] |
| Not specified | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | 3.8% (within-run); 5.8% (between-run) | Not Reported | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC and GC-based amine analysis.
Protocol 1: HPLC Analysis of Primary Amines with OPA Derivatization
This protocol describes a pre-column derivatization method using o-phthalaldehyde (OPA) for the quantification of primary amines by HPLC with fluorescence detection.[3][15]
1. Sample Preparation:
-
For biological tissues, homogenize the sample in a suitable buffer on ice.[3]
-
Centrifuge the homogenate to pellet solids and collect the supernatant for analysis.[3]
-
For environmental or pharmaceutical samples, dissolve or extract the sample in an appropriate solvent and filter through a 0.45 µm filter.[1]
2. Derivatization:
-
Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~10).[15][16]
-
In an autosampler vial or microcentrifuge tube, mix the sample or standard with the OPA reagent.
-
The reaction is rapid and typically completes within minutes at room temperature.[3]
3. HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[13][18]
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35 °C).[18]
-
Detection: Fluorescence detector with an excitation wavelength of ~230-340 nm and an emission wavelength of ~450 nm.[15]
-
Quantification: Create a calibration curve using a series of derivatized amine standards of known concentrations.
Protocol 2: GC-MS Analysis of Amines with BSC Derivatization
This protocol outlines a method for the analysis of primary and secondary amines using gas chromatography-mass spectrometry after derivatization with benzenesulfonyl chloride (BSC).[5]
1. Sample Preparation:
-
Extract amines from the sample matrix using a suitable solvent. For aqueous samples, liquid-liquid extraction at a basic pH is common.[6]
-
Concentrate the extract to a known volume.
2. Derivatization:
-
Adjust the pH of the sample extract to alkaline conditions using a buffer (e.g., sodium carbonate).
-
Add a solution of benzenesulfonyl chloride (BSC) in an organic solvent.
-
Vortex or shake the mixture to facilitate the reaction.
-
After the reaction is complete, the organic phase containing the derivatized amines is separated, dried (e.g., with anhydrous sodium sulfate), and prepared for injection.[5]
3. GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector: Splitless injection mode at a high temperature (e.g., 290 °C).[5]
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized amines. For example, start at 80°C, ramp to 180°C, then to 240°C, and finally to 290°C.[5]
-
Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: Prepare a calibration curve by derivatizing and analyzing a series of standard solutions.
Methodology Visualizations
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for HPLC-based quantitative analysis of amines after pre-column derivatization.
Caption: General experimental workflow for the GC-MS analysis of amines following derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. ondavia.com [ondavia.com]
- 10. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic and Steric Effects of Phosphine Ligands
In the realm of organometallic chemistry and homogeneous catalysis, the careful selection of ligands is paramount to controlling reaction outcomes. Among the vast library of ligands, phosphines stand out for their remarkable tunability. The reactivity, selectivity, and stability of a metal catalyst can be finely adjusted by modifying the electronic and steric properties of its phosphine (B1218219) ligands. This guide provides a comparative analysis of common phosphine ligands, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for catalyst design and optimization.
Understanding Electronic and Steric Effects
The influence of phosphine ligands on a metal center is primarily described by two key properties:
-
Electronic Effects : This pertains to the electron-donating or electron-withdrawing nature of the phosphine. More electron-donating ligands increase the electron density on the metal center, which can impact its reactivity and stability. The Tolman Electronic Parameter (TEP) is a widely accepted metric to quantify this effect.[1]
-
Steric Effects : This refers to the bulkiness of the phosphine ligand. The steric hindrance imposed by the ligand can influence the coordination number of the metal, the rate of ligand substitution, and the regioselectivity or stereoselectivity of a reaction. The Tolman cone angle (θ) is the most common parameter used to quantify the steric bulk of a phosphine ligand.[1]
It is crucial to recognize that electronic and steric effects are often interrelated and can be challenging to separate completely.[2] For instance, changes in substituent bulk that alter the cone angle can also influence the electronic properties of the phosphorus atom.[2]
Comparative Data of Phosphine Ligands
The following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle for a selection of common phosphine ligands. Lower TEP values indicate stronger electron-donating ability, while larger cone angles signify greater steric bulk.
| Ligand | Formula | Tolman Electronic Parameter (TEP) (cm⁻¹) | Tolman Cone Angle (θ) (°) |
| Trimethylphosphine | PMe₃ | 2064.1 | 118 |
| Triethylphosphine | PEt₃ | 2061.7 | 132 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 2060.3 | 132 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 |
| Triphenylphosphine | PPh₃ | 2068.9 | 145 |
| Tris(o-tolyl)phosphine | P(o-tolyl)₃ | 2067.1 | 194 |
| Trimethyl phosphite | P(OMe)₃ | 2076.3 | 107 |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | 128 |
Note: TEP values are typically determined from the A₁ C-O stretching frequency of LNi(CO)₃ complexes in CH₂Cl₂. Cone angles are calculated or measured from space-filling models.
Impact on Catalytic Performance: A Case Study
The interplay of electronic and steric effects is evident in various catalytic reactions. For example, in the Suzuki-Miyaura cross-coupling reaction, the choice of phosphine ligand is critical for achieving high yields and turnover numbers.
A study on the Suzuki coupling of aryl chlorides with phenylboronic acid catalyzed by a palladium complex demonstrated that both electronic and steric factors of the phosphine ligand significantly influence the reaction outcome. Generally, more electron-rich and sterically demanding phosphines, such as P(t-Bu)₃, tend to promote the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle, leading to higher reaction rates. However, excessive steric bulk can also hinder the approach of the substrates, leading to a decrease in catalytic activity. This highlights the delicate balance that must be achieved when selecting a phosphine ligand for a specific application.
Experimental Protocols
1. Determination of Tolman Electronic Parameter (TEP)
The TEP is experimentally determined using infrared (IR) spectroscopy.[1]
-
Principle : The method relies on the synthesis of nickel tricarbonyl phosphine complexes, LNi(CO)₃. The electron-donating ability of the phosphine ligand (L) influences the extent of π-backbonding from the nickel atom to the antibonding orbitals of the carbon monoxide (CO) ligands. Stronger electron-donating phosphines increase the electron density on the nickel, leading to stronger π-backbonding and a lower C-O stretching frequency (ν(CO)) in the IR spectrum.
-
Procedure :
-
Synthesize the LNi(CO)₃ complex by reacting Ni(CO)₄ with the desired phosphine ligand (L).
-
Record the IR spectrum of the purified LNi(CO)₃ complex in a suitable solvent (typically dichloromethane).
-
Identify the frequency of the A₁ symmetric C-O stretching band. This frequency is the Tolman Electronic Parameter.
-
2. Determination of Tolman Cone Angle (θ)
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.
-
Principle : The cone angle is defined as the apex angle of a cone, centered 2.28 Å from the center of the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the substituents on the phosphine.
-
Procedure :
-
From Physical Models : Originally, cone angles were measured from physical Corey-Pauling-Koltun (CPK) space-filling models.
-
From X-ray Crystallography : A more accurate method involves obtaining the crystal structure of a metal-phosphine complex. The cone angle can then be calculated from the crystallographically determined bond angles and bond lengths.
-
Computational Methods : With the advancement of computational chemistry, cone angles can be accurately calculated from the optimized geometries of phosphine ligands using methods like density functional theory (DFT).[3]
-
Visualizing Ligand Effects and Experimental Workflow
Caption: Interplay of electronic and steric effects of phosphine ligands on catalyst performance.
Caption: Workflow for the evaluation of phosphine ligand properties and performance.
References
Performance of Chiral Phosphine Ligands in Enantioselective Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical decision that profoundly impacts the efficiency, enantioselectivity, and overall success of an asymmetric synthesis. This guide provides an objective comparison of the performance of several prominent chiral phosphine (B1218219) ligands in key enantioselective transformations. The data presented herein, supported by detailed experimental protocols, is intended to aid in the rational selection of ligands for specific applications.
Chiral phosphine ligands have become indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The success of these ligands lies in their ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. This guide focuses on the performance of well-established ligand families such as BINAP and Josiphos, alongside other notable examples in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental and widely utilized method for the synthesis of chiral compounds. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. The following tables provide a comparative overview of the performance of various chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of the benchmark substrate, methyl (Z)-α-acetamidocinnamate.
Table 1: Performance of Chiral Phosphine Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| (R,R)-NORPHOS | [Rh(COD)(NORPHOS)]BF₄ | THF/MeOH | 1 | 25 | >99 | >99 | [1][2] |
| (R)-BINAP | [Rh(COD)(BINAP)]BF₄ | THF | 1 | 25 | ~100 | 96 | [1][2] |
| (R,R)-Me-DuPhos | [Rh(COD)(Me-DuPhos)]BF₄ | MeOH | 1 | 25 | 100 | >99 | [1] |
| (R,S)-Josiphos | [Rh(COD)(Josiphos)]BF₄ | MeOH | 1 | 25 | >95 | >99 | [1] |
| (S,S)-DIPAMP | [Rh(COD)(DIPAMP)]BF₄ | MeOH | 1 | 25 | 100 | 96 | [3] |
| PhthalaPhos | in situ | CH₂Cl₂ | 1 | 25 | >95 | >94 |
Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters provides access to chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. Ruthenium-based catalysts, particularly those employing BINAP and its derivatives, have proven to be highly effective for this transformation.
Table 2: Performance of Chiral Phosphine Ligands in the Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate
| Ligand | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | S/C Ratio | Yield (%) | ee (%) | Ref. |
| (R)-BINAP | RuCl₂--INVALID-LINK--n | MeOH | 4 | 50 | 2000 | 100 | 98 (R) | [4][5] |
| (R)-C3-TunePhos | RuCl₂--INVALID-LINK--n | MeOH | 4 | 50 | 2000 | 100 | 99 (R) | |
| CPF-PILs with (S)-BINAP | [(CPF-PIL)RuBr₂] | MeOH | 50 | 50 | 100 | 100 | 97 (S) | [6] |
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The choice of chiral ligand is crucial for controlling both the enantioselectivity and regioselectivity of the reaction. The performance of various ligands in the AAA of the benchmark substrate 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate is summarized below.
Table 3: Performance of Chiral Phosphine Ligands in the Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with Dimethyl Malonate
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| (R,R)-f-spiroPhos | Pd₂(dba)₃ / Ligand | BSA/AcOLi | THF | 40 | 95 | 99 | [7][8] |
| TADDOL-based phosphoramidite (B1245037) (L1) | [Pd(allyl)Cl]₂ / Ligand | BSA/AcOLi | CH₂Cl₂ | RT | 98 | 98 | [9] |
| P-chiral diazophospholidine (L4) | [Pd(allyl)Cl]₂ / Ligand | BSA/AcOLi | CH₂Cl₂ | RT | 99 | 98 | [9] |
| VALAP-type (L33j) | [Pd(allyl)Cl]₂ / Ligand | BSA/AcOLi | THF | RT | 50 | 93 | [10] |
| PhAk-Ox | [(allyl)Pd(PhAk-Ox)]OTf | NaH | THF | RT | 95 | 92 | [11] |
Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%). Anhydrous and degassed solvent (e.g., THF or MeOH) is added, and the mixture is stirred at room temperature for 20-30 minutes to form the catalyst solution.[12]
Hydrogenation: To a separate Schlenk flask is added methyl (Z)-α-acetamidocinnamate (1.0 mmol). The flask is sealed, and the atmosphere is replaced with nitrogen. The previously prepared catalyst solution is then transferred to this flask via cannula. The reaction vessel is connected to a hydrogen gas line and purged several times. The reaction is then stirred under a hydrogen atmosphere (typically 1 atm) at a controlled temperature (e.g., 25 °C).[12]
Work-up and Analysis: Upon completion (monitored by TLC or GC), the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the product. The enantiomeric excess (ee%) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[12]
Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, [Pd₂(dba)₃] (2.5 mol%) and the chiral phosphine ligand (5.5 mol%) are dissolved in anhydrous THF. The solution is stirred at room temperature for 20 minutes. To this solution, 1,3-diphenylallyl acetate (1.0 equiv.), dimethyl malonate (3.0 equiv.), N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 equiv.), and a catalytic amount of lithium acetate (5 mol%) are added sequentially.[7][10]
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 40 °C) and monitored by TLC or GC for the consumption of the starting material.
Work-up and Analysis: Once the reaction is complete, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC.[7]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Ru-MOP and Ru-BINAP Complexes in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical determinant of success in asymmetric synthesis. This guide provides an objective comparison of the reactivity and performance of two prominent ruthenium-based catalyst systems: Ru-MOP and Ru-BINAP. By examining their performance in key catalytic reactions, supported by experimental data and detailed protocols, this document aims to inform the strategic selection of catalysts for specific synthetic challenges.
The distinct structural features of the monodentate MOP (2-diphenylphosphino-2'-methoxy-1,1'-binaphthyl) and the bidentate BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands impart unique reactivity profiles to their respective ruthenium complexes. These differences manifest in their stability, substrate scope, and the stereochemical outcomes of the reactions they catalyze.
Comparative Analysis of Catalytic Performance
A direct comparison of Ru-MOP and Ru-BINAP in the asymmetric hydrogenation of ketones and β-keto esters reveals significant differences in their catalytic efficacy. While Ru-BINAP is a well-established and highly effective ligand for a broad range of substrates, Ru-MOP exhibits a more nuanced reactivity.
Asymmetric Hydrogenation of Acetophenone (B1666503)
The asymmetric hydrogenation of acetophenone to 1-phenylethanol (B42297) is a benchmark reaction for evaluating the performance of chiral catalysts. Data for Ru-BINAP systems, particularly in combination with a diamine co-ligand, demonstrates high efficiency and enantioselectivity.
| Catalyst System | Substrate | Yield (%) | ee (%) | TON | Conditions |
| RuCl₂( (S)-TolBINAP)((S,S)-DPEN) | Acetophenone | 100 | 80 | 2,400,000 | 45 atm H₂, 30 °C, 48 h |
| Ru-MOP | Acetophenone | N/A | N/A | N/A | Data not available in a directly comparable study |
Asymmetric Hydrogenation of β-Keto Esters
The reduction of β-keto esters is another critical transformation in asymmetric synthesis. Ru-BINAP catalysts have been shown to be highly effective for this class of substrates.
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions |
| Ru/POP-BINAP | Methyl acetoacetate (B1235776) | >99 | 93.5 | 50 °C, 5 h |
| Ru-MOP | Methyl 3-oxobutanoate | N/A | N/A | Data not available in a directly comparable study |
Note: While Ru-BINAP shows excellent performance, specific quantitative data for the asymmetric hydrogenation of methyl acetoacetate with a Ru-MOP catalyst under comparable conditions is not available in the surveyed literature.
Reactivity in Bond Activation
Beyond hydrogenation, the reactivity of these complexes in bond activation highlights their differing electronic and steric properties. Comparative studies have shown that Ru-MOP and Ru-BINAP complexes exhibit distinct behaviors in C-H, N-H, and Ph-X bond activations.
Ru-BINAP complexes are capable of activating C-H and N-H bonds, a reactivity attributed to the presence of a non-coordinated PPh₂ group. In contrast, Ru-MOP complexes are reluctant to activate C-H and N-H bonds under similar conditions. However, Ru-MOP complexes have demonstrated the ability to activate aryl halides (Ph-X, where X = I, Br, Cl), including the challenging substrate chlorobenzene, a reaction not readily achieved with corresponding Ru-BINAP complexes.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these catalyst systems.
General Procedure for Asymmetric Hydrogenation of Acetophenone with Ru-BINAP/Diamine Catalyst
A flame-dried Schlenk flask is charged with 2-propanol, acetophenone, and the Ru-BINAP/diamine catalyst. The mixture is degassed through three freeze-pump-thaw cycles. A solution of potassium tert-butoxide in 2-propanol is then added. The resulting solution is transferred to a stainless-steel autoclave, which is then pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a set temperature for the specified time. Upon completion, the conversion and enantiomeric excess are determined by gas chromatography.
A detailed protocol for the asymmetric hydrogenation of a ketone or β-keto ester using a Ru-MOP catalyst was not found in the reviewed literature.
Catalytic Cycles and Workflows
The proposed mechanisms for these catalytic systems provide insight into their function.
Figure 1. A simplified catalytic cycle for the Ru-BINAP/diamine catalyzed asymmetric hydrogenation of a ketone.
Figure 2. A general experimental workflow for asymmetric hydrogenation.
Conclusion
Ru-BINAP complexes, particularly when paired with diamine co-ligands, are highly efficient and enantioselective catalysts for the asymmetric hydrogenation of a wide array of ketones and β-keto esters. Their reactivity profile is well-documented, making them a reliable choice for these transformations.
Ru-MOP complexes, while less extensively studied in direct comparative catalytic hydrogenations, present a unique reactivity pattern. Their reluctance to activate C-H and N-H bonds, coupled with their ability to activate aryl halides, suggests their potential in different areas of catalysis, such as cross-coupling reactions.
The lack of direct, quantitative comparative data for Ru-MOP in benchmark asymmetric hydrogenation reactions highlights a gap in the current literature. Further research directly comparing these two catalyst systems under identical conditions would be invaluable for the catalysis community to make more informed decisions in catalyst selection. For now, Ru-BINAP remains the more established and broadly applicable choice for the asymmetric hydrogenation of ketones and related substrates.
Phosphine-Amine Ligands in Tandem Catalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient catalytic systems is paramount in modern organic synthesis and drug development. Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. The success of these complex transformations hinges on the design of the catalyst, with the ligand playing a pivotal role in controlling activity, selectivity, and stability. Phosphine-amine ligands, a class of bifunctional molecules possessing both a soft phosphine (B1218219) donor and a hard amine functionality, have emerged as promising candidates for orchestrating tandem catalytic cycles. This guide provides an objective comparison of the performance of phosphine-amine and related phosphine ligands in tandem catalytic systems, supported by experimental data and detailed methodologies.
Performance in Tandem Hydroaminomethylation
Hydroaminomethylation is a powerful tandem reaction that combines hydroformylation and reductive amination to convert olefins into higher amines. The choice of ligand is critical for controlling both the regioselectivity of the hydroformylation step and the efficiency of the subsequent amination. Below is a comparison of various phosphine ligands in the hydroaminomethylation of 1-octene (B94956) with diethylamine (B46881).
Table 1: Comparison of Ligand Performance in the Hydroaminomethylation of 1-Octene
| Ligand | Catalyst Precursor | Conversion (%) | Amine Selectivity (%) | Linear Amine Yield (%) | n/i Ratio |
| Tetrabi | [Rh(acac)(CO)₂] | >99 | 90.8 | 92.2 | 198 |
| Tetrabi | [Rh(cod)₂]BF₄ | >99 | 90.8 | 92.4 | 126 |
| Tetrabi | [Rh(cod)Cl]₂ | >99 | 81.4 | 84.1 | 45 |
| BTPP | [Rh(acac)(CO)₂] | >99 | 77.6 | 81.7 | 19 |
| BTPP | [Rh(cod)₂]BF₄ | >99 | 78.2 | 84.7 | 12 |
| BTPP | [Rh(cod)Cl]₂ | >99 | 81.0 | 91.1 | 8 |
| Xantphos | [Rh(acac)(CO)₂] | >99 | 88.8 | 90.6 | 99 |
| Xantphos | [Rh(cod)₂]BF₄ | >99 | 95.3 | 97.2 | 100 |
| Xantphos | [Rh(cod)Cl]₂ | >99 | 90.3 | 95.8 | 20 |
| Bisbi | [Rh(acac)(CO)₂] | >99 | 78.6 | 79.9 | 146 |
| Bisbi | [Rh(cod)₂]BF₄ | >99 | 87.7 | 90.1 | 60 |
Reaction Conditions: 1-octene (2 mmol), diethylamine (2.4 mmol), [Rh]-precursor (0.002 mmol), Ligand (0.002 mmol), Toluene (2 mL), 120 °C, 80 bar H₂/CO (1:1), 20 h. Data sourced from a study on highly regioselective hydroaminomethylation.[1]
Performance in Buchwald-Hartwig Amination
While not a tandem reaction in itself, the Buchwald-Hartwig amination is a fundamental C-N bond-forming reaction that often constitutes a key step in proposed tandem sequences (e.g., Heck-amination). The performance of various phosphine ligands, including those with amine-like functionalities in their backbone, is compared below.
Table 2: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 95 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 85 |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 78 |
| Josiphos-type | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 24 | 99 |
| NIXANTPHOS | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 4 | >99 |
Data compiled from various sources on Buchwald-Hartwig amination.[2][3]
Experimental Protocols
General Protocol for Tandem Hydroaminomethylation of Olefins
This protocol is representative for the screening and optimization of phosphine-amine and other phosphine ligands in the tandem hydroformylation-reductive amination of olefins.
Materials:
-
Rhodium precursor (e.g., [Rh(acac)(CO)₂])
-
Phosphine ligand
-
Olefin substrate (e.g., 1-octene)
-
Amine (e.g., diethylamine)
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure autoclave equipped with a magnetic stir bar and gas inlet
-
Syngas (H₂/CO mixture, typically 1:1)
-
Standard Schlenk line and glovebox techniques
Procedure:
-
Catalyst Preparation: In a glovebox, a stock solution of the rhodium precursor and the phosphine ligand are prepared in the chosen solvent. For a typical screening experiment, a 1:1 to 1:4 molar ratio of Rh:ligand is used.
-
Reactor Setup: The autoclave is dried in an oven and cooled under vacuum. It is then charged with the olefin substrate and the amine.
-
Reaction Initiation: The catalyst solution is added to the autoclave. The reactor is sealed, removed from the glovebox, and connected to the syngas line.
-
Reaction Execution: The autoclave is purged several times with the H₂/CO mixture. It is then pressurized to the desired pressure (e.g., 80 bar) and heated to the reaction temperature (e.g., 120 °C) with vigorous stirring.
-
Work-up and Analysis: After the specified reaction time, the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood. The reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and an internal standard is added. The conversion, yield, and selectivity are determined by gas chromatography (GC) and/or GC-mass spectrometry (GC-MS) analysis. The products are typically identified by comparison with authentic samples and their structures confirmed by NMR spectroscopy.
Visualizing Catalytic Pathways and Workflows
Caption: Tandem hydroaminomethylation pathway.
Caption: Experimental workflow for ligand screening.
References
A Comparative Guide to DFT Calculations of Mono- and Polynuclear Copper(I) Phosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) calculations and experimental data for mono- and polynuclear copper(I) phosphine (B1218219) complexes. The information is compiled from recent studies to assist in the computational design and analysis of these compounds, which are of significant interest for their applications in catalysis, photophysics, and medicine.[1][2]
Comparison of Structural Parameters: Mononuclear Complexes
DFT calculations are instrumental in predicting the geometry of copper(I) phosphine complexes, which often exhibit tetrahedral or distorted tetrahedral coordination. The accuracy of these predictions can be benchmarked against experimental X-ray crystallography data.
| Complex | Method/Basis Set | Calculated Cu-P Bond Length (Å) | Experimental Cu-P Bond Length (Å) | Reference |
| [CuCl(PPh3)(L)] (L=4-carboxyphenyl)bis(3,5-dimethylpyrazolyl)methane | B3LYP/DFT | Data not specified | Data not specified | [1] |
| [CuBr(phosphinine)2]2 | ORCA | 2.164(1) | 2.163(1) | [3] |
| [CuCl(PyrPhos)3] (PyrPhos=2-(diphenylphosphino)pyridine) | DFT | Data not specified | Data not specified | [4][5] |
| [CuBr(PyrPhos)3] | DFT | Data not specified | Data not specified | [4][5] |
Table 1: Comparison of calculated and experimental Cu-P bond lengths in selected mononuclear copper(I) phosphine complexes. Note that direct numerical comparisons are often limited by the specific data reported in publications.
Comparison of Structural Parameters: Polynuclear Complexes
Polynuclear copper(I) phosphine complexes can adopt a variety of structures, including dinuclear and tetranuclear clusters. DFT provides insight into the bonding and geometry of these more complex systems.
| Complex | Method/Basis Set | Calculated Cu-Cu Distance (Å) | Experimental Cu-Cu Distance (Å) | Reference |
| [Cu14H12(PtBu3)6Cl2] | DFT | 2.447 - 2.695 | 2.476 - 2.716 | [6] |
| Dinuclear [CuX(dpnp)]2 (X = I, Br, Cl) | Not specified | Data not specified | Data not specified | [1] |
| Tetranuclear Cu4Cl4 core with phosphinine ligands | ORCA | Data not specified | Data not specified | [3] |
Table 2: Comparison of calculated and experimental Cu-Cu distances in selected polynuclear copper(I) phosphine complexes.
Comparison of Photophysical Properties: TD-DFT Calculations
Time-dependent DFT (TD-DFT) is a key tool for understanding the electronic transitions and luminescent properties of copper(I) phosphine complexes. These complexes are known for their potential as emitters in OLEDs, often exhibiting Thermally Activated Delayed Fluorescence (TADF).[4]
| Complex | Method/Basis Set | Calculated Emission Wavelength (nm) | Experimental Emission Wavelength (nm) | Nature of Transition | Reference |
| Blue-green emitting di- and tetra-nuclear clusters | TD-DFT | Data not specified | Data not specified | HLCT/MLCT | [1] |
| [Cu(N^N)(PMePh2)2]ClO4 | TD-DFT | Data not specified | Data not specified | MLCT | [1] |
| Tetrahedral Cu(I) TADF Emitters (56 complexes) | PBE0, B3LYP, LRC-ωPBEh, CAM-B3LYP, ωB97X | Systematic study | Systematic study | MLCT | [7] |
Table 3: Comparison of calculated and experimental photophysical properties of selected copper(I) phosphine complexes. HLCT: Halide-to-Ligand Charge Transfer; MLCT: Metal-to-Ligand Charge Transfer.
Experimental and Computational Protocols
A generalized workflow for the DFT and TD-DFT analysis of copper(I) phosphine complexes is outlined below. The specific functionals, basis sets, and software may vary between studies.
General Synthetic Procedure for Mononuclear Complexes[4]
A solution of the phosphine ligand (e.g., 2-(diphenylphosphino)pyridine) in a suitable solvent like dichloromethane (B109758) is added to a suspension of the copper(I) halide (CuCl or CuBr). The reaction mixture is typically stirred at room temperature for 24 hours. The resulting product is then isolated by precipitation, filtration, and washing.
DFT Calculation Protocol
-
Geometry Optimization: The initial structures of the complexes are often built based on experimental X-ray diffraction data if available, or from analogous known structures. The geometries are then optimized in the ground state using a selected density functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G** for main group elements and a larger basis set with effective core potentials for copper).[2][7]
-
Frequency Calculations: To confirm that the optimized geometries correspond to true minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
TD-DFT Calculations: To investigate the electronic absorption and emission properties, single-point TD-DFT calculations are performed on the optimized ground-state geometries.[7] These calculations provide information about vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., MLCT, LLCT). For emission properties, the geometry of the lowest triplet excited state is often optimized.
Logical Relationships in Polynuclear Complex Formation
The formation of polynuclear copper(I) phosphine complexes is often influenced by the stoichiometry of the reactants and the nature of the ligands. For instance, the reaction of a phosphine ligand with a copper(I) halide can lead to different nuclearities.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2-(Diphenylphosphino)ethylamine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-(Diphenylphosphino)ethylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Chemical and Hazard Profile:
This compound is a corrosive, air- and moisture-sensitive liquid that requires careful handling.[1] Improper disposal can lead to chemical burns and environmental contamination. The following table summarizes its key hazard information.
| Hazard Identification | Classification & Precautions |
| Pictogram |
[2] |
| Signal Word | Danger[2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P310: Immediately call a POISON CENTER or doctor/physician.[2] |
| Storage Class | 8A - Combustible corrosive hazardous materials[2] |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water)[2] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, immediate and safe cleanup is paramount. The following protocol outlines the necessary steps.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or earth)
-
Suitable, sealable waste container
-
Personal Protective Equipment (PPE) as specified below
-
Sodium bicarbonate (for potential neutralization of small, contained spills)
Procedure:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If necessary, evacuate non-essential personnel.[3] All operations should be conducted within a chemical fume hood.[1]
-
Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[1][2] If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[1]
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[1]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1][4]
-
Clean the Area: Once the bulk of the material is collected, clean the contaminated surface thoroughly.
-
Dispose of Waste: Seal the container and dispose of it as hazardous waste through a licensed disposal company, following all institutional and local regulations.[3]
Disposal Workflow
The proper disposal of this compound is a regulated process. Waste generators must adhere to federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4] The logical workflow for this process is outlined below.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
-
Classification: Chemical waste generators must first determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1][4] Given its properties, this compound waste should be treated as hazardous.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling the waste material.[1]
-
Containment: Place surplus or non-recyclable solutions into a designated, properly labeled, and sealed container for disposal.[3][4] Do not mix with other waste.
-
Storage: Store the waste container in a cool, dry, well-ventilated area designated for hazardous materials, away from incompatible substances.[4]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the material.[3] Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable regional, national, and local laws and regulations.[5][6] Contaminated packaging should be handled in the same manner as the product itself.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound = 95.0 GC 4848-43-5 [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for 2-(Diphenylphosphino)ethylamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-(Diphenylphosphino)ethylamine, ensuring laboratory safety and procedural excellence.
This compound is a valuable phosphine (B1218219) ligand in organic synthesis, frequently employed in various cross-coupling reactions. However, its utility is matched by its hazardous properties, including being corrosive and sensitive to air and moisture.[1][2] Adherence to strict safety protocols is paramount to mitigate risks of personal injury and experimental failure. This guide provides essential, step-by-step procedures for the safe handling and disposal of this reagent.
Immediate Safety Information
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes severe skin burns and eye damage.[1] It is also air and moisture sensitive.[1] Therefore, a comprehensive PPE strategy is the first line of defense.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or butyl rubber).[3] | Prevents skin contact with the corrosive and reactive compound. The outer glove can be removed if contaminated. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and potential exothermic reactions during handling or quenching. |
| Body Protection | Flame-resistant lab coat.[3][5] | Offers protection against splashes and potential ignition of the reagent upon exposure to air. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For emergencies or situations exceeding occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6] | Prevents inhalation of harmful vapors. |
Operational Plans: From Handling to Disposal
A systematic approach to handling this compound, from initial preparation to final waste disposal, is critical for safety and experimental success.
1. Preparation and Handling
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere, such as nitrogen or argon.[5]
Experimental Workflow for Handling Air-Sensitive Reagents
2. Quenching Protocol for Residual Reagent and Spills
Accidental spills or residual reagent in glassware must be quenched safely to neutralize their reactivity. This should be performed under an inert atmosphere in a fume hood.[7][8]
Step-by-Step Quenching Procedure:
-
Inert Atmosphere: Ensure the quenching vessel is under a positive pressure of an inert gas (nitrogen or argon).
-
Cooling: Cool the quenching vessel in an ice bath (0°C).
-
Slow Addition of a Less Reactive Alcohol: Slowly and carefully add a less reactive alcohol, such as isopropanol (B130326), to the cooled reagent or spill.[7][8] The addition should be dropwise to control the exothermic reaction.
-
Monitor Reaction: Continue adding isopropanol until the initial vigorous reaction subsides.
-
Addition of a More Reactive Alcohol: Once the reaction with isopropanol has moderated, slowly add a more reactive alcohol like methanol (B129727) to ensure complete quenching.[8]
-
Final Water Quench: After the reaction with methanol ceases, cautiously add water to neutralize any remaining reactive species.[7][8]
-
Neutralization: Check the pH of the resulting solution and neutralize with a mild acid (e.g., citric acid) or base (e.g., sodium bicarbonate) as needed.
3. Disposal Plan
Proper disposal of quenched this compound waste is crucial to prevent environmental contamination and comply with regulations.
Table 2: Disposal Plan for this compound Waste
| Waste Stream | Collection and Storage | Disposal Method |
| Quenched Reagent Solution | Collect in a clearly labeled, sealed, and compatible waste container. | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[9] |
| Contaminated Solids (e.g., silica (B1680970) gel, filter paper) | Place in a sealed, labeled container. | Dispose of as solid hazardous waste via EHS. |
| Contaminated PPE (gloves, disposable lab coats) | Double-bag in sealed plastic bags. | Dispose of as solid hazardous waste. |
| Empty Reagent Bottles | Triple rinse with an inert solvent (e.g., toluene (B28343) or hexane) under an inert atmosphere.[10] The rinsate must be quenched and disposed of as hazardous waste. Leave the rinsed, uncapped bottle in the back of a fume hood for at least 24 hours before disposing of it as regular glass waste.[10] |
Logical Relationship for Waste Disposal
Emergency Procedures
In the event of an exposure or large spill, immediate and appropriate action is critical.
Table 3: Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Large Spill | Evacuate the immediate area. If the spill is significant, contact your institution's emergency response team and EHS. Do not attempt to clean up a large spill without proper training and equipment.[12] |
In case of organophosphate poisoning, symptoms can include increased salivation, tearing, and confusion.[13][14] Medical treatment may involve the administration of atropine (B194438) and pralidoxime.[13][15]
By adhering to these detailed safety and operational protocols, researchers can confidently and safely utilize this compound in their work, minimizing risks and ensuring a secure laboratory environment.
References
- 1. watsonnoke.com [watsonnoke.com]
- 2. This compound | 4848-43-5 [amp.chemicalbook.com]
- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. cmu.edu [cmu.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. epfl.ch [epfl.ch]
- 9. acs.org [acs.org]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 12. sarponggroup.com [sarponggroup.com]
- 13. 1-18 ORGANOPHOSPHATE POISONING - CRS EMS Guidelines [crsguidelines.org]
- 14. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 15. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


